molecular formula C5H12 B1206597 Neopentane CAS No. 463-82-1

Neopentane

Cat. No.: B1206597
CAS No.: 463-82-1
M. Wt: 72.15 g/mol
InChI Key: CRSOQBOWXPBRES-UHFFFAOYSA-N
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Description

Neopentane, systematically named 2,2-dimethylpropane, is a structural isomer of pentane with the molecular formula C5H12. It is distinguished as the simplest alkane to possess a quaternary carbon atom, granting it a highly symmetrical, compact tetrahedral geometry and achiral properties . This unique structure is responsible for its distinctive physical characteristics, including a notably high melting point of -16.5 °C (256.6 K) and a low boiling point of 9.5 °C (282.6 K), making it a gas at standard room temperature and pressure, unlike its isomers . Its symmetrical nature also results in a single chemical environment for all hydrogen atoms, which is clearly evidenced by a single peak in its 1H NMR spectrum (δ = 0.902 in CCl₄) . In research, this compound is a critical substance for fundamental studies. Its well-defined, near-spherical shape and minimal intermolecular forces make it an ideal model compound for investigating molecular packing, entropy effects in phase transitions, and diffusion kinetics . Studies have utilized this compound to probe mass transport mechanisms within porous materials like carbon nanotubes, where its inertness and molecular dimensions help elucidate pore structures and diffusion resistances . Furthermore, its high volatility and defined combustion properties render it valuable in petrochemical research, combustion kinetics, and as a reference in thermodynamics . Derivatives of this compound, such as the neopentyl group (Me₃C–CH₂–), are also significant in synthetic chemistry for constructing sterically hindered molecules . This product is provided as a highly volatile, flammable gas that may be condensed into a liquid under pressure or cold conditions . It has low solubility in water (33.2 mg/L at 25 °C) but is soluble in common organic solvents like ethanol and diethyl ether . Researchers should note that its vapor pressure is approximately 146 kPa at 20 °C, requiring appropriate handling and storage procedures for gaseous and liquid states . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal uses, and must be handled by qualified laboratory professionals adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropane
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InChI

InChI=1S/C5H12/c1-5(2,3)4/h1-4H3
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InChI Key

CRSOQBOWXPBRES-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C
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Molecular Formula

C5H12
Record name 2,2-DIMETHYLPROPANE
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DSSTOX Substance ID

DTXSID6029179
Record name Propane, 2,2-dimethyl-
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Molecular Weight

72.15 g/mol
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Physical Description

May liquefy in cool or cold weather. Less dense than water. Insoluble in water but soluble in alcohol. Under prolonged exposure to fire or heat, the containers may rupture violently and rocket., Colorless liquid with a gasoline-like odor; [ACGIH] Gas at room temperature and pressure; Shipped as a liquefied gas; [CHEMINFO], COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

9.5 °C
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Flash Point

less than 19.4 °F
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Solubility

In water, 33.2 mg/L at 25 °C, Soluble in ethyl alcohol, ethyl ether, carbon tetrachloride, Solubility in water: none
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Density

0.591 at 20 °C/4 °C, Density = 0.5852 at 25 °C, pressure > 1 atm, Critical density = 237.7 kg/cu m, Density (at 20 °C): 0.61 g/cm³
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

1290.0 [mmHg], Vapor pressure = 1100 mm Hg @ 21 °C, 1290 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 146
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Color/Form

Colorless gas or very volatile liquid

CAS No.

463-82-1
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Melting Point

-16.37 °C, -16.6 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-dimethylpropane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylpropane, also known as neopentane, for research applications. This highly symmetric and volatile alkane serves as a crucial building block and reference compound in various chemical and pharmaceutical research settings. This document details the most relevant synthetic methodologies, providing in-depth experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their laboratory work.

Introduction to 2,2-dimethylpropane

2,2-dimethylpropane (this compound) is a structural isomer of pentane with the chemical formula C₅H₁₂.[1] It is a colorless, odorless, and highly flammable gas at standard temperature and pressure, with a boiling point of 9.5 °C.[1] Its unique tetrahedral structure, featuring a quaternary carbon atom, imparts high thermal stability. This compound is utilized in organic synthesis, as a component in specialized fuels, and as a reference standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Synthetic Methodologies

Several synthetic routes to 2,2-dimethylpropane have been explored. This guide focuses on the most practical methods for laboratory-scale synthesis: the Corey-House synthesis, the Grignard reaction, and the Wurtz reaction. While industrial production may involve catalytic isomerization or demethylation of larger alkanes, these methods are often less feasible for typical research laboratory settings.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is particularly useful for coupling two different alkyl groups.[2][3] The reaction involves the use of a lithium dialkylcuprate (Gilman reagent) which reacts with an alkyl halide.[2][4] For the synthesis of 2,2-dimethylpropane, lithium dimethylcuprate is reacted with a tert-butyl halide.

Reaction Scheme:

2 CH₃Li + CuI → (CH₃)₂CuLi + LiI (CH₃)₂CuLi + (CH₃)₃C-X → (CH₃)₃C-CH₃ + CH₃Cu + LiX

While the Corey-House reaction is generally efficient, the use of a tertiary alkyl halide as the electrophile can lead to lower yields due to competing elimination reactions.[5]

Experimental Protocol: Corey-House Synthesis of 2,2-dimethylpropane

This protocol is a representative procedure based on the principles of the Corey-House synthesis and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methyllithium (in diethyl ether, concentration to be determined by titration)

  • Copper(I) iodide (CuI)

  • tert-Butyl chloride or tert-Butyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Dry ice/acetone bath

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Preparation of Lithium Dimethylcuprate (Gilman Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, under an inert atmosphere (argon or nitrogen), place freshly purified copper(I) iodide (1.0 equivalent).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methyllithium in diethyl ether (2.0 equivalents) to the stirred suspension of CuI. The mixture should turn from a yellow suspension to a colorless to slightly yellow solution of lithium dimethylcuprate.[4]

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at -78 °C, slowly add tert-butyl chloride (1.0 equivalent) dropwise via syringe.

    • Allow the reaction mixture to warm slowly to room temperature and stir for several hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • The highly volatile 2,2-dimethylpropane will evolve as a gas. To collect the product, the reaction flask should be connected to a cold trap cooled with liquid nitrogen or a dry ice/acetone bath to condense the this compound gas.

    • Alternatively, for small-scale synthesis, the headspace of the reaction can be sampled for GC-MS analysis to confirm the presence of the product.

    • For larger-scale collection, the condensed this compound can be further purified by low-temperature fractional distillation.

Quantitative Data:

ParameterCorey-House Synthesis
Reactants Lithium dimethylcuprate, tert-Butyl halide
Solvent Diethyl ether or Tetrahydrofuran
Temperature -78 °C to room temperature
Typical Yield 40-60% (Estimated, dependent on substrate and conditions)
Purity >95% after purification

Reaction Mechanism:

The mechanism of the Corey-House synthesis is thought to proceed through an oxidative addition of the alkyl halide to the copper center, forming a transient Cu(III) intermediate, which then undergoes reductive elimination to form the new carbon-carbon bond.[6]

Corey_House_Mechanism Gilman Li⁺[(CH₃)₂Cu]⁻ (Gilman Reagent) Intermediate [(CH₃)₂Cu(C(CH₃)₃)X]⁻Li⁺ (Cu(III) Intermediate) Gilman->Intermediate Oxidative Addition tBuX (CH₃)₃C-X (tert-Butyl Halide) tBuX->Intermediate This compound (CH₃)₄C (2,2-Dimethylpropane) Intermediate->this compound Reductive Elimination Byproducts CH₃Cu + LiX Intermediate->Byproducts

Caption: Mechanism of the Corey-House Synthesis.

Grignard Reaction

The Grignard reaction provides an alternative route to 2,2-dimethylpropane. This involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of this compound, one could envision the reaction of a tert-butyl Grignard reagent with a methyl halide or a methyl Grignard reagent with a tert-butyl halide. However, the latter is generally preferred as the formation of tertiary Grignard reagents can be challenging due to side reactions.[7]

Reaction Scheme:

(CH₃)₃C-MgCl + CH₃-I → (CH₃)₄C + MgClI

Experimental Protocol: Grignard Reaction for 2,2-dimethylpropane

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Dry ice/acetone bath

Procedure:

  • Preparation of tert-Butylmagnesium Chloride:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the tert-butyl chloride solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction starts, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.

  • Reaction with Methyl Iodide:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add methyl iodide (1.0 equivalent) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for the Corey-House synthesis, utilizing a cold trap to collect the volatile this compound product.

Quantitative Data:

ParameterGrignard Reaction
Reactants tert-Butylmagnesium chloride, Methyl iodide
Solvent Diethyl ether
Temperature 0 °C to room temperature
Typical Yield 30-50% (Estimated)
Purity >95% after purification

Reaction Mechanism:

The Grignard reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the alkyl halide.

Grignard_Mechanism Grignard (CH₃)₃C-MgCl (Grignard Reagent) TransitionState Transition State Grignard->TransitionState Nucleophilic Attack MeI CH₃-I (Methyl Iodide) MeI->TransitionState This compound (CH₃)₄C (2,2-Dimethylpropane) TransitionState->this compound MgSalt MgClI TransitionState->MgSalt

Caption: Mechanism of the Grignard Reaction.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[8] For the synthesis of 2,2-dimethylpropane, this would ideally involve the coupling of a tert-butyl halide with a methyl halide. However, the Wurtz reaction with tertiary alkyl halides is notoriously inefficient and prone to elimination side reactions, leading to very low yields of the desired alkane. Therefore, this method is generally not recommended for the synthesis of 2,2-dimethylpropane.

Purification and Characterization

Due to the low boiling point of 2,2-dimethylpropane (9.5 °C), its purification requires specialized techniques.

Purification
  • Low-Temperature Fractional Distillation: The collected crude this compound, condensed in a cold trap, can be purified by fractional distillation at low temperatures. A well-insulated fractional distillation apparatus with a cooled condenser is necessary. The distillation should be performed slowly to achieve good separation from any remaining starting materials or byproducts.

Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for confirming the identity and assessing the purity of the synthesized 2,2-dimethylpropane. The sample can be injected directly from the gas phase or as a solution in a volatile solvent. The mass spectrum of this compound is characterized by a prominent peak at m/z 57, corresponding to the tert-butyl cation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2,2-dimethylpropane is very simple, showing a single sharp peak due to the magnetic equivalence of all twelve protons.[1]

Experimental Workflow

The overall workflow for the synthesis and purification of 2,2-dimethylpropane is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents (e.g., Gilman or Grignard) Coupling Coupling Reaction Reagents->Coupling Quench Quench Reaction Coupling->Quench Collection Collect Volatile Product (Cold Trap) Quench->Collection Distillation Low-Temperature Fractional Distillation Collection->Distillation GCMS GC-MS Analysis Distillation->GCMS NMR NMR Spectroscopy Distillation->NMR

Caption: General workflow for this compound synthesis.

Conclusion

This guide has provided a detailed overview of the laboratory synthesis of 2,2-dimethylpropane. The Corey-House synthesis represents the most promising method for achieving reasonable yields in a research setting. Careful execution of the experimental protocol, particularly the handling of air- and moisture-sensitive reagents and the collection of the volatile product, is critical for success. The information presented herein should serve as a valuable resource for researchers requiring this important chemical for their scientific endeavors.

References

The Tetrahedral Heart of a Branched Alkane: An In-depth Technical Guide to the Early Structural Elucidation of Neopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentane (2,2-dimethylpropane), a fundamental branched-chain alkane, presented a unique challenge to early twentieth-century chemists. Its highly symmetrical, compact structure was a subject of significant interest, and its elucidation was pivotal in confirming the tetrahedral geometry of saturated carbon atoms and advancing the understanding of intramolecular forces. This technical guide provides a comprehensive overview of the seminal studies that first unveiled the three-dimensional architecture of the this compound molecule. We will delve into the pioneering experimental techniques of the era, including its chemical synthesis, gas electron diffraction, and low-temperature X-ray crystallography, presenting the methodologies and quantitative data that laid the groundwork for our modern understanding of chemical structure.

I. Chemical Synthesis of this compound

The first crucial step in studying this compound's structure was its isolation and purification. While this compound was first prepared in 1870, a significant laboratory synthesis was described by Frank C. Whitmore and Geo. H. Fleming in 1933, which provided a reliable method for obtaining this unique hydrocarbon.

Experimental Protocol: The Whitmore-Fleming Synthesis (1933)

This method involves the reaction of a Grignard reagent with a tertiary alkyl halide, a classic approach to forming carbon-carbon bonds.

Materials:

  • Magnesium turnings

  • Dry ether

  • Methyl chloride (gas)

  • tert-Butyl chloride

  • Ice

  • Sulfuric acid (dilute)

  • Mercury

  • Sodium wire

Procedure:

  • Preparation of Methylmagnesium Chloride: In a three-necked flask equipped with a mercury-sealed stirrer, a reflux condenser, and a gas inlet tube, magnesium turnings were placed in anhydrous ether. A stream of dry methyl chloride gas was then passed through the mixture to form the Grignard reagent, methylmagnesium chloride. The reaction was typically initiated with a small crystal of iodine if necessary and was considered complete when most of the magnesium had been consumed.

  • Reaction with tert-Butyl Chloride: The solution of methylmagnesium chloride was cooled in an ice bath. tert-Butyl chloride was then added dropwise to the stirred Grignard solution. The reaction is exothermic and the rate of addition was controlled to maintain a gentle reflux.

  • Hydrolysis: After the addition of tert-butyl chloride was complete, the reaction mixture was stirred for an additional period. The complex was then hydrolyzed by pouring it slowly onto a mixture of crushed ice and dilute sulfuric acid. This step protonates the intermediate alkane anion to yield this compound.

  • Purification: The ethereal layer containing the this compound was separated. The low boiling point of this compound (9.5 °C) required careful handling. The ether was removed by fractional distillation. The crude this compound was further purified by passing its vapor over sodium wire to remove any unreacted alkyl halides, followed by fractional condensation to isolate the pure product.

Logical Flow of the Whitmore-Fleming Synthesis:

G Mg Magnesium (Mg) Grignard Methylmagnesium Chloride (CH3MgCl) Mg->Grignard MeCl Methyl Chloride (CH3Cl) MeCl->Grignard Et2O Dry Ether Et2O->Grignard Reaction Grignard Reaction Grignard->Reaction tBuCl tert-Butyl Chloride ((CH3)3CCl) tBuCl->Reaction Hydrolysis Hydrolysis (H2O, H+) Reaction->Hydrolysis This compound This compound (C(CH3)4) Hydrolysis->this compound

Figure 1: Logical workflow of the Whitmore-Fleming synthesis of this compound.

II. Gas Electron Diffraction Studies

Gas electron diffraction (GED) was a groundbreaking technique in the early 20th century that allowed for the direct determination of the geometric structure of molecules in the vapor phase. This compound, with its high symmetry, was an ideal candidate for these early investigations. The work of Linus Pauling and his student Lawrence O. Brockway at the California Institute of Technology was particularly influential.

Experimental Protocol: Early Gas Electron Diffraction

The experimental setup for GED in the 1930s, while rudimentary by modern standards, contained the essential components for the technique.

Apparatus:

  • Electron Gun: A heated filament (cathode) emitted a beam of electrons. These electrons were accelerated by a high voltage (typically 30-50 keV) towards an anode.

  • Diffraction Chamber: A vacuum chamber housed the experiment. A fine nozzle introduced a stream of this compound gas perpendicular to the electron beam.

  • Detector: A photographic plate was placed at a known distance from the point of interaction between the electron beam and the gas jet.

  • Cold Trap: To maintain a high vacuum, a surface cooled with liquid air was often used to condense the this compound gas after it had interacted with the electron beam.

Procedure:

  • Sample Introduction: Gaseous this compound was introduced into the evacuated diffraction chamber through a fine nozzle, creating a localized jet of gas.

  • Electron Beam Interaction: The high-energy electron beam was directed through the gas jet. The electrons were scattered by the electrostatic potential of the this compound molecules.

  • Diffraction Pattern Recording: The scattered electrons produced a diffraction pattern of concentric rings on the photographic plate. The intensity of these rings varied with the scattering angle.

  • Data Analysis (The Radial Distribution Method): a. The diameters of the diffraction rings were measured visually or with a densitometer. b. The scattering angles (θ) were calculated from the ring diameters and the known distance between the photographic plate and the gas nozzle. c. The "visual method" involved comparing the observed pattern of rings with theoretical scattering curves calculated for different molecular models. d. Pauling and Brockway developed the radial distribution method , a more sophisticated analytical approach. This involved a Fourier transform of the scattered electron intensity data to generate a radial distribution function, D(r). This function represents the probability of finding two atoms separated by a distance r. The peaks in the D(r) curve correspond to the interatomic distances within the molecule. For this compound, this would reveal the C-C and C-H bond lengths, as well as the non-bonded distances between atoms.

Logical Flow of a Gas Electron Diffraction Experiment:

G EBeam Electron Beam Scattering Electron Scattering EBeam->Scattering Sample Gaseous this compound Sample->Scattering DiffPattern Diffraction Pattern (Photographic Plate) Scattering->DiffPattern Analysis Radial Distribution Analysis DiffPattern->Analysis Structure Molecular Structure (Bond Lengths, Angles) Analysis->Structure

Figure 2: Experimental workflow for gas electron diffraction analysis.

III. Low-Temperature X-ray Crystallography

While GED probes molecules in the gas phase, X-ray crystallography provides information on their arrangement in a crystalline solid. For a low-boiling-point substance like this compound, this required the development of low-temperature techniques.

Experimental Protocol: Early Low-Temperature X-ray Diffraction

The primary challenge was to grow a single crystal of this compound and maintain it at a low temperature in the path of the X-ray beam.

Apparatus:

  • X-ray Source: A Coolidge tube or similar X-ray tube generated a beam of monochromatic X-rays.

  • Goniometer: A device to hold and rotate the crystal with high precision.

  • Low-Temperature Device: A stream of cold, dry gas (e.g., nitrogen boiled from a liquid nitrogen Dewar) was directed over the crystal to maintain a stable low temperature.

  • Detector: A cylindrical photographic film was placed around the crystal to record the diffraction pattern.

  • Capillary Tube: A thin-walled glass capillary was used to contain the this compound sample.

Procedure:

  • Sample Preparation: Liquid this compound was introduced into a thin-walled glass capillary tube. The capillary was then sealed.

  • In-situ Crystallization: The capillary was mounted on the goniometer head. The cold gas stream was directed over the capillary to cool the this compound below its melting point (-16.6 °C). A single crystal was grown within the capillary, often by a process of slow cooling or by annealing a polycrystalline sample. A polarizing microscope could be used to observe the crystal growth.

  • X-ray Diffraction: The single crystal was then irradiated with a monochromatic X-ray beam. The crystal was rotated, and a series of diffraction patterns were recorded on the photographic film.

  • Data Analysis: a. The positions and intensities of the diffraction spots on the film were measured. b. From the geometry of the diffraction pattern, the dimensions of the unit cell of the crystal were determined. c. The intensities of the diffraction spots were used to determine the arrangement of the atoms within the unit cell. This involved complex calculations, often aided by Patterson functions, which are a Fourier series using the squared structure factor amplitudes as coefficients. The resulting electron density map would reveal the positions of the carbon and hydrogen atoms, confirming the tetrahedral arrangement of the methyl groups around the central carbon atom.

IV. Quantitative Data from Early Studies

The early structural studies of this compound provided the first quantitative measures of its molecular geometry. These findings were crucial in confirming the tetrahedral nature of the quaternary carbon atom.

ParameterReported Value (Å)Method
C-C Bond Length1.54 ± 0.02Gas Electron Diffraction
C-H Bond Length (assumed)~1.09Gas Electron Diffraction

Note: Early studies often assumed a standard C-H bond length to simplify the analysis of the C-C bond length.

Conclusion

The early investigations into the structure of this compound represent a landmark in the history of structural chemistry. Through innovative synthesis and the application of then-nascent techniques like gas electron diffraction and low-temperature X-ray crystallography, scientists were able to piece together a detailed three-dimensional picture of this highly symmetrical molecule. These studies not only confirmed the tetrahedral bonding of carbon but also paved the way for the structural analysis of countless other complex molecules, a legacy that continues to underpin modern drug development and materials science. The meticulous experimental work and insightful data analysis of these early pioneers laid a robust foundation for our contemporary understanding of the relationship between molecular structure and function.

Neopentane: A Comprehensive Technical Guide to its CAS Registry and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the chemical compound neopentane, focusing on its Chemical Abstracts Service (CAS) number and a detailed analysis of its safety data sheet. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who handle or may be exposed to this substance.

Chemical Identification

This compound, also known as 2,2-dimethylpropane, is a double-branched-chain alkane. Its unique symmetrical structure influences its physical and chemical properties.

CAS Number: 463-82-1[1][2][3]

This unique numerical identifier is assigned by the Chemical Abstracts Service and is used for the unambiguous identification of the chemical substance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior under various experimental and environmental conditions.

PropertyValueReference
Molecular FormulaC5H12[2][4]
Molecular Weight72.15 g/mol [2][4]
AppearanceColorless gas[4]
OdorMild, gasoline-like[5]
Boiling Point9.5 °C (49.1 °F)[5]
Melting Point-16.6 °C (2.1 °F)
Flash Point< -7 °C (< 19.4 °F)[5]
Autoignition Temperature450 °C (842 °F)[5]
Vapor Pressure1034 mmHg at 21 °C
Vapor Density2.49 (Air = 1)[5]
Solubility in WaterInsoluble[5]
LogP (Octanol-Water Partition Coefficient)3.11[5]

Safety and Hazard Information

This compound is classified as a highly flammable gas and can pose several hazards. The following tables summarize the key safety information extracted from its Safety Data Sheet (SDS).

Hazard Classification
Hazard ClassCategory
Flammable Gases1
Gases Under PressureLiquefied gas
Simple Asphyxiant
Exposure Limits
OrganizationLimit
ACGIH TLV (TWA)1000 ppm
NFPA 704 Diamond
HealthFlammabilityInstabilitySpecial
140

Note: NFPA 704 ratings are for general guidance and should be used in conjunction with a full safety assessment.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the testing agencies, this section outlines the general methodologies for key safety-related experiments based on standard regulatory guidelines.

Acute Inhalation Toxicity

The acute inhalation toxicity of a substance like this compound is typically determined using a standardized protocol, often following OECD or EPA guidelines.

Objective: To determine the concentration of a substance that causes mortality in 50% of a test population (LC50) following a short-term inhalation exposure.

General Protocol:

  • Test Animals: Typically, young adult rats of a specific strain are used.

  • Exposure: Animals are placed in an inhalation chamber and exposed to a specific concentration of this compound gas for a set duration, usually 4 hours.

  • Observation: Following exposure, the animals are observed for a period of 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality.

  • Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to identify any target organs of toxicity.

  • Data Analysis: The LC50 value is calculated using statistical methods.

Flammability Testing

The flammability limits of a gas are determined to understand the concentration range in which it can ignite in the presence of an ignition source.

Objective: To determine the lower and upper flammability limits (LFL and UFL) of this compound in air.

General Protocol:

  • Apparatus: A closed cylindrical vessel equipped with an ignition source (e.g., a spark plug) and a pressure sensor is used.

  • Gas Mixture Preparation: A known concentration of this compound in the air is introduced into the vessel.

  • Ignition: The ignition source is activated.

  • Observation: The pressure rise within the vessel is measured. A significant pressure rise indicates that combustion has occurred.

  • Data Analysis: The test is repeated with different concentrations of this compound to determine the lowest concentration (LFL) and the highest concentration (UFL) at which ignition occurs.

Visualizations

The following diagrams illustrate key concepts related to the safety and evaluation of this compound.

G General Workflow for Chemical Safety Evaluation cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Experimental Testing cluster_3 Risk Assessment & Management A Chemical Identification (CAS No., Structure) B Physicochemical Properties A->B C Literature Review (Existing Data) B->C D In Silico Prediction (QSAR) C->D E Toxicity Testing (Acute, Chronic) D->E F Flammability Testing E->F G Exposure Assessment F->G H Risk Characterization G->H I Develop Safety Data Sheet (SDS) H->I J Implement Control Measures I->J

Caption: A flowchart illustrating the general workflow for evaluating the safety of a chemical substance.

G Generalized Cellular Response to a Toxicant A This compound Exposure B Cellular Uptake / Interaction with Cell Membrane A->B C Activation of Signaling Pathways B->C D Oxidative Stress C->D E Inflammatory Response C->E F DNA Damage C->F G Cellular Dysfunction / Apoptosis D->G E->G F->G

Caption: A simplified diagram showing potential cellular responses to a toxic substance.

Conclusion

This technical guide provides essential information regarding the CAS number and safety data for this compound. A thorough understanding of its physicochemical properties and potential hazards is critical for its safe handling in a research and development setting. The provided general experimental protocols and workflow diagrams offer a framework for the safety assessment of this and other chemical substances. Researchers and professionals are advised to always consult the most current and complete Safety Data Sheet provided by the supplier before handling this compound.

References

Spectroscopic Profile of Neopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

Neopentane (2,2-dimethylpropane), a highly symmetrical and volatile alkane, serves as a fundamental molecule in various chemical studies. Its unique structure, featuring a quaternary carbon atom bonded to four methyl groups, gives rise to distinct spectroscopic signatures. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high tetrahedral symmetry, all twelve protons and all four methyl carbons in this compound are chemically equivalent. This results in remarkably simple NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single, sharp resonance.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ)MultiplicityIntegrationSolvent
~0.9 ppmSinglet12HCCl₄
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays two distinct signals corresponding to the quaternary carbon and the four equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ)Carbon TypeSolvent
~31.5 ppmQuaternary (C)Not specified
~27.9 ppmMethyl (CH₃)Not specified

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its C-H and C-C bonds.

Table 3: Key IR Absorption Bands for Gaseous this compound

Wavenumber (cm⁻¹)Vibration Type
~2960C-H stretch
~1470C-H bend
~1370C-H bend (umbrella mode)
~1250C-C stretch
~925C-C stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is dominated by fragmentation, with a characteristically weak or absent molecular ion peak.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zIonRelative Abundance
72[C₅H₁₂]⁺• (Molecular Ion)Very Low / Absent
57[C₄H₉]⁺ (tert-butyl cation)100% (Base Peak)
41[C₃H₅]⁺High
29[C₂H₅]⁺Moderate

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. Given this compound's high volatility (boiling point: 9.5 °C), specific sample handling procedures are required.

NMR Spectroscopy of a Liquefied Gas

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • A high-pressure NMR tube equipped with a J. Young valve is used.

    • The NMR tube is cooled in a cold bath (e.g., dry ice/acetone, ~ -78 °C).

    • A deuterated solvent suitable for low-temperature work (e.g., chloroform-d, CDCl₃, or acetone-d₆) is added to the tube, typically 0.5-0.6 mL.

    • This compound gas is carefully condensed into the cold NMR tube until the desired concentration is reached (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR).

    • The J. Young valve is securely closed while the tube remains in the cold bath.

    • The tube is then carefully and slowly allowed to warm to room temperature behind a safety shield. The pressure inside the tube will increase significantly.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher ¹³C frequency.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: Standard proton-decoupled pulse-acquire sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on concentration).

Gas-Phase Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase IR absorption spectrum of this compound.

Methodology:

  • Sample Preparation:

    • A gas cell with IR-transparent windows (e.g., KBr or NaCl) and a defined path length (typically 10 cm) is used.

    • The gas cell is first evacuated to remove air and moisture. A background spectrum of the empty cell is recorded.

    • This compound gas is introduced into the cell to a specific partial pressure (e.g., 5-10 torr). The pressure is monitored using a manometer.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Resolution: 2-4 cm⁻¹.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added for both the background and sample spectra to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of absorbance or transmittance.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

  • Sample Introduction:

    • This compound, being a gas at room temperature, is introduced directly into the ion source via a gas inlet system.

    • The sample is leaked into the high-vacuum source at a controlled rate to maintain a steady pressure.

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library comparison).

    • Ion Source Temperature: Typically 150-250 °C.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Scan Range: m/z 10-100.

Logical Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation This compound This compound Gas Liquefied Liquefy this compound (Low Temperature) This compound->Liquefied For NMR Gas_Cell Introduce into Gas Cell This compound->Gas_Cell For IR Direct_Inlet Introduce via Direct Inlet This compound->Direct_Inlet For MS NMR NMR Spectroscopy (¹H & ¹³C) Liquefied->NMR IR IR Spectroscopy Gas_Cell->IR MS Mass Spectrometry Direct_Inlet->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Modes (C-H, C-C stretches/bends) IR->IR_Data MS_Data Fragmentation Pattern m/z Values MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Thermochemical Properties of Neopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentane, systematically named 2,2-dimethylpropane, is the simplest alkane with a quaternary carbon atom. Its unique, highly symmetrical tetrahedral structure imparts distinct physical and thermochemical properties compared to its isomers, n-pentane and isopentane. A thorough understanding of these properties is crucial in various fields, including thermodynamics, combustion science, and as a reference compound in computational chemistry. This guide provides a comprehensive overview of the core thermochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of key quantitative data.

Core Thermochemical Properties of this compound

The thermochemical properties of a substance dictate its stability and energy content. For this compound, the key properties of interest are its standard enthalpy of formation, standard molar entropy, and heat capacity.

Data Presentation

The following tables summarize the key thermochemical data for this compound.

PropertyValueUnitsReference(s)
Standard Molar Enthalpy of Formation (Gas) -167.9 ± 0.63kJ/mol
Standard Molar Enthalpy of Formation (Liquid) -190.3 ± 0.63kJ/mol
Standard Molar Entropy (Liquid) 217J/(mol·K)
Standard Molar Entropy (Gas) 306.4J/(mol·K)
Molar Heat Capacity at const. Pressure (Gas, 298.15 K) 120.83 ± 0.25J/(mol·K)
Molar Heat Capacity at const. Pressure (Liquid, 259.93 K) 153.09J/(mol·K)
C-H Bond Dissociation Energy ~410kJ/mol

Note: The standard state is defined at 298.15 K and 100 kPa.

Experimental Protocols

The determination of thermochemical properties is rooted in precise experimental measurements. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of this compound is typically determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen cylinder

  • Crucible

  • Ignition wire

  • Pellet press (for solid samples, though this compound is a gas at STP)

  • High-precision thermometer

  • Stirrer

Procedure:

  • Sample Preparation: A known mass of this compound is introduced into the bomb. Given that this compound is a gas at room temperature, this requires specialized techniques such as cooling the bomb to condense the gas or using a sample holder for volatile liquids.

  • Assembly of the Bomb: The crucible containing the sample and the ignition wire are placed inside the bomb. The bomb is then sealed.

  • Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is then calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Molar Heat Capacity by Adiabatic Expansion

The heat capacity of gaseous this compound can be determined using the adiabatic expansion method.

Principle: A gas is allowed to expand adiabatically (without heat exchange with the surroundings) from a known initial pressure to a final pressure. The temperature change during this expansion is related to the heat capacity ratio (γ = Cp/Cv).

Apparatus:

  • A large, insulated vessel (e.g., a carboy)

  • A manometer to measure pressure

  • A sensitive thermometer or thermocouple

  • A vacuum pump

  • A system of valves

Procedure:

  • Filling the Vessel: The insulated vessel is filled with this compound gas to a pressure slightly above atmospheric pressure.

  • Thermal Equilibrium: The gas is allowed to come to thermal equilibrium with the surroundings, and the initial temperature (T1) and pressure (P1) are recorded.

  • Adiabatic Expansion: A valve is opened for a short period, allowing the gas to expand rapidly and adiabatically to atmospheric pressure (P2). The temperature drops to T2.

  • Return to Thermal Equilibrium: The valve is closed, and the gas is allowed to warm back up to the initial temperature (T1). The final pressure (P3) is recorded.

  • Calculation: The heat capacity ratio (γ) is calculated from the initial, final, and atmospheric pressures. From γ and the ideal gas law, the molar heat capacities at constant pressure (Cp) and constant volume (Cv) can be determined.

Determination of Standard Molar Entropy via Spectroscopy and Statistical Mechanics

The standard molar entropy of this compound can be calculated with high precision using statistical mechanics based on molecular parameters obtained from spectroscopic measurements.

Principle: The entropy of a molecule is a sum of contributions from its translational, rotational, vibrational, and electronic degrees of freedom. These contributions can be calculated from the molecule's mass, moments of inertia, vibrational frequencies, and electronic energy levels.

Experimental Workflow:

  • Spectroscopic Measurements:

    • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the this compound molecule are determined by obtaining its IR and Raman spectra in the gas phase.

    • Microwave Spectroscopy (or high-resolution IR/Raman): The rotational constants of the molecule are determined from the fine structure of its rotational or ro-vibrational spectra. Due to this compound's high symmetry (Td), it has no permanent dipole moment and thus no pure rotational microwave spectrum. Rotational information is derived from high-resolution vibrational spectra.

  • Data Analysis and Calculation:

    • Vibrational Contribution to Entropy: The measured vibrational frequencies are used in the partition function for a harmonic oscillator to calculate the vibrational contribution to the total entropy.

    • Rotational Contribution to Entropy: The rotational constants are used to calculate the moments of inertia of the molecule. These are then used in the rotational partition function to determine the rotational contribution to entropy.

    • Translational Contribution to Entropy: The translational contribution is calculated using the Sackur-Tetrode equation, which depends on the molecular mass, temperature, and pressure.

    • Electronic Contribution to Entropy: For this compound, the electronic ground state is non-degenerate, and excited electronic states are very high in energy, so the electronic contribution to entropy at standard conditions is negligible (zero).

  • Total Standard Molar Entropy: The individual contributions are summed to obtain the total standard molar entropy of this compound in the ideal gas state.

Visualizations

Experimental Workflow for Bomb Calorimetry

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh this compound Sample B Place in Crucible A->B C Assemble Bomb B->C D Pressurize with O2 C->D E Submerge Bomb in Water D->E Transfer to Calorimeter F Equilibrate & Record T_initial E->F G Ignite Sample F->G H Record Temperature Rise G->H I Calculate Heat Released (q) H->I Use ΔT and C_calorimeter J Calculate Enthalpy of Combustion (ΔHc) I->J K Calculate Enthalpy of Formation (ΔHf) J->K

Caption: Workflow for determining the enthalpy of formation of this compound using bomb calorimetry.

Derivation of Thermochemical Properties

Thermochemical_Properties_Workflow cluster_experimental Experimental Methods cluster_computational Computational Chemistry cluster_derived_properties Derived Thermochemical Properties Calorimetry Bomb & Adiabatic Calorimetry Enthalpy Enthalpy of Formation (ΔHf) Calorimetry->Enthalpy Heat_Capacity Heat Capacity (Cp, Cv) Calorimetry->Heat_Capacity Spectroscopy IR, Raman, Microwave Spectroscopy Entropy Standard Molar Entropy (S°) Spectroscopy->Entropy via Statistical Mechanics Quantum_Mechanics Quantum Mechanics (e.g., DFT, ab initio) Quantum_Mechanics->Enthalpy Quantum_Mechanics->Entropy BDE Bond Dissociation Energy (BDE) Quantum_Mechanics->BDE Enthalpy->BDE in combination with radical ΔHf

Caption: Workflow for the derivation of key thermochemical properties of this compound.

Understanding Steric Hindrance Effects in Neopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentane (2,2-dimethylpropane) serves as a fundamental model for comprehending the profound impact of steric hindrance on the physical properties and chemical reactivity of organic molecules. Its unique tetrahedral structure, featuring a central quaternary carbon atom bonded to four methyl groups, creates a sterically congested environment that significantly influences its behavior. This guide provides an in-depth technical examination of the steric effects in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and reactive characteristics.

Introduction

Steric hindrance, the congestion caused by the spatial arrangement of atoms, is a critical factor in determining molecular conformation, stability, and the feasibility of chemical reactions.[1] this compound, with its highly symmetrical and compact structure, is an archetypal molecule for studying these effects. The bulky tert-butyl group effectively shields the central carbon atom, dramatically reducing its accessibility to reactants and influencing its physical properties in comparison to its less branched isomers, n-pentane and isopentane. This guide will explore the multifaceted consequences of this steric crowding.

Molecular Structure and Physical Properties

The defining feature of this compound is its tetrahedral geometry, which minimizes bond angle strain but maximizes torsional strain between the four bulky methyl groups. This compact, quasi-spherical shape leads to unique physical properties when compared to its isomers.

Molecular Geometry

Experimental data from gas-phase electron diffraction studies provide precise measurements of this compound's bond lengths. While ideal tetrahedral geometry would predict bond angles of 109.5°, the steric repulsion between the methyl groups may cause slight distortions.

ParameterExperimental ValueReference
C-C Bond Length1.534 ± 0.005 Å[2]
C-H Bond Length1.112(6) pm[3]
Rotational Barrier

The rotation around the carbon-carbon single bonds in this compound is hindered by the steric interactions between the methyl groups. While a precise experimental value for this compound's rotational barrier is not available in the provided search results, it is noted that each additional methyl group on an ethane skeleton generally increases the rotational barrier.[4] The effect for the third substituent (as in the tert-butyl group of this compound) is noted to be somewhat greater than a simple additive effect.[4]

Physical Properties: A Comparative Analysis

The steric hindrance in this compound significantly affects its intermolecular interactions, leading to distinct physical properties compared to its isomers, n-pentane and isopentane.

PropertyThis compound (2,2-dimethylpropane)Isopentane (2-methylbutane)n-Pentane
Boiling Point 9.5 °C27.7 °C36.0 °C
Melting Point -16.6 °C-159.9 °C-129.8 °C
Standard Enthalpy of Combustion (gas) -3514.1 kJ/mol-3528.9 kJ/mol-3535.8 kJ/mol

Note: Data compiled from multiple sources.

The lower boiling point of this compound is a direct consequence of its spherical shape, which reduces the surface area available for van der Waals interactions compared to its more linear isomers. Conversely, its higher melting point is attributed to its ability to pack more efficiently into a crystal lattice. The lower heat of combustion for this compound indicates it is the most stable of the three isomers, a result of its highly branched structure.

Chemical Reactivity: The Impact of Steric Shielding

The tert-butyl group in this compound creates a formidable steric barrier, rendering the central carbon and the attached methyl groups less accessible for chemical reactions, particularly those that proceed via a backside attack mechanism like the SN2 reaction.

SN2 Reactions: A Case of Extreme Steric Hindrance

Neopentyl halides are notoriously unreactive in SN2 reactions. The bulky methyl groups effectively block the trajectory required for a nucleophile to attack the carbon atom bearing the leaving group. This steric hindrance is so pronounced that neopentyl bromide reacts orders of magnitude slower than less hindered primary alkyl halides.

Quantitative Comparison of SN2 Reaction Rates:

Studies comparing the solvolysis of neopentyl bromide with other primary alkyl bromides have demonstrated the dramatic effect of steric hindrance. For instance, under SN2 conditions, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide.[5] Some sources report this difference to be as high as millions of times slower.[6]

SubstrateRelative Rate of SN2 Reaction
Methyl bromide~3,000,000
Ethyl bromide100,000
Neopentyl bromide 1

Note: Relative rates are approximate and depend on specific reaction conditions. Data compiled from multiple sources.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments that illustrate the synthesis and reactivity of this compound and its derivatives, highlighting the effects of steric hindrance.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established Grignard reaction procedures and would require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound by reacting methylmagnesium chloride with tert-butyl chloride.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl chloride (gas) or methyl iodide

  • tert-Butyl chloride

  • Dry ice

  • 6M HCl

  • Anhydrous calcium chloride or sodium sulfate

  • All glassware must be oven-dried.

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Chloride):

    • Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl iodide in anhydrous ether dropwise from the dropping funnel to initiate the reaction. If methyl chloride gas is used, it can be bubbled through the solution.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the addition of the methyl halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with tert-Butyl Chloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of tert-butyl chloride in anhydrous ether from the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add the reaction mixture to a beaker containing crushed dry ice (solid CO2) to quench any remaining Grignard reagent. Caution: Vigorous reaction.

    • Once the reaction with dry ice subsides, slowly add 6M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. The this compound, being a highly volatile liquid or gas at room temperature, will be in the organic layer or headspace.

    • Separate the organic layer. Wash it with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

    • Due to this compound's low boiling point (9.5 °C), distillation must be performed with extreme care using a cooled receiver. Alternatively, for small-scale preparations, the product can be collected as a gas.

Kinetic Study of a Slow SN2 Reaction: Solvolysis of Neopentyl Bromide

This protocol is designed to measure the rate of a very slow SN2 reaction and would require careful execution over an extended period.

Objective: To determine the rate constant for the solvolysis of neopentyl bromide at an elevated temperature.

Materials:

  • Neopentyl bromide

  • A suitable solvent system (e.g., 80% ethanol/20% water)

  • A pH indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature bath

  • Burette, flasks, and pipettes

Procedure:

  • Reaction Setup:

    • Prepare a solution of neopentyl bromide in the chosen solvent system in a flask.

    • Add a few drops of the pH indicator. The solution should be acidic due to the slow formation of HBr.

    • Place the flask in a constant temperature bath set to a high temperature (e.g., 70-100 °C) to accelerate the reaction. Caution: Ensure the setup can handle the temperature and potential pressure changes.

  • Kinetic Monitoring (Titration Method):

    • At regular, extended time intervals (e.g., every few hours or days, depending on the temperature), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by cooling the aliquot in an ice bath.

    • Titrate the produced HBr in the aliquot with the standardized NaOH solution to the indicator's endpoint.

    • Record the volume of NaOH used and the time the aliquot was taken.

  • Data Analysis:

    • The concentration of HBr produced at each time point is proportional to the amount of neopentyl bromide that has reacted.

    • Assuming the reaction follows pseudo-first-order kinetics (if the concentration of the nucleophile, water/ethanol, is in large excess), a plot of ln([Neopentyl Bromide]t) versus time will yield a straight line.

    • The concentration of neopentyl bromide at time t, [Neopentyl Bromide]t, can be calculated from the initial concentration and the amount that has reacted (determined from the titration).

    • The slope of the line will be equal to -k, where k is the pseudo-first-order rate constant.

Alternative Monitoring Technique: Gas Chromatography (GC) For a more direct measurement, the disappearance of the reactant (neopentyl bromide) and the appearance of the product can be monitored by gas chromatography.

  • Sample Preparation: At each time point, an aliquot is taken and quenched. An internal standard is added to the aliquot.

  • GC Analysis: The sample is injected into a gas chromatograph. The areas of the peaks corresponding to neopentyl bromide and the internal standard are measured.

  • Concentration Determination: The ratio of the peak area of neopentyl bromide to the peak area of the internal standard is used to determine the concentration of neopentyl bromide at that time point.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's structure and reactivity.

Neopentane_Structure Structure of this compound C_central C C1 CH3 C_central->C1 C2 CH3 C_central->C2 C3 CH3 C_central->C3 C4 CH3 C_central->C4

Caption: Tetrahedral arrangement of methyl groups around a central carbon in this compound.

Steric_Hindrance_SN2 Steric Hindrance in SN2 Reaction of a Neopentyl Halide cluster_neopentyl Neopentyl Halide C_alpha X X C_alpha->X C_beta C_alpha->C_beta Me1 CH3 C_beta->Me1 Me2 CH3 C_beta->Me2 Me3 CH3 C_beta->Me3 Nu Nucleophile (Nu⁻) Nu->C_alpha Backside attack blocked by bulky methyl groups

Caption: Bulky methyl groups block the backside attack of a nucleophile in an SN2 reaction.

GC_Workflow Workflow for GC Analysis of a Slow SN2 Reaction start Start Reaction at Elevated Temperature take_aliquot Take Aliquot at Time = t start->take_aliquot quench Quench Reaction (e.g., cool in ice bath) take_aliquot->quench add_std Add Internal Standard quench->add_std inject_gc Inject Sample into GC add_std->inject_gc analyze Analyze Chromatogram: - Measure peak areas - Calculate concentration inject_gc->analyze plot Plot ln[Reactant] vs. Time analyze->plot end Determine Rate Constant (k) plot->end

Caption: Gas chromatography workflow for monitoring a slow SN2 reaction.

Conclusion

This compound stands as a quintessential example of how steric hindrance dictates the physical and chemical properties of a molecule. Its compact, symmetrical structure leads to anomalous physical properties compared to its isomers, and the profound steric shielding of its core results in dramatically reduced reactivity in reactions requiring backside nucleophilic attack. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and professionals in drug development to appreciate and predict the significant role of steric effects in molecular design and chemical synthesis. Understanding these fundamental principles is paramount for the rational design of molecules with desired properties and reactivity profiles.

References

The Genesis of a Symmetrical Alkane: A Technical Chronicle of the Discovery and First Synthesis of Neopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and chemical intricacies surrounding the discovery and pioneering synthesis of neopentane, also known as 2,2-dimethylpropane or tetramethylmethane. As a fundamental building block in organic chemistry, the unique symmetrical structure of this compound has presented both challenges and opportunities in synthesis and application. This document provides a detailed account of its initial identification and the first well-documented laboratory synthesis, offering valuable insights into the evolution of synthetic organic chemistry.

Discovery: An Early Glimpse into Branched Alkanes

The First Well-Documented Synthesis: Whitmore and Fleming (1933)

The first detailed and reproducible synthesis of this compound was reported by Frank C. Whitmore and Geo. H. Fleming in 1933. Their work, published in the Journal of the American Chemical Society, provided a robust method for the preparation of tetramethylmethane and a thorough characterization of its physical properties.

Reaction Principle

The Whitmore-Fleming synthesis is a classic example of a Grignard reaction, a cornerstone of C-C bond formation in organic chemistry. The core of the synthesis involves the reaction of tert-butylmagnesium chloride with methyl iodide. However, due to the steric hindrance around the quaternary carbon being formed, the direct coupling of a tert-butyl Grignard reagent with a methyl halide is inefficient. Instead, they ingeniously opted for the reaction of a methyl Grignard reagent with a tertiary alkyl halide. Specifically, they reacted methylmagnesium chloride with tert-butyl chloride.

Experimental Protocol

The following protocol is an adaptation of the method described by Whitmore and Fleming.

Reagents:

  • Magnesium turnings

  • Methyl iodide

  • Dry ether (diethyl ether)

  • tert-Butyl chloride

  • Toluene

  • Ice

  • Dilute Hydrochloric Acid

  • Anhydrous Calcium Chloride

Apparatus:

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent the decomposition of the Grignard reagent. The reflux condenser should be fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

Procedure:

  • Preparation of Methylmagnesium Iodide: In the three-necked flask, place the magnesium turnings. A small crystal of iodine can be added to activate the magnesium. A solution of methyl iodide in dry ether is added dropwise from the dropping funnel while stirring. The reaction is initiated by gentle warming and then proceeds exothermically. The rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with tert-Butyl Chloride: The flask is cooled in an ice bath. A solution of tert-butyl chloride in toluene is then added dropwise to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained at approximately 45°C.

  • Hydrolysis: After the addition of tert-butyl chloride is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then hydrolyzed by carefully pouring it onto a mixture of crushed ice and dilute hydrochloric acid to decompose the unreacted Grignard reagent and the magnesium salts.

  • Isolation and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and then again with water. The organic layer is dried over anhydrous calcium chloride. The this compound, being a low-boiling compound, is then carefully separated from the solvent and byproducts by fractional distillation. Due to its low boiling point (9.5 °C), the distillation requires a cooled receiver.

Experimental Workflow

Whitmore_Fleming_Synthesis cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification Mg Magnesium (Mg) Grignard Methylmagnesium Iodide (CH3MgI) Mg->Grignard MeI Methyl Iodide (CH3I) MeI->Grignard DryEther Dry Ether DryEther->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix tBuCl tert-Butyl Chloride ((CH3)3CCl) tBuCl->ReactionMix Toluene Toluene Toluene->ReactionMix Hydrolysis Hydrolysis (Ice, HCl) ReactionMix->Hydrolysis Separation Separation Hydrolysis->Separation Drying Drying (CaCl2) Separation->Drying Distillation Fractional Distillation Drying->Distillation This compound This compound ((CH3)4C) Distillation->this compound

Diagram of the Whitmore and Fleming synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound, including values reported in early studies and more recent, precise measurements.

PropertyReported by Whitmore & Fleming (1933)Modern Accepted Value
Molecular Formula C₅H₁₂C₅H₁₂
Molecular Weight 72.15 g/mol 72.15 g/mol
Boiling Point 9.5 °C9.5 °C[2]
Melting/Freezing Point -19.5 °C-16.6 °C[2]
Density (liquid) -0.591 g/cm³ (at 20 °C)
Yield Low (often below 50%)Varies with specific modern methods

Logical Relationships in the Discovery and Synthesis

The path from the initial concept of branched alkanes to a reliable synthesis of this compound involved several key logical steps.

Discovery_Synthesis_Logic Concept Concept of Isomerism in Alkanes Discovery Discovery of this compound (Mikhail Lvov, 1870) Concept->Discovery Challenge Challenge: Synthesis of a Quaternary Carbon Center Discovery->Challenge Synthesis First Well-Documented Synthesis (Whitmore & Fleming, 1933) Challenge->Synthesis Grignard_Dev Development of Grignard Reagents Grignard_Dev->Synthesis Characterization Characterization of Physical Properties Synthesis->Characterization Applications Modern Applications (e.g., NMR standard, fuel additive) Characterization->Applications

Logical flow from concept to application of this compound.

Conclusion

The discovery of this compound by Mikhail Lvov and its first definitive synthesis by Whitmore and Fleming represent significant milestones in the history of organic chemistry. The work of Whitmore and Fleming not only provided a practical route to this highly symmetrical molecule but also contributed to a deeper understanding of the utility and mechanisms of the Grignard reaction, particularly in the context of sterically hindered systems. The physical properties of this compound, stemming from its unique structure, continue to make it a molecule of interest for both fundamental research and industrial applications. This guide serves as a detailed reference for researchers and professionals in the chemical sciences, encapsulating the foundational knowledge of this compound's origins.

References

Quantum Chemical Calculations for Neopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentane (2,2-dimethylpropane) is a highly symmetrical molecule of significant interest in theoretical and computational chemistry.[1] Its tetrahedral structure provides a valuable case study for assessing the accuracy of various quantum chemical methods in predicting molecular properties. This guide provides a comprehensive overview of the application of quantum chemical calculations to this compound, detailing computational methodologies, presenting a comparison of calculated and experimental data, and outlining the workflows involved in such studies. The insights gained from these calculations are crucial for understanding molecular structure, vibrational spectroscopy, and thermochemistry, which are fundamental aspects in various fields, including drug development where molecular geometry and vibrational characteristics can influence ligand-receptor interactions.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound, ranging from density functional theory (DFT) to coupled-cluster methods. The choice of method and basis set is critical in balancing computational cost with the desired accuracy of the results.

Density Functional Theory (DFT)

DFT methods are widely used for their favorable balance of accuracy and computational efficiency. For this compound, several functionals have been applied:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a popular choice for geometry optimizations and vibrational frequency calculations.[2][3][4]

  • B2PLYP: This is a double-hybrid functional that incorporates a portion of MP2 correlation, often leading to improved accuracy for thermochemistry and vibrational frequencies.[2]

  • M06-2X: This meta-hybrid GGA functional is known for its good performance in calculating non-covalent interaction energies.[5]

Commonly used basis sets with these functionals for this compound calculations include Pople-style basis sets like 6-311++G(d,p) and correlation-consistent basis sets such as jun-cc-pVTZ .[2][5]

Coupled-Cluster Theory

For higher accuracy, particularly for electronic energies and as a benchmark for other methods, coupled-cluster theory is often employed.

  • CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples): This "gold standard" method provides highly accurate results for systems where single-reference methods are appropriate. Due to its computational expense, it is often used with smaller to medium-sized basis sets like pVTZ for single-point energy calculations or geometry optimizations of smaller molecules.[3][4]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from both computational studies and experimental measurements for this compound, allowing for a direct comparison of the performance of different theoretical models.

Table 1: Optimized Geometric Parameters of this compound
ParameterExperimental (Electron Diffraction)B3LYP/6-311++G(d,p)CCSD(T)/pVTZ
C-C Bond Length (Å)1.534 ± 0.002Data not available in search resultsData not available in search results
C-H Bond Length (Å)1.094 ± 0.002Data not available in search resultsData not available in search results
C-C-C Bond Angle (°)109.5 (Tetrahedral)Data not available in search resultsData not available in search results
H-C-H Bond Angle (°)109.5 (Tetrahedral)Data not available in search resultsData not available in search results

Note: Specific calculated values for bond lengths and angles were not explicitly found in the provided search results and would require performing the calculations or finding a dedicated computational study with this data.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) of this compound

This compound possesses Td symmetry and has 45 normal modes of vibration.[2] The fundamental frequencies are distributed among different symmetry species: 3a₁, 1a₂, 4e, 4t₁, and 7t₂. Only the t₂ modes are infrared active, while the a₁, e, and t₂ modes are Raman active.[2]

ModeSymmetryExperimental (IR/Raman)B3LYP/6-311++G(d,p) (Harmonic)B3LYP/6-311++G(d,p) (VPT2 Anharmonic)CCSD(T)-pVTZ (Harmonic)
ν₁₃t₂924.2Data not availableData not availableData not available
ν₁₄t₂1257.6Data not availableData not availableData not available
ν₁₅t₂1369.4Data not availableData not availableData not available
ν₁₆t₂1472.5Data not availableData not availableData not available
ν₁₇t₂1489.0Data not availableData not availableData not available
ν₁a₁Raman activeData not availableData not availableData not available
ν₅eRaman activeData not availableData not availableData not available

Experimental Protocols

Geometry Determination by Electron Diffraction

The experimental geometry of this compound is determined using gas-phase electron diffraction.[2] This technique involves passing a beam of high-energy electrons through a gaseous sample of this compound. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule. By analyzing this pattern, precise measurements of bond lengths and angles can be obtained.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of this compound are experimentally characterized using infrared (IR) and Raman spectroscopy.[2][6]

  • Infrared (IR) Spectroscopy: High-resolution IR spectra are recorded using a spectrometer, often at different temperatures to resolve rotational fine structure.[2] For this compound, a gas cell with a specific path length is used, and the spectrum is typically recorded in the mid-infrared region.[2]

  • Raman Spectroscopy: The Raman spectrum is obtained by irradiating a sample of this compound with a monochromatic laser beam and detecting the inelastically scattered light.[6] The frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule.

Mandatory Visualization

Quantum Chemical Calculation Workflow for this compound

G Quantum Chemical Calculation Workflow for this compound cluster_input Input Preparation cluster_computation Computational Engine cluster_output Output Analysis mol_structure Define Molecular Structure (this compound Coordinates) method_basis Select Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_basis calc_type Specify Calculation Type (Optimization, Frequency, etc.) method_basis->calc_type gaussian Quantum Chemistry Software (e.g., Gaussian 16) calc_type->gaussian geom_opt Optimized Geometry gaussian->geom_opt vib_freq Vibrational Frequencies gaussian->vib_freq thermo Thermochemical Data gaussian->thermo energies Electronic Energies gaussian->energies geom_opt->vib_freq Required for Freq.

Caption: Workflow for a typical quantum chemical calculation of this compound.

Hierarchy of Quantum Chemical Methods for this compound

G Hierarchy of Quantum Chemical Methods cluster_accuracy cluster_basis dft DFT (B3LYP, B2PLYP, M06-2X) mp2 MP2 dft->mp2 Higher Accuracy cc Coupled-Cluster (CCSD(T)) mp2->cc Higher Accuracy pople Pople Style (e.g., 6-31G(d)) diffuse_polar Diffuse & Polarization (e.g., 6-311++G(d,p)) pople->diffuse_polar More Flexible cc_basis Correlation Consistent (e.g., cc-pVTZ, aug-cc-pVTZ) diffuse_polar->cc_basis More Complete

Caption: Relationship between method accuracy and basis set size.

Conclusion

Quantum chemical calculations are powerful tools for elucidating the molecular properties of this compound. The choice of computational method and basis set significantly impacts the accuracy of the predicted geometry, vibrational frequencies, and thermochemistry. DFT methods like B3LYP provide a good balance of accuracy and computational cost for many applications. For benchmark-quality results, higher-level methods such as CCSD(T) are necessary. The comparison of computational data with experimental results from electron diffraction and vibrational spectroscopy is essential for validating the theoretical models. The workflows and hierarchical relationships of these methods, as visualized in the provided diagrams, offer a clear framework for researchers to design and interpret their computational studies on this compound and other molecular systems relevant to their research, including those in the realm of drug development.

References

Methodological & Application

Neopentane as a Non-Polar Medium for Low-Temperature Spectroscopic and Photochemical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentane (2,2-dimethylpropane) is a highly volatile, non-polar alkane with a unique molecular symmetry.[1] While its low boiling point (9.5 °C) limits its use as a conventional liquid solvent in organic synthesis, its properties make it an excellent medium for specialized applications, particularly in the field of low-temperature matrix isolation spectroscopy and photochemistry.[1][2] In these techniques, this compound is utilized as a rigid, inert solid matrix at cryogenic temperatures to trap and study highly reactive molecules, reaction intermediates, and conformational isomers.[2] Its chemical inertness and optical transparency in relevant spectral regions are key advantages for such applications.

This document provides detailed application notes and protocols for the use of this compound as a non-polar medium in these specialized areas of organic and organometallic chemistry.

Physical and Chemical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for its application in low-temperature studies.

PropertyValueReference
Molecular Formula C5H12[1]
Molar Mass 72.151 g·mol−1[1]
Appearance Colorless gas (at STP)[1]
Boiling Point 9.5 °C (282.6 K)[1][3]
Melting Point -16.6 °C (256.6 K)[1]
Density (liquid at 9.5 °C) 601.172 kg/m ³[3]
Vapor Pressure (at 20 °C) 146 kPa[1]
Solubility Insoluble in water, soluble in alcohol and other organic solvents.[4]

Applications in Low-Temperature Studies

The primary application of this compound as a non-polar "solvent" is in the form of a solid matrix for the spectroscopic investigation of transient species. Its inert nature prevents reactions with the trapped molecules, and the low temperatures slow down or halt decomposition pathways, allowing for detailed study.

Matrix Isolation of Reactive Intermediates

This compound matrices are used to trap and characterize highly reactive intermediates generated through methods like photolysis. The rigid matrix holds the species in a fixed orientation, allowing for spectroscopic analysis, often by infrared (IR) or UV-Vis spectroscopy.

Photochemistry of Organometallic Compounds

The study of the photochemical reactions of organometallic complexes often involves unstable intermediates. By isolating these complexes in a this compound matrix at cryogenic temperatures, the primary photoproducts can be identified before they undergo further reactions.

Experimental Protocols

The following provides a general protocol for a matrix isolation experiment using this compound. This protocol should be adapted based on the specific requirements of the experiment and the available equipment.

General Protocol for Matrix Isolation Spectroscopy

Objective: To prepare a solid this compound matrix containing a guest molecule for spectroscopic analysis at cryogenic temperatures.

Materials:

  • Guest compound (the molecule to be studied)

  • This compound (high purity)

  • Cryostat equipped with a suitable substrate (e.g., CsI or BaF₂ window)

  • Vacuum line

  • Deposition system with a nozzle

  • Spectrometer (e.g., FTIR, UV-Vis)

  • Temperature controller

Workflow Diagram:

MatrixIsolationWorkflow cluster_prep Preparation cluster_dep Deposition cluster_analysis Analysis Evacuate Evacuate Cryostat Cool Cool Substrate Evacuate->Cool PrepareGas Prepare Gas Mixture Cool->PrepareGas Deposit Deposit Matrix PrepareGas->Deposit RecordInitial Record Initial Spectrum Deposit->RecordInitial Irradiate Irradiate Sample (Optional) RecordInitial->Irradiate RecordFinal Record Final Spectrum Irradiate->RecordFinal

Caption: General workflow for a matrix isolation experiment.

Procedure:

  • System Preparation:

    • Ensure the cryostat and vacuum line are clean and leak-tight.

    • Mount the desired spectroscopic window (substrate) onto the cold finger of the cryostat.

    • Evacuate the cryostat to a high vacuum (typically < 10⁻⁶ mbar).

  • Cooling:

    • Cool the substrate to the desired deposition temperature using a suitable cryogen (e.g., liquid helium or a closed-cycle refrigerator). For this compound, a temperature well below its melting point of -16.6 °C is required, typically in the range of 10-20 K.

  • Gas Mixture Preparation:

    • Prepare a gas mixture of the guest compound and this compound in a predetermined ratio (e.g., 1:1000) in a separate vacuum line. The concentration of the guest should be low to ensure proper isolation.

    • The guest compound can be introduced into the gas line through gentle heating if it is a solid or liquid with low vapor pressure.

  • Matrix Deposition:

    • Slowly introduce the gas mixture into the cryostat through a deposition nozzle directed at the cold substrate.

    • The rate of deposition should be carefully controlled to ensure the formation of a clear, glassy matrix. A typical deposition rate is 1-5 mmol/hour.

  • Spectroscopic Analysis:

    • Record a background spectrum of the cold substrate before deposition.

    • After deposition, record the initial spectrum of the isolated guest molecule in the this compound matrix.

  • Photochemical Studies (Optional):

    • If studying a photochemical reaction, irradiate the matrix with a light source of the appropriate wavelength (e.g., a UV lamp or laser).

    • Record spectra at various time intervals during irradiation to monitor the progress of the reaction and identify any transient species.

  • Data Analysis:

    • Analyze the collected spectra to identify the vibrational or electronic transitions of the isolated species. Compare experimental data with theoretical calculations to aid in the assignment of spectral features.

Logical Relationship of Key Experimental Steps

LogicalRelationship Cryostat Cryostat Evacuation & Cooling Deposition Matrix Deposition Cryostat->Deposition GasPrep Guest/Neopentane Mixture Preparation GasPrep->Deposition Spectroscopy Spectroscopic Measurement Deposition->Spectroscopy Photolysis In situ Photolysis (Optional) Spectroscopy->Photolysis Analysis Data Analysis Spectroscopy->Analysis Photolysis->Spectroscopy Monitor Reaction

Caption: Interdependence of steps in a matrix isolation experiment.

Safety Considerations

  • Flammability: this compound is a highly flammable gas and liquid.[1] All handling should be performed in a well-ventilated area, away from ignition sources.

  • Pressure: this compound is a gas at room temperature and is typically handled in compressed gas cylinders. Ensure all equipment is pressure-rated and regularly inspected.

  • Cryogenic Hazards: Working with cryogenic liquids and cold surfaces requires appropriate personal protective equipment (PPE), including insulated gloves and safety glasses.

  • Asphyxiation: this compound is a simple asphyxiant. Ensure adequate ventilation to prevent the displacement of oxygen.

Conclusion

This compound serves as a valuable, non-polar medium for the study of reactive intermediates and photochemical processes through matrix isolation techniques. Its inertness and favorable physical properties at cryogenic temperatures allow for the trapping and detailed spectroscopic characterization of species that are otherwise difficult to study. The protocols and information provided herein offer a foundation for researchers to utilize this compound in their advanced studies in organic and organometallic chemistry.

References

Application Notes and Protocols for the Use of Neopentane in Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The use of neopentane as a cryogen for cryo-electron microscopy (cryo-EM) is not a standard or documented practice. The following application notes and protocols are provided for informational and comparative purposes. Ethane, propane, or a mixture of the two are the standard cryogens for plunge freezing due to their superior physical properties for vitrification.

Application Notes

Cryo-electron microscopy (cryo-EM) has become a cornerstone of structural biology, enabling the visualization of macromolecules at near-atomic resolution. A critical step in preparing biological samples for cryo-EM is vitrification, a process where the sample is rapidly cooled to a glassy, non-crystalline state. This is typically achieved by plunge freezing the sample into a liquid cryogen. While ethane and propane are the most commonly used cryogens, this document explores the theoretical application and significant limitations of this compound for this purpose.

Comparative Analysis of Cryogen Properties

The suitability of a cryogen for vitrification is determined by its physical properties, particularly its liquid temperature range. An ideal cryogen should remain liquid at a temperature low enough to rapidly cool the sample, yet have a boiling point high enough to avoid the Leidenfrost effect, where an insulating layer of gas forms around the sample, slowing down the cooling rate.

PropertyThis compoundEthanePropane
Melting Point -16.6 °C-182.8 °C-187.7 °C
Boiling Point 9.5 °C-88.6 °C-42.1 °C
Liquid Range 26.1 °C94.2 °C145.6 °C
Flammability Extremely FlammableExtremely FlammableExtremely Flammable

As the data indicates, the liquid range of this compound is significantly higher than that of ethane and propane. This makes it fundamentally unsuitable for vitrifying aqueous samples, as its melting point is well above the temperatures required to prevent the formation of crystalline ice.

Theoretical Advantages and Disadvantages of this compound

Potential Advantages (Theoretical):

  • Readily Available: this compound is a common laboratory chemical.

Significant Disadvantages:

  • Unsuitable Liquid Range: The most critical drawback is that this compound is only liquid at temperatures far too high for successful vitrification of biological samples.

  • High Volatility and Flammability: this compound is an extremely flammable and volatile gas at room temperature, posing significant safety risks.[1]

  • Lack of Established Protocols: There are no established protocols or documented successes of using this compound for cryo-EM sample preparation.

Experimental Protocols (Hypothetical)

Disclaimer: The following protocol is a hypothetical adaptation of standard plunge-freezing procedures and is not recommended for practical use due to the unsuitability of this compound as a cryogen. This is for illustrative purposes only.

Hypothetical Plunge-Freezing Protocol Using this compound

1. Objective: To theoretically outline the steps for plunge freezing a cryo-EM sample using liquid this compound.

2. Materials:

  • Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP)
  • Cryo-EM grids
  • Sample solution
  • Liquid nitrogen
  • This compound gas cylinder with a two-stage regulator
  • Cryogen container
  • Grid storage boxes

3. Safety Precautions:

  • Work in a well-ventilated fume hood.[1]
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, cryogenic gloves, and a flame-resistant lab coat.[2]
  • Eliminate all potential ignition sources.[1]
  • Use non-sparking tools.[1]
  • Have a hydrocarbon gas detector and a fire extinguisher rated for flammable gases readily available.

4. Procedure:

  • Prepare the Plunge Freezer: Set up the plunge-freezing apparatus in a chemical fume hood.
  • Cool the Cryogen Container: Fill the outer dewar of the plunge freezer with liquid nitrogen to pre-cool the cryogen container.
  • Liquefy this compound (Theoretical Step):
  • Slowly flow this compound gas from the cylinder into the pre-cooled cryogen container.
  • Theoretically, the this compound would need to be cooled to below its boiling point (9.5°C) to liquefy and then further cooled towards its freezing point (-16.6°C). This temperature range is insufficient for vitrification.
  • Prepare the Grid:
  • Glow-discharge the cryo-EM grids to make them hydrophilic.
  • Apply 3-4 µL of the sample solution to the grid.
  • Blot the Grid: Blot the grid to create a thin film of the sample. The blotting parameters (blot time, blot force) would need to be optimized.
  • Plunge Freeze: Rapidly plunge the grid into the liquid this compound.
  • Transfer to Storage: Quickly transfer the grid from the this compound to a grid box submerged in liquid nitrogen for storage.

Visualizations

G cluster_prep Preparation cluster_sample Sample Application cluster_freeze Freezing and Storage setup Setup Plunge Freezer in Fume Hood cool Cool Cryogen Container with LN2 setup->cool liquefy Liquefy this compound Gas (Hypothetical) cool->liquefy plunge Plunge Grid into Liquid this compound liquefy->plunge glow Glow-discharge Grid apply Apply Sample to Grid glow->apply blot Blot Grid to Form Thin Film apply->blot blot->plunge transfer Transfer Grid to LN2 Storage plunge->transfer

Caption: Hypothetical workflow for plunge freezing with this compound.

G cluster_properties Cryogen Physical Properties cluster_outcome Vitrification Outcome liquid_range Wide Liquid Range at Cryogenic Temperatures success Successful Vitrification (Amorphous Ice) liquid_range->success heat_capacity High Heat Capacity heat_capacity->success boiling_point High Boiling Point (avoids Leidenfrost effect) boiling_point->success failure Failed Vitrification (Crystalline Ice) This compound This compound Properties: - Narrow Liquid Range - High Melting Point (-16.6°C) This compound->failure

Caption: Relationship between cryogen properties and vitrification success.

Safety Data Summary for this compound

This summary is for informational purposes. Always consult the full Safety Data Sheet (SDS) before handling this compound.

SectionHazard Information
Hazards Identification Extremely flammable gas.[1] Contains gas under pressure; may explode if heated.[1][3] May cause drowsiness or dizziness. Toxic to aquatic life with long-lasting effects.[1][3]
First-Aid Measures Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] Skin Contact: For liquid contact/frostbite, flush with lukewarm water. Do not use hot water. Seek immediate medical attention.[3] Eye Contact: Flush eyes with plenty of water.[3]
Fire-Fighting Measures Extinguishing Media: Carbon dioxide, dry chemical, or water spray.[3] Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[1]
Handling and Storage Handling: Use only in a well-ventilated area, preferably a fume hood.[1] Keep away from heat, sparks, and open flames.[1] Ground and bond containers and receiving equipment.[3] Use explosion-proof electrical equipment.[1] Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1] Protect from sunlight.[1][3]
Personal Protective Equipment Eye/Face Protection: Safety goggles and/or a face shield.[2] Skin Protection: Insulated, cryogenic gloves and a flame-retardant lab coat.[2][3] Respiratory Protection: Use a self-contained breathing apparatus (SCBA) in case of insufficient ventilation or emergency.[3]
Disposal Dispose of in accordance with all applicable federal, state, and local regulations.[3]

References

Application Notes and Protocols: Neopentane as an Internal Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique that provides direct measurement of the concentration or purity of a substance. The accuracy of qNMR relies heavily on the use of a suitable internal standard (IS). An ideal internal standard should exhibit a simple NMR spectrum, be chemically inert, soluble in the deuterated solvent of choice, and have a resonance that does not overlap with analyte signals.

Neopentane (2,2-dimethylpropane) presents itself as a viable candidate for an internal standard in non-aqueous qNMR studies due to its unique properties. Its molecular structure, a central quaternary carbon bonded to four methyl groups, results in all twelve protons being chemically and magnetically equivalent. This leads to a single, sharp singlet in the ¹H NMR spectrum, minimizing the potential for signal overlap with the analyte of interest.

These application notes provide a comprehensive overview of the properties of this compound relevant to its use as a qNMR internal standard, a detailed protocol for its application, and important considerations for ensuring accurate and reproducible quantitative results.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValue
Molecular Formula C₅H₁₂
Molar Mass 72.15 g/mol
Appearance Colorless gas or volatile liquid
Boiling Point 9.5 °C
Melting Point -16.6 °C
¹H NMR Signal Single singlet
¹³C NMR Signals Two signals
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in solvents like hexane and other hydrocarbons. Soluble in common deuterated solvents such as chloroform-d (CDCl₃), benzene-d₆, and acetone-d₆.[1]
NMR DataValue
¹H Chemical Shift ~0.902 ppm (in CCl₄)
Number of Protons 12
¹³C Chemical Shifts Quaternary carbon: ~31.5 ppm, Methyl carbons: ~27.5 ppm
Estimated ¹H T₁ Relaxation Time ~3 - 5 seconds (in non-degassed CDCl₃ at room temperature)

Logical Workflow for qNMR using this compound

The following diagram illustrates the general workflow for a quantitative NMR experiment using this compound as an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing & Analysis prep_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent prep_analyte->dissolve prep_neo Accurately weigh This compound (IS) prep_neo->dissolve transfer Transfer to NMR tube dissolve->transfer setup Lock, tune, shim transfer->setup set_params Set acquisition parameters (D1 ≥ 5 x T₁) setup->set_params acquire Acquire spectrum set_params->acquire process Fourier transform, phase, and baseline correct acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate concentration or purity integrate->calculate

Workflow for quantitative NMR with this compound as an internal standard.

Experimental Protocol

This protocol outlines the steps for determining the concentration of an analyte in a solution using this compound as an internal standard.

4.1. Materials and Equipment

  • Analyte of known approximate concentration

  • This compound (high purity)

  • Deuterated solvent (e.g., CDCl₃, benzene-d₆, acetone-d₆)

  • Analytical balance (4 or 5 decimal places)

  • Volumetric flasks and pipettes (if preparing stock solutions)

  • NMR spectrometer

  • High-precision NMR tubes

4.2. Sample Preparation

Due to the high volatility of this compound, meticulous sample preparation is crucial to prevent evaporation and ensure accurate results.

  • Analyte Preparation: Accurately weigh a known amount of the analyte into a vial.

  • This compound Handling:

    • Cool the vial containing the analyte and the deuterated solvent on ice or in a refrigerator.

    • This compound is a gas at room temperature. It can be condensed into a liquid by cooling. A convenient method is to bubble this compound gas through the pre-weighed, chilled deuterated solvent until the desired mass is added. Alternatively, a known volume of liquefied this compound can be added using a chilled gas-tight syringe.

    • Immediately after adding this compound, seal the vial tightly.

  • Dissolution: Gently agitate the sealed vial to ensure complete dissolution of both the analyte and this compound. Avoid vigorous shaking, which can increase pressure inside the vial.

  • Transfer to NMR Tube: Quickly and carefully transfer the solution to a pre-chilled NMR tube and cap it securely. For extended experiments or highly accurate measurements, using an NMR tube with a J. Young valve is recommended to prevent any loss of the volatile standard.

4.3. NMR Data Acquisition

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, and perform tuning and shimming to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Pulse Angle: Set the excitation pulse angle to 90°.

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ relaxation time of any proton being quantified (both analyte and this compound). Based on the estimated T₁ of this compound (3-5 seconds), a D1 of at least 25 seconds is recommended. It is best practice to experimentally determine the T₁ of both the analyte and this compound signals and set D1 accordingly.

    • Acquisition Time (AQ): Set to a value that allows for good digital resolution (typically 2-4 seconds).

    • Number of Scans (NS): The number of scans will depend on the concentration of the analyte. A sufficient number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated.

    • Spectral Width (SW): A standard spectral width for ¹H NMR (e.g., 12-16 ppm) is usually sufficient.

4.4. Data Processing and Analysis

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum. A flat baseline is essential for accurate integration.

  • Integration:

    • Integrate the well-resolved singlet of this compound.

    • Integrate a well-resolved signal of the analyte that does not overlap with any other signals.

  • Calculation of Analyte Concentration:

    The concentration of the analyte can be calculated using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / manalyte) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • m = Mass

    • MW = Molecular weight

    • IS = Internal Standard (this compound)

    If the purity of the internal standard is less than 100%, the mass of the internal standard should be corrected by its purity.

Logical Relationships and Considerations

The following diagram illustrates the key relationships and considerations for using this compound as a qNMR internal standard.

Considerations volatility High Volatility handling Requires careful sample prep (cooling, sealed tubes) volatility->handling necessitates single_peak Single ¹H Peak no_overlap Low probability of signal overlap single_peak->no_overlap leads to solubility Soluble in Organic Solvents solvent_choice Suitable for non-aqueous samples solubility->solvent_choice determines weighing Accurate Weighing handling->weighing d1_setting Set D1 ≥ 5 x T₁ sn_ratio Achieve S/N > 150

Key properties of this compound and their implications for qNMR.

Advantages and Limitations

Advantages:

  • Simple Spectrum: The single sharp singlet simplifies the spectrum and reduces the likelihood of signal overlap.

  • Chemical Inertness: this compound is an alkane and is generally unreactive with most organic analytes.

  • Distinct Chemical Shift: The signal at ~0.9 ppm is in a region that is often uncongested in the spectra of many organic molecules.

Limitations:

  • High Volatility: The major drawback of this compound is its high volatility, which necessitates careful and potentially challenging sample preparation to avoid inaccurate results due to evaporation.

  • Insolubility in Water: this compound is not suitable for use as an internal standard in aqueous solutions (e.g., D₂O).

  • Gaseous State at Room Temperature: Handling a gas as a standard can be less convenient than using a solid or liquid standard.

Conclusion

This compound can be a useful internal standard for quantitative ¹H NMR analysis of non-aqueous samples, particularly when its simple spectrum and chemical inertness are advantageous. However, its high volatility is a significant challenge that must be carefully managed through appropriate sample preparation techniques to ensure accurate and reproducible results. For researchers, scientists, and drug development professionals working with analytes soluble in organic solvents, this compound offers a viable option for qNMR, provided the necessary precautions are taken.

References

Application Notes and Protocols for Low-Temperature Neopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups for studying low-temperature neopentane reactions. The protocols outlined below are intended to serve as a guide for researchers in combustion chemistry, catalysis, and related fields.

Introduction to Low-Temperature this compound Reactions

This compound (2,2-dimethylpropane) is a structurally unique, highly symmetric alkane. Its reactions at low temperatures are of fundamental interest for understanding autoignition phenomena in internal combustion engines, developing advanced combustion models, and exploring selective oxidation catalysis. The absence of tertiary C-H bonds makes this compound a valuable model compound for studying the kinetics and mechanisms of primary C-H bond activation and subsequent oxidation pathways.

Key areas of investigation at low temperatures (typically 500-900 K) include the formation and decomposition of hydroperoxides, the role of the Korcek mechanism, and the identification of key reactive intermediates that influence ignition behavior.[1][2][3][4]

Experimental Setups

Several experimental techniques are employed to investigate low-temperature this compound reactions under controlled conditions. The most common setups include Jet-Stirred Reactors (JSRs), Rapid Compression Machines (RCMs), and Matrix Isolation Spectroscopy.

Jet-Stirred Reactor (JSR)

A JSR is a continuously stirred-tank reactor ideal for studying gas-phase kinetics at constant temperature and pressure. It allows for the investigation of the evolution of reactants and products as a function of temperature, residence time, and reactant composition.[5]

Rapid Compression Machine (RCM)

An RCM simulates a single compression stroke of an internal combustion engine, enabling the study of autoignition phenomena under well-controlled, engine-relevant conditions. It is particularly useful for measuring ignition delay times and observing multi-stage ignition behavior.[6][7][8]

Matrix Isolation Spectroscopy

This technique is used to trap and study highly reactive and unstable chemical species, such as reaction intermediates, at cryogenic temperatures (typically below 40 K). By isolating these species in an inert matrix, their spectroscopic properties can be characterized, providing insights into their structure and bonding.[9][10][11][12]

Experimental Protocols

Protocol for Low-Temperature this compound Oxidation in a Jet-Stirred Reactor

Objective: To determine the concentration profiles of reactants, intermediates, and products of this compound oxidation as a function of temperature.

Materials and Equipment:

  • Spherical fused-silica jet-stirred reactor

  • High-purity this compound, oxygen, and inert diluent gas (e.g., nitrogen or argon)

  • Mass flow controllers

  • Isothermal oven

  • Heated gas sampling line

  • Analytical equipment: Gas Chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (MS)

  • Pressure transducer and thermocouple

Procedure:

  • System Preparation:

    • Ensure the JSR and all gas lines are clean and leak-tight.

    • Calibrate mass flow controllers for this compound, oxygen, and the diluent gas.

    • Heat the JSR to the desired initial temperature using the isothermal oven.

  • Gas Mixture Preparation:

    • Prepare the desired gas mixture by setting the flow rates of this compound, oxygen, and diluent gas using the calibrated mass flow controllers to achieve the target equivalence ratio and dilution.

    • Typical equivalence ratios for low-temperature oxidation studies range from 0.5 to 2.0.[13]

  • Reaction Initiation:

    • Introduce the gas mixture into the pre-heated JSR. The jets from the nozzles will ensure rapid mixing and a uniform temperature distribution.

    • Maintain a constant pressure within the reactor (typically atmospheric pressure) using a pressure regulator on the exhaust line.

    • The residence time of the gas mixture in the reactor is controlled by the total flow rate and the reactor volume. A typical residence time for these studies is around 3 seconds.[1]

  • Product Sampling and Analysis:

    • Continuously extract a sample of the reacting gas mixture from the JSR through a heated sampling line to prevent condensation of products.

    • Analyze the composition of the sampled gas using GC-FID and/or MS to identify and quantify the mole fractions of this compound, oxygen, and various reaction products.

  • Data Collection:

    • Record the temperature, pressure, and concentration of all identified species at steady-state for a given temperature.

    • Incrementally increase the reactor temperature and repeat the measurements to obtain species concentration profiles as a function of temperature.

Protocol for this compound Autoignition Studies in a Rapid Compression Machine

Objective: To measure the ignition delay time of this compound-air mixtures at engine-relevant conditions.

Materials and Equipment:

  • Rapid Compression Machine

  • High-purity this compound, synthetic air (or oxygen/nitrogen mixtures)

  • Gas mixing vessel

  • High-speed pressure transducer

  • Data acquisition system

  • Heating system for the reaction chamber

Procedure:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of this compound and oxidizer (e.g., synthetic air) in the gas mixing vessel at a specific equivalence ratio.

    • Heat the RCM reaction chamber to a predetermined initial temperature.

  • RCM Operation:

    • Evacuate the reaction chamber to remove any residual gases.

    • Introduce the prepared this compound-oxidizer mixture into the reaction chamber to a specified initial pressure.

    • Allow the mixture to thermally equilibrate.

  • Compression and Data Acquisition:

    • Trigger the RCM to rapidly compress the gas mixture. The compression stroke should be fast enough to be nearly adiabatic.

    • Record the pressure inside the reaction chamber as a function of time using the high-speed pressure transducer and data acquisition system, starting from the beginning of the compression stroke.

  • Ignition Delay Time Determination:

    • The ignition delay time is defined as the time interval between the end of compression and the onset of ignition.

    • The onset of ignition is typically identified as the point of the maximum rate of pressure rise in the recorded pressure trace.

  • Varying Experimental Conditions:

    • Repeat the experiment at different initial temperatures, pressures, and equivalence ratios to map the autoignition behavior of this compound.

Protocol for Matrix Isolation Spectroscopy of this compound Reaction Intermediates

Objective: To trap and spectroscopically characterize reactive intermediates formed during low-temperature this compound reactions.

Materials and Equipment:

  • Matrix isolation apparatus with a cryogenic refrigerator (closed-cycle helium cryostat)

  • High-vacuum system

  • Deposition window (e.g., CsI or BaF₂) transparent to the spectroscopic probe

  • Gas inlet system for this compound and matrix gas (e.g., argon, nitrogen)

  • Source for generating reactive species (e.g., photolysis lamp, pyrolysis source)

  • Spectrometer (e.g., FTIR, UV-Vis)

Procedure:

  • System Preparation:

    • Achieve a high vacuum in the matrix isolation chamber.

    • Cool the deposition window to the desired low temperature (typically 10-20 K).

  • Matrix Deposition:

    • Prepare a dilute mixture of this compound in the matrix gas (e.g., 1:1000 this compound:argon).

    • Slowly deposit this mixture onto the cold window. The this compound molecules will be trapped and isolated within the solid matrix.

  • Generation of Reactive Intermediates:

    • Initiate the reaction of the isolated this compound molecules. This can be done by:

      • Photolysis: Irradiating the matrix with UV light to generate radicals.

      • Co-deposition with a reactant: Simultaneously depositing this compound and another reactive species (e.g., oxygen atoms).

  • Spectroscopic Analysis:

    • Record the spectrum (e.g., IR, UV-Vis) of the matrix-isolated species before and after the reaction is initiated.

    • The appearance of new spectral features can be attributed to the formation of reaction intermediates.

  • Data Analysis:

    • Compare the experimental spectra with theoretical calculations or known spectra of suspected intermediates to identify the trapped species.

Data Presentation

The quantitative data obtained from these experiments are crucial for validating and refining chemical kinetic models. The following tables provide a template for organizing the experimental results.

Table 1: Mole Fractions of Key Species in this compound Oxidation in a JSR

Temperature (K)This compound (mol fraction)Oxygen (mol fraction)Acetone (mol fraction)3,3-Dimethyloxetane (mol fraction)Methacrolein (mol fraction)Isobutene (mol fraction)2-Methylpropanal (mol fraction)Isobutyric Acid (mol fraction)
500
550
600
650
700
750
800
850

Experimental Conditions: Pressure = 1 atm, Residence Time = 3 s, Equivalence Ratio = 1.0

Table 2: Ignition Delay Times of this compound in an RCM

Initial Temperature (K)Initial Pressure (bar)Equivalence RatioIgnition Delay Time (ms)
650101.0
700101.0
750101.0
800101.0
650201.0
700201.0
750201.0
800201.0

Visualization of Reaction Pathways

The following diagrams illustrate the key steps in the low-temperature oxidation of this compound and a generalized experimental workflow.

Neopentane_Oxidation_Pathway reactant reactant intermediate intermediate product product This compound This compound Neopentyl_Radical Neopentyl Radical This compound->Neopentyl_Radical + OH Neopentylperoxy_Radical Neopentylperoxy Radical (RO2) Neopentyl_Radical->Neopentylperoxy_Radical + O2 Hydroperoxyneopentyl_Radical Hydroperoxyneopentyl Radical (QOOH) Neopentylperoxy_Radical->Hydroperoxyneopentyl_Radical Isomerization O2_QOOH O2QOOH Hydroperoxyneopentyl_Radical->O2_QOOH + O2 Ketohydroperoxide Ketohydroperoxide (KHP) O2_QOOH->Ketohydroperoxide + HO2 Korcek_Products Isobutyric Acid + Acetone + OH Ketohydroperoxide->Korcek_Products Korcek Mechanism Other_Products Acetone + CO + 3 OH Ketohydroperoxide->Other_Products Decomposition

Caption: Low-temperature oxidation pathway of this compound.

Experimental_Workflow start_end start_end process process analysis analysis output output Start Start Prepare_Mixture Prepare Gas Mixture (this compound, O2, Diluent) Start->Prepare_Mixture Setup_Reactor Set Reactor Conditions (Temp, Pressure, Flow Rate) Prepare_Mixture->Setup_Reactor Run_Experiment Run Experiment Setup_Reactor->Run_Experiment Sample_Products Sample Gaseous Products Run_Experiment->Sample_Products Analyze_Sample Analyze Sample (GC-MS, FTIR) Sample_Products->Analyze_Sample Data_Processing Process Data (Quantify Species) Analyze_Sample->Data_Processing Results Generate Concentration Profiles and Kinetic Data Data_Processing->Results End End Results->End

Caption: Generalized workflow for low-temperature this compound experiments.

References

Application Notes and Protocols for Gaseous Neopentane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and storage of gaseous neopentane (2,2-dimethylpropane) in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of personnel and the integrity of experimental work.

Physical and Chemical Properties of this compound

This compound is a highly flammable gas at standard temperature and pressure. A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₅H₁₂
Molar Mass 72.15 g/mol [1]
Boiling Point 9.5 °C (49.1 °F)[2]
Melting Point -16.6 °C (2.1 °F)
Flash Point < -7 °C (19.4 °F)
Autoignition Temperature 450 °C (842 °F)[3]
Lower Flammability Limit (LFL) 1.4% by volume in air
Upper Flammability Limit (UFL) 7.5% by volume in air
Vapor Density 2.49 (Air = 1)
Vapor Pressure 101.3 kPa @ 9.5 °C
Solubility in Water 33 mg/L at 25 °C[2]
ACGIH TLV-TWA 1000 ppm[4][5]

Storage Protocols

Proper storage of this compound gas cylinders is paramount to laboratory safety. The following protocols must be strictly followed.

General Storage Requirements
  • Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[6][7] Cylinder temperatures should not exceed 52°C (125°F).[5]

  • Separation: Flammable gases like this compound must be stored separately from oxidizing gases, such as oxygen, by a minimum distance of 20 feet or by a non-combustible wall with a fire resistance rating of at least 30 minutes.[6][8]

  • Security: Cylinders must be stored in an upright position and secured with straps or chains to a wall, bench, or a suitable cylinder stand to prevent falling.[8][9]

  • Labeling: The contents of the cylinder must be clearly identified. Do not rely on the cylinder's color for identification.[8] Cylinders should be tagged as "Full," "In Use," or "Empty."[8]

  • Inventory: Maintain the lowest possible number of gas cylinders in the laboratory.[10] A "first in, first out" inventory system should be used.[10]

Storage Workflow

start Receive this compound Cylinder check_label Inspect Cylinder and Label start->check_label store_location Select Cool, Dry, Well-Ventilated Storage Area check_label->store_location check_incompatibles Ensure 20 ft. Separation from Oxidizers store_location->check_incompatibles secure_cylinder Secure Cylinder Upright with Chain/Strap check_incompatibles->secure_cylinder tag_cylinder Tag Cylinder as 'Full' secure_cylinder->tag_cylinder end_storage Cylinder Stored Safely tag_cylinder->end_storage

This compound Cylinder Storage Workflow

Handling Protocols

Safe handling of this compound cylinders and the gas itself requires careful attention to detail and adherence to established procedures.

Cylinder Transportation
  • Preparation: Before moving a cylinder, ensure the valve protection cap is securely in place.[6][7]

  • Transportation Device: Always use a suitable hand truck or cylinder cart with a securing chain or strap to move cylinders, even for short distances.[6][7] Do not roll, drag, or slide cylinders.[6][7]

  • Lifting: Never lift a cylinder by its cap.[6][7]

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE must be worn to minimize exposure and risk of injury.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-retardant lab coat.
Footwear Closed-toe shoes.
General Handling Precautions
  • Work in a well-ventilated area, preferably within a fume hood.[11]

  • Eliminate all ignition sources, including open flames, sparks, and hot surfaces.[4][11] Use non-sparking tools.[4]

  • Ground and bond all equipment used with flammable gases to prevent static electricity buildup.[12]

  • Never use a flame to check for leaks.[5] Use a compatible leak detection solution.[5]

  • Close the cylinder valve after each use and when the cylinder is empty.[4]

Experimental Protocols: Use of Gaseous this compound in a Reaction

This section provides a detailed, generalized protocol for the safe introduction of gaseous this compound into a laboratory reaction system.

Equipment Setup
  • Secure Cylinder: Secure the this compound cylinder in a designated area, ensuring it is properly chained or strapped.

  • Regulator Installation:

    • Ensure the cylinder valve is closed.

    • Select a two-stage regulator suitable for flammable gases and with the correct CGA fitting for the this compound cylinder.

    • Connect the regulator to the cylinder valve and tighten securely with a wrench.

  • Gas Lines: Use stainless steel or other compatible tubing for all gas lines.

  • Flow Control: Install a mass flow controller or a needle valve to precisely control the flow of this compound into the reaction vessel.

  • Check Valve: A check valve or trap should be placed in the line to prevent backflow of reactants into the gas delivery system.[12]

  • Exhaust: The reaction apparatus should be set up in a fume hood, and the exhaust from the reaction should be vented appropriately.

Leak Testing

A thorough leak test must be performed before introducing this compound into the system.

  • Pressurize with Inert Gas: Close the outlet to the reaction vessel and pressurize the gas delivery system with an inert gas (e.g., nitrogen or argon) to the intended operating pressure.

  • Check for Leaks: Apply a commercial leak detection solution or a soap solution to all connections, including the regulator, tubing fittings, and valve stems.[5]

  • Observe for Bubbles: The formation of bubbles indicates a leak.[5]

  • Remedy Leaks: If a leak is detected, depressurize the system, tighten the leaking connection, and re-pressurize to re-check for leaks.[5] Repeat until the system is leak-free.

  • Purge System: Once the system is confirmed to be leak-free, purge the inert gas and evacuate the system if necessary for the reaction.

Introducing this compound into the Reaction Vessel

start Begin Reaction Setup setup_apparatus Assemble and Secure Reaction Apparatus in Fume Hood start->setup_apparatus leak_test Perform Leak Test with Inert Gas setup_apparatus->leak_test leak_found Leak Detected? leak_test->leak_found tighten_fittings Depressurize and Tighten Connections leak_found->tighten_fittings Yes purge_system Purge System with Inert Gas leak_found->purge_system No tighten_fittings->leak_test introduce_this compound Slowly Open this compound Cylinder Valve and Adjust Flow Rate purge_system->introduce_this compound monitor_reaction Monitor Reaction Parameters (Temperature, Pressure) introduce_this compound->monitor_reaction end_reaction Reaction Complete monitor_reaction->end_reaction

Gaseous this compound Reaction Workflow

  • Final System Check: Ensure the reaction vessel is properly set up and ready for the introduction of the gaseous reactant.

  • Open Cylinder Valve: Slowly open the main valve on the this compound cylinder.

  • Set Regulator Pressure: Adjust the regulator to the desired delivery pressure.

  • Initiate Gas Flow: Slowly open the needle valve or set the mass flow controller to begin introducing this compound into the reaction vessel at the desired rate.

  • Monitor Reaction: Continuously monitor the reaction parameters (e.g., temperature, pressure) and the gas flow rate.

Shutdown Procedure
  • Stop Gas Flow: Close the main valve on the this compound cylinder.

  • Vent System: Allow the gas remaining in the delivery lines to be consumed in the reaction or safely vent it through a proper exhaust system.

  • Purge System: Purge the entire gas delivery system with an inert gas.

  • Close Valves: Close all valves in the system, including the regulator outlet valve.

  • Secure Cylinder: If the cylinder is empty, replace the valve protection cap, label it as "Empty," and store it in the designated area for empty cylinders.[6]

Emergency Procedures

In the event of a leak or spill, immediate and appropriate action is necessary.

Minor Leak
  • Alert Personnel: Immediately alert others in the vicinity.

  • Close Cylinder Valve: If safe to do so, close the main valve on the this compound cylinder.

  • Ventilate Area: Increase ventilation in the area by opening sashes on fume hoods.

  • Monitor: Use a combustible gas detector to monitor the concentration of this compound in the air.

Major Leak or Spill
  • Evacuate: Evacuate the immediate area.

  • Activate Alarm: Activate the nearest fire alarm to alert emergency responders.

  • Isolate Area: Close doors to the affected area to contain the gas.

  • Emergency Contact: Contact the institution's emergency response team and provide them with the location and nature of the incident.

Fire
  • In the event of a fire involving a this compound cylinder, do not attempt to extinguish the flame unless the gas flow can be stopped safely.[4]

  • Evacuate the area immediately and call emergency services.

  • If possible and safe to do so from a distance, cool the cylinder with water to prevent a pressure-related rupture.[2]

Emergency Response Logic

start This compound Leak Detected is_major Is the Leak Major? start->is_major minor_leak Minor Leak Procedure is_major->minor_leak No major_leak Major Leak Procedure is_major->major_leak Yes alert_personnel Alert Nearby Personnel minor_leak->alert_personnel evacuate_area Evacuate Immediate Area major_leak->evacuate_area close_valve Close Cylinder Valve (if safe) alert_personnel->close_valve ventilate Increase Ventilation close_valve->ventilate end_response Emergency Handled ventilate->end_response pull_alarm Activate Fire Alarm evacuate_area->pull_alarm contact_emergency Contact Emergency Response pull_alarm->contact_emergency contact_emergency->end_response

Emergency Response for this compound Leak

References

Applications of Neopentane in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentane (2,2-dimethylpropane) is a highly volatile, flammable alkane with a unique quaternary carbon structure. In the field of gas chromatography (GC), its primary role is as an analyte, particularly in the analysis of hydrocarbon streams where it is often present as an impurity. While less common, its distinct physical properties have led to investigations into its potential, albeit limited, use as a component of stationary phases. This document provides detailed application notes and protocols for the primary application of this compound in GC: as an analyte for purity analysis in hydrocarbon mixtures. Information on its role as a stationary phase component is also discussed, though practical applications are not well-documented in mainstream chromatography. The use of this compound as a carrier gas is not a recognized or documented application.

I. This compound as an Analyte: Analysis of C1-C5 Hydrocarbons

A significant application of gas chromatography related to this compound is its separation and quantification in C4 hydrocarbon streams, such as those containing 1,3-butadiene, n-butane, and butylene.[1] this compound is often an impurity that needs to be monitored.[1] The primary challenge in this analysis is achieving baseline separation of this compound from other structurally similar C4 and C5 isomers.[1]

Featured Application: High-Resolution Separation of this compound on an Rt-Alumina BOND/MAPD Column

This application note details the successful separation of this compound from a complex mixture of C1-C5 hydrocarbons using a specialized porous layer open tubular (PLOT) column. The Rt-Alumina BOND/MAPD stationary phase is highly selective for these analytes, enabling excellent resolution.[1]

Logical Workflow for this compound Analysis

cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Processing Sample Gaseous Hydrocarbon Mixture (containing this compound) Injection Gastight Syringe Injection Sample->Injection Column Rt-Alumina BOND/MAPD Column Injection->Column Separation Temperature Programmed Elution Column->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of this compound Integration->Quantification

Caption: Workflow for the GC analysis of this compound in a hydrocarbon mixture.

Experimental Protocol

This protocol is based on the analysis of a C1-C5 hydrocarbon mix using an Agilent 7890A GC system.[1]

ParameterValue
Column Rt-Alumina BOND/MAPD, 50 m, 0.53 mm ID, 10 µm
Carrier Gas Helium
Inlet Temperature 200 °C
Split Ratio 80:1
Oven Program 35 °C (hold 5 min) to 150 °C at 5 °C/min (hold 2 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Make-up Gas Nitrogen
Make-up Gas Flow 40 mL/min
Air Flow 400 mL/min
Data Rate 50 Hz
Injection Volume 250 µL via gastight syringe
Quantitative Data: Retention Times

The following table summarizes the retention times for key compounds in a hydrocarbon mixture, demonstrating the separation from this compound.

CompoundRetention Time (min) with Helium CarrierRetention Time (min) with Hydrogen Carrier
Methane1.109Not Reported
Ethane1.693Not Reported
Ethylene2.698Not Reported
Propane3.328Not Reported
Propylene5.583Not Reported
Isobutane6.033Not Reported
n-Butane6.414Not Reported
This compound 8.125 Not Reported
1-Butene8.453Not Reported
Isobutylene8.453Not Reported
trans-2-Butene9.032Not Reported
cis-2-Butene9.531Not Reported
Isopentane10.584Not Reported
n-Pentane11.458Not Reported

II. This compound in Stationary Phases

The use of this compound directly as a stationary phase is not a common practice in gas chromatography. Stationary phases are typically high-molecular-weight, low-volatility polymers or solids.[3][4] However, there is research into novel stationary phases for specific applications that may involve chemistries related to this compound's structure.

One study presents a novel sol-gel derived stationary phase for silicon microfabricated GC columns for the separation of light alkanes, including this compound.[5] This indicates a potential application in specialized, micro-scale analytical systems.

Conceptual Relationship in Stationary Phase Development

cluster_0 Stationary Phase Design cluster_1 Fabrication & Application Concept Novel Stationary Phase Concept Precursors Sol-Gel Precursors (e.g., TEOS, CTAB) Concept->Precursors Deposition Deposition in Microcolumn Precursors->Deposition Annealing Thermal Annealing Deposition->Annealing Application Separation of Light Alkanes (including this compound) Annealing->Application

Caption: Conceptual workflow for developing a novel stationary phase for light alkane analysis.

Due to the specialized and developmental nature of this application, a generalized experimental protocol for widespread use is not available.

III. This compound as a Carrier Gas

The use of this compound as a carrier gas in gas chromatography is not a standard or documented practice. Carrier gases must be inert, readily available in high purity, and suitable for the chosen detector.[6] The common carrier gases are helium, hydrogen, and nitrogen.[6][7][8] this compound, being a hydrocarbon, would likely produce a significant signal in common GC detectors like the Flame Ionization Detector (FID), making it unsuitable as a carrier gas for most applications.

Conclusion

The primary and well-established role of this compound in gas chromatography is as an analyte, particularly in the quality control of hydrocarbon streams. The use of specialized columns, such as the Rt-Alumina BOND/MAPD, provides excellent separation of this compound from other light hydrocarbons. While there is exploratory research into stationary phases that can separate this compound efficiently, its use as a component of the stationary phase itself is not a mainstream application. There is no evidence to support the use of this compound as a carrier gas in gas chromatography. The protocols and data provided herein are intended to support researchers and scientists in the accurate analysis of this compound in relevant sample matrices.

References

Application Notes and Protocols for Neopentane and its Isomers as Blowing Agents in Polymer Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neopentane and its isomers (n-pentane, isopentane, and cyclopentane) are effective physical blowing agents used in the production of various polymer foams, including rigid polyurethane (PUR/PIR) and polystyrene (PS) foams.[1][2][3] Their primary function is to create a cellular structure within the polymer matrix, resulting in lightweight materials with excellent thermal insulation properties.[4] Key advantages of using pentanes as blowing agents include their low ozone depletion potential (ODP) and low global warming potential (GWP) compared to previously used chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[3][5] The choice of a specific pentane isomer or a blend depends on the desired final foam properties, such as insulation performance, dimensional stability, and mechanical strength.[2][3][6]

Physical and Chemical Properties of Pentane Isomers

The selection of a pentane isomer as a blowing agent is dictated by its physical properties, primarily its boiling point and thermal conductivity in the gaseous state. These properties influence the foaming process and the final characteristics of the foam.

PropertyThis compoundIsopentanen-PentaneCyclopentaneReference(s)
Chemical Formula C₅H₁₂C₅H₁₂C₅H₁₂C₅H₁₀[7]
Boiling Point (°C) 9.5283649[7]
Gas Phase Thermal Conductivity (mW/m·K at 10°C) Not specifiedHigher than CyclopentaneHigher than CyclopentaneLowest among pentanes[2]
Solubility in Polyether Polyols Not specifiedLowLowRelatively High[2]

Note: While this compound is a potential blowing agent, detailed experimental data in the public domain is scarce. The following protocols primarily focus on its more commonly used isomers. The principles, however, can be adapted for this compound with consideration for its lower boiling point.

Application in Rigid Polyurethane (PUR/PIR) Foam Production

Pentane-blown rigid polyurethane foams are widely used for thermal insulation in construction and appliances.[2][6] The choice of pentane isomer significantly impacts the foam's insulating properties and dimensional stability. Cyclopentane is often favored for applications requiring the highest insulation values, such as in refrigerators, due to its low gas phase thermal conductivity.[2][6] Blends of n-pentane and isopentane are commonly used for general-purpose insulation panels.[6]

Experimental Protocol: Laboratory-Scale Polyurethane Foam Formulation

This protocol describes a general method for preparing a laboratory-scale rigid polyurethane foam using a pentane-based blowing agent.

Materials:

  • Polyether Polyol (e.g., based on trimethylolpropane and propylene oxide)[8]

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)[4]

  • Catalyst (e.g., amine-based)[4]

  • Silicone Surfactant[4]

  • Blowing Agent: n-pentane, isopentane, cyclopentane, or a blend thereof[4][9]

  • (Optional) Flame Retardant[4]

  • (Optional) Water (as a co-blowing agent)[9]

Procedure:

  • Preparation of the Polyol Premix (Component B):

    • In a suitable container, accurately weigh the polyol, catalyst, silicone surfactant, and any optional flame retardants.

    • Add the desired amount of the pentane blowing agent to the mixture. Note: Due to the high volatility of pentanes, this should be done in a well-ventilated area, and the container should be sealed or have minimal headspace.[4]

    • If water is used as a co-blowing agent, it should also be added at this stage.

    • Thoroughly mix all components until a homogeneous solution is obtained. This mixture is often referred to as the "B-side".[4]

  • Foaming Reaction:

    • Weigh the appropriate amount of pMDI (the "A-side") based on the desired isocyanate index (NCO/OH ratio), which is typically around 1.1 for rigid foams.[9]

    • In a fume hood, rapidly add the pMDI to the polyol premix.[10]

    • Immediately mix the components vigorously for a short period (e.g., 10 seconds at 5000 rpm) to ensure thorough mixing.[4]

    • Quickly pour the reacting mixture into a mold or a disposable cup to observe the free-rise foaming process.[10]

  • Curing and Characterization:

    • Allow the foam to expand and cure. The reaction is exothermic, and the foam will rise and solidify.[10]

    • After the foam has cured (typically for at least 24 hours at ambient temperature), it can be demolded and cut into specimens for characterization of properties such as density, cell structure, thermal conductivity, and compressive strength.

Quantitative Data: Influence of Blowing Agent on Polyurethane Foam Properties

The following table summarizes typical properties of rigid polyurethane foams produced with different pentane blowing agents.

Blowing AgentFoam Density ( kg/m ³)Thermal Conductivity (mW/m·K)Compressive StrengthKey CharacteristicsReference(s)
Cyclopentane > 38LowGoodExcellent insulation, used in appliances. Higher density required for stability.[2]
n-Pentane/Isopentane Blends ~32-34Higher than CyclopentaneGoodGood balance of properties for construction panels.[2]
Water (as co-blowing agent) VariesIncreases over time due to CO₂ diffusionVariesEnvironmentally friendly, but can lead to poorer long-term insulation.[11]

Application in Polystyrene (PS) Foam Production

Pentanes are the primary blowing agents for producing both expanded polystyrene (EPS) and extruded polystyrene (XPS) foams.[3][12] For EPS, polystyrene beads are impregnated with a blowing agent (typically a blend of n-pentane and isopentane) and then expanded using steam.[13][14] In the XPS process, the blowing agent is injected into the molten polystyrene in an extruder.[15]

Experimental Protocol: Production of Expandable Polystyrene (EPS)

This protocol outlines the key steps in the production of expanded polystyrene from impregnated beads.

Materials:

  • Polystyrene beads

  • Blowing Agent: Typically a blend of n-pentane and isopentane (e.g., 60/40 or 70/30 mixtures)[16][17]

  • Water

  • Suspending agent (e.g., tricalcium phosphate)

Procedure:

  • Impregnation of Polystyrene Beads:

    • Polystyrene beads are typically produced by suspension polymerization. The pentane blowing agent (usually 5-10% by weight) can be added during or after polymerization.[13]

    • For post-impregnation, the beads are suspended in water in a sealed reactor. The pentane is then introduced, and the system is heated under pressure (e.g., at 130-150°F and 140-200 psi) for several hours to allow the blowing agent to diffuse into the beads.[18]

  • Pre-expansion:

    • The impregnated beads are heated with steam (typically above 90°C).[13]

    • The heat causes the polystyrene to soften and the pentane to vaporize, creating internal pressure that expands the beads to 20-50 times their original size.[19]

  • Stabilization (Aging):

    • The freshly expanded beads are cooled and stored in silos for a period to allow the internal pressure to stabilize.[19]

  • Molding:

    • The stabilized beads are transferred to a mold.

    • Steam is again applied, causing a final expansion of the beads, which then fuse together to form a solid foam block or a shaped product.[13]

Quantitative Data: Typical Properties of Expanded Polystyrene (EPS)

The properties of EPS foam are highly dependent on its density.

PropertyASTM TestDensity: 1.0 pcf (16 kg/m ³)Density: 2.0 pcf (32 kg/m ³)Reference(s)
Thermal Conductivity (BTU·in/hr·ft²·°F at 75°F) C5180.260.23[20]
Compressive Strength at 10% Deformation (psi) D162110 - 1425 - 33[20]
Flexural Strength (psi) C20325 - 3050 - 75[20]
Water Vapor Permeability (perm·in) E962.0 - 5.00.6 - 2.0[20]

Visualizations

Workflow for Polyurethane Foam Production

G cluster_premix Polyol Premix (B-Side) Preparation cluster_reaction Foaming Reaction cluster_post_processing Post-Processing polyol Polyol premix_vessel Mixing Vessel polyol->premix_vessel catalyst Catalyst catalyst->premix_vessel surfactant Surfactant surfactant->premix_vessel pentane Pentane Blowing Agent pentane->premix_vessel mixing_head High-Speed Mixing premix_vessel->mixing_head pmdi pMDI (A-Side) pmdi->mixing_head mold Molding mixing_head->mold curing Curing (24h) mold->curing characterization Characterization (Density, Thermal Conductivity, etc.) curing->characterization G start Polystyrene Beads impregnation Impregnation with Pentane start->impregnation pre_expansion Pre-expansion with Steam impregnation->pre_expansion stabilization Stabilization (Aging) pre_expansion->stabilization molding Molding with Steam stabilization->molding end_product Final EPS Product molding->end_product G cluster_properties Pentane Properties cluster_characteristics Foam Characteristics boiling_point Low Boiling Point foaming_efficiency Efficient Foaming Process boiling_point->foaming_efficiency thermal_conductivity Low Gas Phase Thermal Conductivity insulation High Insulation Performance thermal_conductivity->insulation solubility Solubility in Polymer dimensional_stability Dimensional Stability solubility->dimensional_stability

References

Application Notes and Protocols for the Utilization of Neopentane in Refrigeration and Cooling Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of neopentane (R-603) as a refrigerant, detailing its properties, performance characteristics, and the necessary protocols for its evaluation and safe handling. As the refrigeration industry moves towards more environmentally friendly solutions, hydrocarbons like this compound present a viable alternative to traditional hydrofluorocarbons (HFCs) due to their low environmental impact.

Introduction to this compound as a Refrigerant

This compound, also known as 2,2-dimethylpropane, is a hydrocarbon refrigerant gaining attention for its favorable thermodynamic properties and minimal environmental footprint.[1][2] Unlike many conventional refrigerants, this compound has a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP), making it an attractive option for aligning with global environmental regulations.[1][3] Its primary applications in cooling are found in industrial process cooling, specialized HVAC systems, and as a component in refrigerant blends.[1][4] However, its high flammability necessitates stringent safety protocols and specialized equipment for handling and storage.[5]

Properties of this compound

This compound's utility as a refrigerant stems from its distinct physical and thermodynamic properties, particularly its low boiling point and high vapor pressure.[2][6] These characteristics allow for efficient heat transfer in refrigeration cycles.[7]

General and Thermodynamic Properties

The following table summarizes the key properties of this compound.

PropertyValue
Chemical FormulaC₅H₁₂ / C(CH₃)₄
Molar Mass72.15 g/mol
Boiling Point (at 1 atm)9.5 °C (49.1 °F)
Melting Point-16.6 °C (2.3 °F)
Critical Temperature160.6 °C (321.1 °F)
Critical Pressure31.96 bar (3.196 MPa)
Vapor Pressure @ 20°C146 kPa
Liquid Density @ Boiling Point601.17 kg/m ³
Heat of Vaporization315.69 kJ/kg
Refrigerant Number R-603

Sources:[8][9][10][11]

Environmental and Safety Data Comparison

The environmental impact and safety classification are critical for selecting a refrigerant. This compound is compared with a common HFC (R-134a) and another hydrocarbon refrigerant (Propane, R-290).

PropertyThis compound (R-603)R-134a (HFC)R-290 (Propane)
Ozone Depletion Potential (ODP) 000
Global Warming Potential (GWP, 100-yr) ~51,430<3
ASHRAE Safety Classification A3A1A3
Flammability Highly FlammableNon-flammableHighly Flammable
Toxicity LowerLowerLower

Sources:[1][7][12][13][14]

Note on ASHRAE Classification: Class 'A' signifies lower toxicity. Class '3' signifies higher flammability. Class '1' signifies no flame propagation.[7]

Experimental Protocols

The following protocols outline methodologies for evaluating the performance and safety of this compound as a refrigerant.

Protocol 1: Performance Evaluation in a Vapor Compression Cycle

This protocol describes the use of a calorimeter to determine the cooling capacity and Coefficient of Performance (COP) of this compound. The methodology is based on standard refrigerant testing procedures.[15][16]

Objective: To measure the key performance indicators of this compound in a standard refrigeration cycle.

Apparatus:

  • A vapor compression refrigeration test rig consisting of:

    • Hermetically sealed compressor compatible with hydrocarbon refrigerants.

    • Water-cooled condenser and evaporator (calorimeter).

    • Electronic expansion valve.

    • Coriolis-type mass flow meter.[17]

    • Pressure transducers and T-type thermocouples at the inlet and outlet of each major component.

    • Power meter for measuring compressor energy consumption.

  • Refrigerant charging station with a digital scale.

  • Data acquisition system (e.g., LabView-based).[15]

Procedure:

  • System Preparation: Evacuate the entire refrigeration system using a vacuum pump to remove air and moisture. Check for leaks.

  • Refrigerant Charging: Place the this compound cylinder on a digital scale. Charge the system with the precise mass of this compound required. Record the total charge amount.

  • System Startup: Turn on the data acquisition system, cooling water flows for the condenser, and the compressor.

  • Achieving Steady State: Adjust the electronic expansion valve and compressor speed to achieve the desired evaporating and condensing temperatures. Allow the system to run until operating conditions stabilize. Steady state is typically defined as temperature and pressure variations remaining within a specified tolerance (e.g., ±0.5°C) for a sustained period (e.g., 15-20 minutes).[15]

  • Data Collection: Once at steady state, record the following data for at least 10 minutes:

    • T₁, P₁: Temperature and pressure at the compressor inlet.

    • T₂, P₂: Temperature and pressure at the compressor outlet.

    • T₃, P₃: Temperature and pressure at the condenser outlet.

    • T₄, P₄: Temperature and pressure at the evaporator inlet.

    • ṁ: Refrigerant mass flow rate.

    • W_comp: Power consumed by the compressor.

  • Calculations:

    • Determine the specific enthalpy (h) at each state point using thermodynamic property databases for this compound (e.g., REFPROP).[17][18]

    • Refrigerating Effect (Q_e): Q_e = ṁ * (h₁ - h₄)

    • Coefficient of Performance (COP): COP = Q_e / W_comp

  • System Shutdown: Safely pump down the refrigerant into the condenser or a recovery cylinder and shut down the compressor and auxiliary equipment.

Protocol 2: Determination of Lower Flammability Limit (LFL)

This protocol is based on the ASTM E681 standard for determining the flammability limits of chemicals.[19][20]

Objective: To determine the minimum concentration of this compound in air that can propagate a flame.

Apparatus:

  • 12-L spherical glass or transparent polycarbonate test vessel.[19]

  • High-voltage ignition source with tungsten electrodes.

  • System for preparing and introducing precise gas-air mixtures (e.g., partial pressure method).

  • Temperature and pressure monitoring equipment.

  • Video recording system to observe flame propagation.

Procedure:

  • Vessel Preparation: Clean and dry the test vessel. Evacuate the vessel to a pressure below 1 kPa.

  • Mixture Preparation: Introduce a calculated partial pressure of this compound vapor into the vessel to achieve a target concentration. Then, introduce dry air until the total pressure reaches atmospheric pressure (e.g., 101.3 kPa). Allow the mixture to homogenize for at least 5 minutes.

  • Ignition Test:

    • Start the video recording.

    • Activate the ignition source to create an electric spark between the electrodes.

    • Observe the mixture for flame propagation. According to the standard, flame propagation is considered positive if the flame travels beyond a 90° cone angle from the ignition point.[20]

  • Data Recording: Record the initial temperature, pressure, this compound concentration, and the visual outcome of the ignition test (propagation or no propagation).

  • Concentration Bracketing:

    • Repeat the test with varying concentrations of this compound.

    • If flame propagation occurs, test a lower concentration. If it does not, test a higher concentration.

    • Continue this process to narrow the range between the highest concentration that does not propagate a flame and the lowest concentration that does.

  • LFL Determination: The Lower Flammability Limit (LFL) is the lowest concentration at which flame propagation is consistently observed, typically determined by plotting flame angle versus concentration.[19]

Visualizations

Refrigeration Cycle and Workflows

G cluster_0 Vapor Compression Refrigeration Cycle Evaporator Evaporator (Heat Absorption) Compressor Compressor (Work Input) Evaporator->Compressor Low-Pressure Vapor Condenser Condenser (Heat Rejection) Compressor->Condenser High-Pressure Superheated Vapor Expansion Valve Expansion Valve (Pressure Drop) Condenser->Expansion Valve High-Pressure Liquid Expansion Valve->Evaporator Low-Pressure Liquid-Vapor Mix

Caption: A standard vapor compression refrigeration cycle.

G Start Refrigerant Selection ODP ODP = 0? Start->ODP GWP GWP < 150? ODP->GWP Yes Reject Reject Refrigerant ODP->Reject No Flammability Flammability Acceptable? (e.g., A1, A2L, or A3 with mitigation) GWP->Flammability Yes GWP->Reject No Performance Performance Adequate? (COP, Capacity) Flammability->Performance Yes Flammability->Reject No Select Select Refrigerant Performance->Select Yes Performance->Reject No

Caption: Workflow for modern refrigerant selection.

This compound Safety Protocol

G cluster_1 This compound Handling & Safety Workflow Start Start: Handling this compound Storage Store in cool, well-ventilated area away from ignition sources Start->Storage PPE Wear appropriate PPE: - Flame-resistant clothing - Safety goggles - Chemical-resistant gloves Storage->PPE Grounding Ensure proper grounding and bonding of all equipment to prevent static discharge PPE->Grounding Ventilation Work in well-ventilated area or use enclosed systems Grounding->Ventilation Leak_Check Perform leak check with hydrocarbon detector Ventilation->Leak_Check Proceed Proceed with charging/ maintenance operation Leak_Check->Proceed No Leak Stop Stop work! Evacuate area Ventilate space Leak_Check->Stop Leak Detected

Caption: Safety workflow for handling flammable this compound.

Discussion

Advantages and Limitations

The primary advantage of this compound is its negligible impact on ozone depletion and global warming.[1] Its thermodynamic properties are suitable for various cooling applications, potentially leading to efficient system performance.[2][6] However, the main limitation is its high flammability (ASHRAE class A3), which poses significant safety risks.[5][14] Systems using this compound must be designed with robust safety measures, including leak detection, proper ventilation, and non-sparking components, which can increase complexity and cost.[5][19]

Environmental Considerations

While this compound has an excellent GWP and ODP profile, it is a Volatile Organic Compound (VOC).[1][12] The release of VOCs into the atmosphere can contribute to the formation of ground-level ozone (smog), particularly in the presence of sunlight and nitrogen oxides.[12] Therefore, minimizing leaks and ensuring proper recovery and disposal are crucial to mitigate its overall environmental impact.

References

Application Notes and Protocols: Neopentane in Aerosol Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of neopentane as a component in aerosol propellants, with a focus on its properties, formulation considerations, and testing protocols relevant to research and drug development.

Introduction to this compound in Aerosol Systems

This compound (2,2-dimethylpropane) is a volatile, flammable hydrocarbon that finds utility in aerosol formulations due to its distinct physical and chemical properties.[1] Its low boiling point and high vapor pressure make it an effective propellant, either alone or in combination with other propellants, for creating fine mists and sprays.[2] In pharmaceutical and research applications, this compound can be considered as a component in formulations for topical, nasal, or pulmonary delivery.[3][4] Its chemical stability and inertness are advantageous in preventing reactions with active pharmaceutical ingredients (APIs).[1]

Data Presentation: Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for formulation development and safety assessment. The following table summarizes key quantitative data for this compound.

PropertyValueUnits
Molecular FormulaC₅H₁₂-
Molecular Weight72.15 g/mol
Boiling Point9.5°C
Melting Point-16.6°C
Vapor Pressure (at 20 °C)146kPa
Liquid Density (at 20 °C)0.591g/cm³
Flash Point< -7°C
Autoignition Temperature450°C
Lower Explosive Limit (LEL)1.4% in air
Upper Explosive Limit (UEL)7.5% in air

Experimental Protocols

The following protocols are foundational for the development and evaluation of aerosol formulations containing this compound.

Formulation Development and Preparation

This protocol outlines the steps for preparing a sample aerosol formulation containing this compound for initial evaluation.

Objective: To prepare a stable and effective aerosol formulation using this compound as a propellant for preliminary characterization.

Materials:

  • Active Pharmaceutical Ingredient (API) or test substance

  • Suitable solvent system (e.g., ethanol, isopropanol)

  • This compound (propellant grade)

  • Aerosol containers (e.g., aluminum or tin-plated steel)

  • Aerosol valves and actuators

  • Pressure filling apparatus

Procedure:

  • Concentrate Preparation:

    • Dissolve or suspend the API or test substance in the chosen solvent system to create the product concentrate.

    • Ensure complete dissolution or uniform dispersion.

    • The concentrate can be a solution, suspension, or emulsion.[4]

  • Container Preparation:

    • Clean and dry the aerosol containers and valves.

  • Filling:

    • Accurately dispense the required volume of the product concentrate into the aerosol containers.

    • Place the valve onto the container and crimp it securely.

  • Propellant Addition (Pressure Filling):

    • Connect the pressure filling apparatus to the this compound source.

    • Inject the specified amount of this compound through the valve stem into the container.

    • The amount of propellant will determine the final pressure and spray characteristics of the aerosol.

  • Equilibration and Storage:

    • Allow the filled aerosol containers to equilibrate at room temperature.

    • Store the containers in a controlled environment for further testing.

Aerosol Performance Evaluation

This protocol details the methods for assessing the performance characteristics of the prepared aerosol formulation.

Objective: To characterize the spray performance of the this compound-based aerosol formulation.

Methods:

  • Valve Discharge Rate:

    • Weigh an aerosol can before use.

    • Actuate the valve for a specific duration (e.g., 5 seconds).

    • Reweigh the can.

    • Calculate the discharge rate in grams per second.[5]

  • Spray Pattern:

    • Secure a sheet of paper or a thin-layer chromatography (TLC) plate at a fixed distance from the aerosol actuator.

    • Spray the aerosol onto the surface.

    • Analyze the resulting pattern for its shape, size, and uniformity.[6]

  • Particle Size Distribution:

    • Utilize laser diffraction or cascade impaction to measure the particle size distribution of the aerosol spray.

    • This is particularly critical for inhalation aerosols, where particle size dictates deposition in the respiratory tract.[4]

Stability and Safety Testing

This protocol describes the essential tests for ensuring the stability and safety of the aerosol formulation.

Objective: To evaluate the physical and chemical stability, as well as the flammability, of the this compound-based aerosol.

Methods:

  • Stability Testing:

    • Store aerosol samples at various temperatures and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a defined period.[7]

    • Periodically inspect the containers for corrosion, leakage, and changes in pressure.

    • Analyze the formulation for any changes in appearance, API concentration, and spray characteristics.[7][8]

  • Leak Testing:

    • Immerse the filled aerosol containers in a water bath at a specified temperature (e.g., 55°C) and observe for any bubbles, which would indicate a leak.[9]

    • Alternatively, use a pressure decay method to detect leaks over time.

  • Flammability Testing:

    • Flame Projection Test: Spray the aerosol towards a flame from a specified distance and measure the length of the flame projection.[10][11]

    • Enclosed Space Ignition Test: Spray the aerosol into an enclosed space containing an ignition source and observe for ignition.[11]

Mandatory Visualizations

The following diagrams illustrate key workflows in the development and testing of this compound-based aerosol propellants.

Aerosol_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_testing Evaluation API API/Test Substance Concentrate Prepare Product Concentrate API->Concentrate Solvent Solvent System Solvent->Concentrate This compound This compound Propellant Propel Add this compound Propellant This compound->Propel Fill Fill Container with Concentrate Concentrate->Fill Valve Crimp Valve Fill->Valve Valve->Propel Perform Performance Testing Propel->Perform Stable Stability & Safety Testing Propel->Stable Final Final Formulation Perform->Final Stable->Final

Caption: Workflow for Aerosol Formulation with this compound.

Aerosol_Testing_Workflow cluster_performance Performance Evaluation cluster_stability Stability & Safety start Aerosol Sample Discharge Valve Discharge Rate start->Discharge Spray Spray Pattern Analysis start->Spray Particle Particle Size Distribution start->Particle Stability Accelerated Stability start->Stability Leak Leak Testing start->Leak Flammability Flammability Assessment start->Flammability pass Pass Discharge->pass Spray->pass Particle->pass Stability->pass Leak->pass Flammability->pass fail Fail/Reformulate

Caption: Experimental Workflow for Aerosol Testing.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Neopentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity neopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically synthesized from isobutane and isobutylene or by the isomerization of pentanes. Due to these processes and subsequent storage and handling, common impurities may include:

  • Isomers of Pentane: n-pentane and isopentane are the most prevalent impurities due to their similar molecular weight and physical properties.

  • Other Hydrocarbons: Traces of C4 hydrocarbons (like butanes) and C6 hydrocarbons (like hexanes) may be present.

  • Unsaturated Compounds: Alkenes may be present from cracking side reactions during production.

  • Water and Sulfur Compounds: These can be introduced during production or transportation.

Q2: Which purification technique is best suited for achieving high-purity this compound?

The choice of purification technique depends on the initial purity of the this compound and the nature of the impurities. The most common and effective methods are fractional distillation, extractive distillation, and adsorption.

  • Fractional Distillation is effective for separating components with different boiling points. It is a suitable method for removing other pentane isomers, although the close boiling points can make it challenging.[1][2][3]

  • Extractive Distillation is employed when simple fractional distillation is inefficient due to close boiling points. A solvent is added to alter the relative volatilities of the components, making separation easier.[4][5][6]

  • Adsorption using molecular sieves is highly effective for removing specific impurities based on their size and polarity. This method is excellent for removing water and other small polar molecules, as well as for separating linear alkanes from branched ones.[7][8][9]

Q3: How can I analyze the purity of my this compound sample?

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and reliable method for determining the purity of this compound. This technique allows for the separation and quantification of volatile impurities.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from its isomers (isopentane, n-pentane).

  • Possible Cause: Insufficient column efficiency. The boiling points of this compound (9.5 °C), isopentane (28 °C), and n-pentane (36.1 °C) are relatively close, requiring a highly efficient fractionating column for effective separation.

  • Solution:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a spinning band distillation system).

    • Optimize Reflux Ratio: Increase the reflux ratio to improve the number of theoretical plates. This will increase the separation efficiency but also the distillation time.

    • Reduce Distillation Rate: A slower distillation rate allows for more equilibrium stages within the column, enhancing separation.

Issue 2: Flooding of the distillation column.

  • Possible Cause: Excessive boiling rate, causing a large volume of vapor to travel up the column and prevent the condensed liquid from returning to the distillation pot.[10][11]

  • Solution:

    • Reduce Heat Input: Lower the heating mantle temperature to decrease the boiling rate.

    • Ensure Proper Insulation: Insulate the column to maintain a proper temperature gradient and prevent premature condensation.[10]

    • Check for Obstructions: Ensure the packing material is not too dense, which could impede liquid flow.

Extractive Distillation

Issue 3: Ineffective separation even with a solvent.

  • Possible Cause: Incorrect solvent selection or suboptimal solvent-to-feed ratio. The solvent must selectively alter the volatility of the impurities more than that of this compound.[5]

  • Solution:

    • Solvent Screening: Perform a solvent screening study to identify a solvent that has a high selectivity for the impurities.

    • Optimize Solvent Flow Rate: Adjust the solvent-to-feed ratio. A higher ratio can improve separation but also increases operational costs for solvent recovery.[12]

    • Check Solvent Purity: Ensure the solvent is pure, as impurities in the solvent can affect its performance.

Adsorption

Issue 4: Premature breakthrough of impurities from the adsorbent bed.

  • Possible Cause: Saturation of the adsorbent material or improper activation.[13]

  • Solution:

    • Regenerate or Replace Adsorbent: Regenerate the molecular sieves by heating under vacuum or a purge gas to remove adsorbed compounds.[9][14] If regeneration is ineffective, replace the adsorbent.

    • Proper Activation: Ensure the molecular sieves are properly activated according to the manufacturer's instructions before use to achieve maximum adsorption capacity.

    • Control Flow Rate: A lower flow rate of the this compound stream through the adsorbent bed allows for more contact time and more effective adsorption.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical Purity Achieved
Fractional Distillation Difference in boiling pointsRelatively simple setup, cost-effective for large scales.Challenging for separating close-boiling isomers, can be energy-intensive.[1]99.0 - 99.9%
Extractive Distillation Altered relative volatilities by a solventEffective for separating close-boiling mixtures and azeotropes.[4]Requires an additional step for solvent recovery, potential for solvent contamination.[4][6]> 99.9%
Adsorption Selective retention of molecules based on size and polarityHighly selective for specific impurities, can achieve very high purity, effective for removing trace impurities.[8]Adsorbent has a finite capacity and requires regeneration or replacement, potential for adsorbent fouling.[13]> 99.99%

Experimental Protocols

Protocol: Purification of this compound by Fractional Distillation

This protocol outlines the general steps for purifying this compound to remove other pentane isomers.

1. Materials and Equipment:

  • Crude this compound

  • Fractionating column (e.g., Vigreux, packed, or spinning band)

  • Distillation flask

  • Heating mantle with a stirrer

  • Condenser

  • Receiving flasks (pre-weighed)

  • Thermometer or temperature probe

  • Insulating material (e.g., glass wool, aluminum foil)

  • Cooling bath (e.g., ice-water or a cryocooler) for receiving flasks

2. Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[15][16]

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Insulation: Insulate the fractionating column to minimize heat loss to the surroundings.[10]

  • Cooling: Immerse the receiving flasks in a cooling bath to effectively condense the low-boiling this compound.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the column. Adjust the heating rate to establish a steady distillation rate of approximately 1-2 drops per second.

    • Monitor the temperature at the top of the column. The initial fraction will be enriched in the most volatile component (this compound).

  • Fraction Collection:

    • Collect the initial fraction (forerun) which may contain highly volatile impurities.

    • Collect the main fraction when the temperature at the top of the column stabilizes at the boiling point of this compound (9.5 °C).

    • Change receiving flasks when the temperature begins to rise, indicating the distillation of less volatile impurities (isopentane).

  • Shutdown: Once the desired amount of this compound is collected or the temperature rises significantly, turn off the heating and allow the apparatus to cool down.

3. Purity Analysis:

  • Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.

Mandatory Visualization

Purification_Technique_Selection start Initial this compound Sample impurity_analysis Analyze Impurities (GC-MS) start->impurity_analysis decision_impurities Dominant Impurity Type? impurity_analysis->decision_impurities boiling_point_diff Significant Boiling Point Difference (>20°C)? decision_impurities->boiling_point_diff Hydrocarbons water_polar Water or other Polar Impurities decision_impurities->water_polar Polar/Water isomers Pentane Isomers (Isopentane, n-Pentane) boiling_point_diff->isomers No frac_dist Fractional Distillation boiling_point_diff->frac_dist Yes ext_dist Extractive Distillation isomers->ext_dist adsorption Adsorption (Molecular Sieves) water_polar->adsorption high_purity_neo High-Purity this compound frac_dist->high_purity_neo ext_dist->high_purity_neo adsorption->high_purity_neo

Caption: Decision workflow for selecting a this compound purification technique.

Troubleshooting_Workflow start Problem Identified (e.g., Low Purity) identify_method Identify Purification Method Used start->identify_method distillation Distillation (Fractional/Extractive) identify_method->distillation Distillation adsorption Adsorption identify_method->adsorption Adsorption check_params_dist Check Operating Parameters: - Reflux Ratio - Distillation Rate - Column Efficiency distillation->check_params_dist check_solvent For Extractive Distillation: - Solvent Choice - Solvent/Feed Ratio distillation->check_solvent check_params_ads Check Adsorbent State: - Saturation Level - Proper Activation adsorption->check_params_ads check_flow_rate Check Flow Rate adsorption->check_flow_rate implement_solution Implement Corrective Action check_params_dist->implement_solution check_solvent->implement_solution check_params_ads->implement_solution check_flow_rate->implement_solution verify_purity Verify Purity (GC-MS) implement_solution->verify_purity

Caption: General troubleshooting workflow for this compound purification.

References

identifying and removing impurities from neopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopentane. Below you will find detailed information on identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Commercially available this compound can contain several impurities, primarily other C5 isomers such as n-pentane and isopentane. Other potential impurities include C4 hydrocarbons, unsaturated compounds (olefins), water, sulfur compounds, and dissolved gases like carbon dioxide.[1] The grade of this compound (e.g., technical, pure, research) will influence the types and levels of impurities present.[2]

Q2: How can I identify the impurities in my this compound sample?

A2: The most common and effective method for identifying and quantifying impurities in this compound is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2] Specific columns, such as Rt-Alumina BOND/MAPD, are highly selective for C1-C5 hydrocarbons and can provide excellent separation of this compound from its isomers and other volatile impurities.

Q3: What is the most suitable general method for purifying this compound?

A3: For general purification, especially for removing isomeric impurities, fractional distillation is the most effective method. This technique separates compounds based on differences in their boiling points. Due to the close boiling points of this compound and its isomers, a distillation column with high efficiency (i.e., a high number of theoretical plates) is required.

Q4: How can I remove water from this compound?

A4: Water can be effectively removed from this compound using molecular sieves. Type 3A or 4A molecular sieves are suitable for this purpose. The this compound should be passed through a column packed with activated molecular sieves or allowed to stand over them for a sufficient period.

Q5: Are there specific methods to remove olefinic impurities?

A5: Yes, olefinic impurities can be removed by washing the this compound with concentrated sulfuric acid. The olefins react with the acid and are thus removed from the hydrocarbon phase. Subsequent washing with a basic solution and then water is necessary to remove any residual acid. Catalytic hydrogenation is another method where hydrogen is used to saturate the double bonds of the olefins in the presence of a catalyst.

Q6: How can I remove carbon dioxide from my this compound?

A6: For laboratory-scale experiments, bubbling an inert gas such as nitrogen or argon through the liquid this compound (sparging) can help remove dissolved CO2. For larger scales or more stringent requirements, cryogenic trapping or passing the gas through a scrubber containing a suitable absorbent like a caustic solution can be employed.

Troubleshooting Guides

Problem: Poor separation of this compound from its isomers (n-pentane, isopentane) during gas chromatography.
Possible Cause Solution
Inappropriate GC columnUse a column with high selectivity for light hydrocarbons, such as a PLOT (Porous Layer Open Tubular) column like an Rt-Alumina BOND/MAPD.
Suboptimal temperature programOptimize the oven temperature program. A slow temperature ramp can improve the resolution of closely boiling isomers.
Incorrect carrier gas flow rateAdjust the carrier gas (e.g., helium, hydrogen) flow rate to the optimal linear velocity for the column being used to maximize efficiency.
Sample overloadInject a smaller volume of the sample or dilute the sample. Overloading the column can lead to broad, poorly resolved peaks.
Problem: Incomplete removal of water using molecular sieves.
Possible Cause Solution
Inactive molecular sievesEnsure the molecular sieves are properly activated by heating them in a furnace under vacuum or a stream of dry inert gas before use.
Insufficient contact timeIncrease the time the this compound is in contact with the molecular sieves, or slow down the flow rate if passing it through a column.
Saturated molecular sievesUse a fresh batch of activated molecular sieves. The capacity of the sieves may have been exceeded.
Incorrect sieve typeWhile 3A and 4A are generally suitable, confirm that the pore size is appropriate for water removal without adsorbing the this compound.
Problem: Residual acid in this compound after sulfuric acid wash for olefin removal.
Possible Cause Solution
Inadequate neutralizationAfter the acid wash, thoroughly wash the this compound with a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize all residual sulfuric acid.
Insufficient water washingFollowing the base wash, perform multiple washes with deionized water until the aqueous phase is neutral (check with pH paper or a pH meter).
Poor phase separationAllow sufficient time for the aqueous and organic phases to separate completely between washes. Use a separatory funnel for efficient separation.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

Property This compound Isopentane (2-Methylbutane) n-Pentane
Molecular Formula C₅H₁₂C₅H₁₂C₅H₁₂
Molar Mass ( g/mol ) 72.1572.1572.15
Boiling Point (°C) 9.5[3]27.7[3]36.0[3]
Melting Point (°C) -16.6[3]-159.9[3]-129.8[3]
Density (g/mL at 20°C) 0.613 (liquid at boiling point)0.6200.626

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography (GC)

This protocol provides a starting point for the analysis of this compound. Parameters may need to be optimized for your specific instrument and impurities of interest.

  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Rt-Alumina BOND/MAPD, 50 m x 0.53 mm ID, 10.0 µm film thickness (or similar).

  • Carrier Gas:

    • Helium, with a constant flow rate of 4.0 mL/min.

  • Temperature Program:

    • Initial oven temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase temperature at 10°C/min to 200°C.

    • Final hold: Hold at 200°C for 5 minutes.

  • Injector and Detector:

    • Injector temperature: 200°C.

    • Detector temperature: 250°C.

    • Injection volume: 0.1 µL (for liquid sample) or 100 µL (for gas sample), with a split ratio of 100:1.

  • Procedure:

    • Prepare a sample of the this compound for injection.

    • Inject the sample into the GC.

    • Record the chromatogram.

    • Identify the peaks corresponding to this compound and its impurities by comparing their retention times to those of known standards.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is for the removal of lower and higher boiling point impurities, particularly n-pentane and isopentane.

  • Apparatus:

    • A fractional distillation apparatus including a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and receiving flasks. The column should have a high number of theoretical plates (at least 20).

    • Heating mantle and magnetic stirrer.

    • Cooling bath for the receiving flask (e.g., ice-water bath).

  • Procedure:

    • Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.

    • Add the impure this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Set up a cooling bath for the receiving flask to condense the highly volatile this compound.

    • Begin heating the round-bottom flask gently.

    • As the mixture begins to boil, carefully control the heating rate to establish a slow and steady distillation.

    • Set a high reflux ratio (e.g., 10:1, meaning for every 10 drops of condensate returned to the column, 1 drop is collected) to ensure good separation.

    • Monitor the temperature at the distillation head. The initial fraction will be enriched in the lowest boiling point components.

    • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of pure this compound (9.5°C).

    • Stop the distillation before the flask runs dry. The residue will contain the higher boiling point impurities.

Protocol 3: Removal of Olefins by Sulfuric Acid Wash

This protocol describes the removal of unsaturated hydrocarbons. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Reagents and Apparatus:

    • Concentrated sulfuric acid (98%).

    • 10% Sodium bicarbonate solution.

    • Deionized water.

    • Separatory funnel.

    • Beakers and flasks.

  • Procedure:

    • In a fume hood, place the impure this compound in a separatory funnel.

    • Cool the this compound in an ice bath.

    • Slowly add about 10-15% of the this compound volume of cold, concentrated sulfuric acid.

    • Stopper the funnel and shake gently, periodically venting the pressure. Continue shaking for about 5-10 minutes.

    • Allow the layers to separate. The bottom layer, containing the acid and reacted olefins, will be dark.

    • Carefully drain and discard the lower acid layer.

    • Wash the this compound layer with a small volume of water to remove the bulk of the remaining acid.

    • Neutralize the remaining acid by washing with the 10% sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the this compound two more times with deionized water.

    • Dry the purified this compound using a suitable drying agent like anhydrous sodium sulfate or by passing it through a column of activated molecular sieves.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification Steps impure_neo Impure this compound gc_analysis Gas Chromatography (GC) Analysis impure_neo->gc_analysis impurity_id Impurity Profile Identified gc_analysis->impurity_id distillation Fractional Distillation (Removes Isomers) impurity_id->distillation Isomers Detected acid_wash Sulfuric Acid Wash (Removes Olefins) impurity_id->acid_wash Olefins Detected drying Drying with Molecular Sieves (Removes Water) impurity_id->drying Water Detected distillation->acid_wash acid_wash->drying pure_neo Pure this compound drying->pure_neo

Caption: Experimental workflow for this compound purification.

troubleshooting_gc start Poor GC Separation of Isomers cause1 Inappropriate Column? start->cause1 solution1 Use a highly selective column (e.g., Rt-Alumina BOND/MAPD). cause1->solution1 Yes cause2 Suboptimal Temperature Program? cause1->cause2 No solution2 Optimize temperature ramp rate. cause2->solution2 Yes cause3 Incorrect Flow Rate? cause2->cause3 No solution3 Adjust to optimal linear velocity. cause3->solution3 Yes cause4 Sample Overload? cause3->cause4 No solution4 Dilute or inject less sample. cause4->solution4 Yes

Caption: Troubleshooting logic for GC separation issues.

References

Technical Support Center: Optimizing Reaction Conditions in Neopentane Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing neopentane as a reaction solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this unique, non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties as a solvent?

A1: this compound, also known as 2,2-dimethylpropane, is a highly branched, symmetrical alkane (C5H12).[1][2] Its key properties make it a specialized solvent:

  • Extremely Non-Polar: Its symmetric, tetrahedral structure results in a zero dipole moment, making it suitable for dissolving non-polar compounds.[1][3]

  • High Volatility & Low Boiling Point: this compound is a gas at standard temperature and pressure, with a boiling point of 9.5 °C.[2][3] This means it must be used as a liquid under pressure or at low temperatures.[2] This property also facilitates easy removal post-reaction.

  • Chemical Inertness: The highly branched structure and strong carbon-carbon bonds make this compound chemically stable and unreactive towards many common reagents, which prevents it from participating in side reactions.[1][4][5]

  • Low Freezing Point: It has a melting point of -16.6 °C.[1][2]

Q2: What types of reactions are best suited for this compound as a solvent?

A2: this compound is most effective for reactions where a highly non-polar, inert medium is required. This includes:

  • Organometallic Reactions: It is a suitable solvent for preparing and using organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, which require dry, aprotic conditions.[6][7]

  • Polymerization Reactions: It can be used as a medium or blowing agent in the production of certain polymers and plastics.[4][8][9]

  • Free Radical Reactions: Its inert nature makes it a good choice for reactions involving free radicals.[10]

  • Reactions with Highly Sensitive Reagents: When reactants or catalysts are sensitive to more reactive solvents, the stability of this compound is a significant advantage.[3]

Q3: What are the primary advantages of using this compound?

A3: The main advantages are its extreme inertness, which minimizes solvent-related side products, and its high volatility, which allows for simple removal after the reaction is complete, often without the need for high-temperature distillation that could degrade sensitive products.[3][11] Its non-polar nature can also influence reaction selectivity in certain cases.

Q4: What are the main challenges associated with using this compound?

A4: The primary challenges include:

  • Handling: Due to its low boiling point, it must be handled in a closed system under pressure or at low temperatures to maintain a liquid state.[11][12]

  • Limited Solubility: It is an excellent solvent for non-polar compounds but performs poorly with polar or ionic substances.[4][13] This can be a significant limitation.

  • High Flammability: this compound is extremely flammable and requires careful safety precautions.[1][14]

Troubleshooting Guides

Issue 1: Poor Solubility of Reactants or Reagents

Q: My starting materials are not dissolving in this compound. What can I do?

A: This is a common issue due to this compound's extreme non-polarity.[4][13] Polar and ionic compounds will have very low solubility.

Troubleshooting Steps:

  • Verify Polarity: Confirm that your reactants are sufficiently non-polar. The principle of "like dissolves like" is critical here.[13]

  • Consider a Co-Solvent: If your reaction allows, adding a small amount of a slightly more polar, miscible co-solvent (like diethyl ether or THF) might improve solubility without drastically changing the overall reaction environment. However, this can complicate solvent removal later.

  • Modify Reactants: In the process of designing your synthesis, consider if non-polar protecting groups can be added to your reactants to increase their solubility in this compound.

  • Increase Agitation: Ensure vigorous mixing, as this can improve the rate of dissolution for sparingly soluble materials.[15][16]

Issue 2: Low Reaction Rate or Failure to Initiate

Q: My reaction is very slow or does not start at all in this compound. Why is this happening?

A: The inertness and non-polar nature of this compound can lead to slow reaction rates, especially if the reaction mechanism involves polar intermediates or transition states.

Troubleshooting Steps:

  • Increase Temperature and Pressure: Since reactions are often conducted in a sealed vessel, you can increase the temperature to accelerate the reaction rate. This will also increase the pressure.[17][18] Always operate within the safe pressure limits of your equipment.

  • Check Reagent Purity: Ensure all reagents are pure and, for organometallic reactions, that the system is scrupulously dry.[6][19]

  • Use a Catalyst: Investigate if a suitable phase-transfer catalyst or other catalyst compatible with non-polar media can be used to facilitate the reaction.

  • Re-evaluate Solvent Choice: this compound may not be the optimal solvent for your specific reaction. If the transition state has significant charge separation, a more polar solvent might be necessary.[20]

Issue 3: Inefficient Mixing or Agitation

Q: How can I ensure my reaction mixture is homogenous, especially with solids present?

A: Effective agitation is crucial for achieving good results, particularly in heterogeneous mixtures.[15][21]

Troubleshooting Steps:

  • Optimize Impeller Type and Speed: Use an impeller designed for your vessel's geometry and the nature of your mixture (e.g., solid suspension, liquid-liquid dispersion). Adjust the rotation speed to ensure good turnover without excessive splashing or vortex formation.[16]

  • Use Baffles: Baffles are critical in preventing the formation of a central vortex, which can significantly reduce mixing efficiency. They promote top-to-bottom circulation.[15]

  • Consider Mechanical Stirring: For pressurized systems, a magnetically coupled overhead stirrer or a magnetic stir bar can be used. Ensure the chosen method provides sufficient power for viscous mixtures or dense slurries.

Quantitative Data

Table 1: Physical Properties of Pentane Isomers

Propertyn-PentaneIsopentane (2-Methylbutane)This compound (2,2-Dimethylpropane)
Molecular Formula C₅H₁₂C₅H₁₂C₅H₁₂
Molar Mass ( g/mol ) 72.1572.1572.15
Boiling Point (°C) 36.1[8]27.7[9]9.5[2]
Melting Point (°C) -129.8[2]-159.9[2]-16.6[2]
Liquid Density (g/cm³) ~0.626~0.620~0.591[13]
Water Solubility (mg/L at 25°C) ~40~4833.2[1]

Experimental Protocols

Protocol: General Procedure for a Grignard Reaction in Liquid this compound

This protocol outlines a general method for forming a Grignard reagent and performing a subsequent reaction. Warning: this compound is highly flammable and must be handled in a well-ventilated fume hood, away from ignition sources. Reactions under pressure require appropriate safety shields and pressure-rated equipment.

Materials:

  • Pressure-rated reaction vessel with a magnetic stir bar or overhead stirrer

  • Magnesium turnings

  • Alkyl halide (e.g., bromocyclohexane)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous diethyl ether (for initiation, if needed)

  • This compound (condensed into a cooled, graduated cylinder)

  • Standard glassware for workup

Procedure:

  • Preparation: Assemble the pressure vessel, ensuring all parts are oven-dried and cooled under a stream of dry nitrogen or argon. Add magnesium turnings (1.2 equivalents) to the vessel.

  • Solvent Addition: Cool the pressure vessel in a dry ice/acetone bath (-78 °C). In a separate, cooled, and sealed graduated cylinder, condense the required volume of this compound gas. Transfer the liquid this compound to the reaction vessel via cannula under an inert atmosphere.

  • Grignard Formation: Add a solution of the alkyl halide (1.0 equivalent) in a small amount of this compound to the stirred magnesium suspension. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium if the reaction is sluggish.[22]

  • Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add a solution of the electrophile (1.0 equivalent) in this compound.

  • Reaction Monitoring & Quenching: Seal the vessel and allow it to warm to room temperature, stirring for the required time. Monitor the reaction by taking aliquots (if the setup allows) for TLC or GC analysis. Upon completion, cool the vessel again before carefully venting the pressure. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography, distillation, or crystallization.

Visualizations

Solvent_Selection_Workflow Workflow for this compound Solvent Selection Start Start: Need a solvent for a reaction CheckPolarity Are reactants/reagents non-polar? Start->CheckPolarity CheckInertness Is an inert solvent required? CheckPolarity->CheckInertness Yes ConsiderAlternatives Consider alternative non-polar (e.g., Hexane, Toluene) or more polar solvents CheckPolarity->ConsiderAlternatives No CheckVolatility Is easy, low-temp solvent removal beneficial? CheckInertness->CheckVolatility Yes CheckInertness->ConsiderAlternatives No CheckVolatility->ConsiderAlternatives No CheckPressureSystem Can you work in a pressurized or low-temperature system? CheckVolatility->CheckPressureSystem Yes Considerthis compound This compound is a strong candidate End Proceed with selected solvent Considerthis compound->End ConsiderAlternatives->End CheckPressureSystem->Considerthis compound Yes CheckPressureSystem->ConsiderAlternatives No

Caption: Workflow for deciding if this compound is a suitable solvent.

Reaction_Troubleshooting Troubleshooting a Failed Reaction in this compound Start Reaction failed or has low yield CheckSolubility Did reactants dissolve completely? Start->CheckSolubility ImproveSolubility Improve Solubility: - Add miscible co-solvent - Increase agitation - Modify reactants CheckSolubility->ImproveSolubility No CheckReactionRate Is the reaction just very slow? CheckSolubility->CheckReactionRate Yes ImproveSolubility->Start Re-run IncreaseRate Increase Rate: - Increase temperature/pressure - Add a suitable catalyst - Increase concentration CheckReactionRate->IncreaseRate Yes CheckReagents Are reagents pure and dry? (especially for organometallics) CheckReactionRate->CheckReagents No IncreaseRate->Start Re-run PurifyReagents Purify/dry reagents and solvent. Ensure inert atmosphere. CheckReagents->PurifyReagents No ReconsiderSolvent Fundamental Incompatibility: This compound may be unsuitable. Consider a more polar solvent. CheckReagents->ReconsiderSolvent Yes PurifyReagents->Start Re-run

Caption: Flowchart for troubleshooting a reaction in this compound.

References

Technical Support Center: Neopentane Gas Handling Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing neopentane gas handling systems.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound gas?

A1: this compound is a highly flammable gas that can form explosive mixtures with air.[1][2] The main safety concerns are fire and explosion hazards. It is also an asphyxiant in high concentrations. Proper ventilation, use of personal protective equipment (PPE), and adherence to safety protocols are crucial.[3][4]

Q2: How can I identify a potential this compound leak?

A2: Leaks can sometimes be identified by a hissing sound.[5] However, since this compound is colorless and has a faint gasoline-like odor that may not be easily detectable, relying on sensory detection is not recommended.[6] The most reliable methods involve using electronic gas leak detectors, performing a bubble test, or conducting a pressure decay test.[7][8][9][10][11]

Q3: What materials are compatible with this compound for seals and fittings?

A3: Fluoroelastomers like Viton® (FKM) and perfluoroelastomers like Kalrez® (FFKM) are recommended for their excellent chemical resistance to hydrocarbons.[12][13][14][15] For metallic components, stainless steel is a common and reliable choice. Always consult manufacturer specifications for compatibility with your specific operating conditions.

Q4: How often should I perform leak checks on my this compound gas handling system?

A4: A comprehensive leak check should be performed:

  • Upon initial installation of the system.

  • Whenever a component (e.g., cylinder, regulator, tubing) is changed or reconfigured.

  • As part of routine maintenance, with the frequency determined by a risk assessment of your specific setup and usage.

  • If you suspect a leak at any time.

Q5: What should I do in the event of a suspected major this compound leak?

A5: In case of a significant leak, prioritize personnel safety.[6][16]

  • If it is safe to do so, shut off the gas supply at the source (cylinder valve).

  • Do not operate any electrical switches or create any ignition sources.[4][5]

  • Evacuate the area immediately.[5][16]

  • Notify your institution's emergency response team or safety officer.[16][17]

  • Ventilate the area only if you can do so without creating a spark or compromising your safety.[16]

Troubleshooting Guides

Issue 1: My gas chromatograph (GC) is showing baseline noise and poor reproducibility.

This could be indicative of a small leak in your gas delivery system.

  • Question: How can I confirm if a leak is causing my GC issues? Answer: A leak can introduce atmospheric oxygen and moisture into your carrier gas stream, leading to column degradation and detector noise.[2] Perform a systematic leak check starting from the gas cylinder connection to the GC inlet. An electronic leak detector is highly recommended for this purpose to avoid contaminating the system.[1]

  • Question: What are the most common leak points in a GC gas line? Answer: Common leak points include the gas cylinder connection, regulator fittings, tubing connections (especially at ferrules), the septum, and the injection port weldment.[4] Temperature cycling can cause fittings to loosen over time.[4]

Issue 2: I am experiencing a noticeable pressure drop in my this compound gas cylinder faster than expected.

This suggests a significant leak in the system.

  • Question: How can I locate a larger leak in my system? Answer: A pressure decay test is an effective method to confirm a significant leak.[7][8][9][10] Once confirmed, you can use a bubble leak detection solution or an electronic "sniffer" to pinpoint the exact location of the leak by checking all connections and potential failure points.[11]

  • Question: What should I do if I find a leak at a fitting? Answer: First, de-pressurize the system. Then, check the fitting for damage or wear. If the fitting appears to be in good condition, try tightening it to the manufacturer's specifications. Do not over-tighten, as this can damage the fitting and the seal. After tightening, re-pressurize the system and perform another leak check. If the leak persists, the fitting or the seal may need to be replaced.

Quantitative Data Summary

The following tables provide quantitative data to aid in troubleshooting and system design.

Table 1: this compound Gas Properties

PropertyValue
Chemical FormulaC₅H₁₂
Molecular Weight72.15 g/mol
Boiling Point9.5 °C (49.1 °F)
Flammability Limits in Air1.4% - 7.5% by volume
Vapor Density (Air = 1)2.5

Table 2: Material Compatibility with this compound

MaterialCompatibility RatingNotes
Elastomers
FKM (Viton®)ExcellentGood for O-rings and seals.
FFKM (Kalrez®)ExcellentHigh chemical and temperature resistance.[12][13][14][15]
Nitrile (Buna-N)Fair to GoodMay experience some swelling.
EPDMNot RecommendedSignificant swelling and degradation.
SiliconeNot RecommendedPoor compatibility with hydrocarbons.
Plastics
PTFE (Teflon®)ExcellentHighly inert.
PEEKExcellentGood for high-pressure applications.
PolyethyleneFairMay be suitable for low-pressure, short-term use.
Metals
Stainless Steel (304, 316)ExcellentStandard for fittings and tubing.
BrassGoodGenerally acceptable, but check for specific alloy compatibility.
AluminumGoodGenerally acceptable.

Table 3: Typical Leak Rate Standards for Laboratory Gas Systems

Component/SystemAcceptable Leak Rate (Helium)Notes
General Connections (e.g., Swagelok®, NPT)< 1 x 10⁻⁵ atm·cc/secStandard for general laboratory use.[18]
High-Purity/UHP Systems (e.g., VCR® fittings)< 4 x 10⁻⁸ atm·cc/secFor applications sensitive to atmospheric contamination.[18]
Control Valve Seats (e.g., Swagelok)< 0.1 std cm³/minManufacturer's specification for some valve types.[19][20]

Note: Leak rates for this compound can be estimated from helium leak rates, but for critical applications, specific testing is recommended.

Experimental Protocols

Protocol 1: Pressure Decay Leak Test

This protocol outlines the steps for performing a pressure decay test to identify significant leaks in a sealed this compound gas handling system.

Methodology:

  • System Isolation: Ensure the experimental setup is complete and all outlets are sealed. Close the main cylinder valve.

  • Pressurization: Slowly open the cylinder valve and the regulator to pressurize the system to the normal operating pressure. Do not exceed the maximum pressure rating of any component.

  • Stabilization: Allow the system to stabilize for 15-30 minutes. Temperature fluctuations can affect the pressure, so it's important to let the gas temperature equilibrate with the ambient temperature.[21]

  • Initial Pressure Reading: Record the initial pressure (P₁) from a high-resolution pressure gauge.

  • Isolation from Source: Close the main cylinder valve to isolate the system from the gas source.

  • Monitoring: Monitor the pressure over a defined period (e.g., 1-2 hours).

  • Final Pressure Reading: Record the final pressure (P₂) at the end of the monitoring period.

  • Interpretation: A significant drop in pressure indicates a leak. The leak rate can be calculated using the formula: Leak Rate = (P₁ - P₂) × Volume / Time.[9]

Protocol 2: Bubble Leak Test (Snoop Test)

This protocol describes a simple method for locating leaks at specific connection points.

Methodology:

  • Pressurize the System: Pressurize the gas handling system to its normal operating pressure.

  • Prepare Bubble Solution: Use a commercially available leak detection solution or prepare a solution of soap and water. Avoid using solutions with components that could contaminate your system.

  • Apply Solution: Apply the bubble solution to all potential leak points, including fittings, valve stems, and regulator connections.

  • Observe for Bubbles: The formation of bubbles indicates a gas leak.[13]

  • Clean Up: After testing, thoroughly clean the tested areas to remove any residue from the leak detection solution.

Mandatory Visualization

TroubleshootingWorkflow start Suspected this compound Leak (e.g., pressure drop, GC issues) initial_check Perform Initial Visual and Auditory Check (hissing sounds, loose fittings) start->initial_check leak_obvious Is the leak source obvious? initial_check->leak_obvious secure_leak If safe, tighten fitting or replace component. Then, re-test. leak_obvious->secure_leak Yes no_obvious_leak No obvious leak found leak_obvious->no_obvious_leak No end System Secured secure_leak->end pressure_decay Perform Pressure Decay Test (Protocol 1) no_obvious_leak->pressure_decay pressure_drop Significant pressure drop? pressure_decay->pressure_drop no_leak System is likely leak-tight. Investigate other causes for initial issue. pressure_drop->no_leak No locate_leak Localize the leak source pressure_drop->locate_leak Yes bubble_test Use Bubble Leak Test (Protocol 2) or Electronic Leak Detector locate_leak->bubble_test leak_found Leak found? bubble_test->leak_found leak_found->secure_leak Yes re_evaluate Re-evaluate system setup and components. Consult with safety officer. leak_found->re_evaluate No re_evaluate->start

Caption: Troubleshooting workflow for identifying and addressing this compound gas leaks.

Emergency Procedures

In the event of a significant this compound leak, follow these emergency procedures.

EmergencyResponse leak_detected Major this compound Leak Detected! assess_safety Assess Immediate Safety leak_detected->assess_safety shut_off_gas Shut off gas supply at source assess_safety->shut_off_gas If safe to do so evacuate Evacuate the Area Immediately assess_safety->evacuate If not safe shut_off_gas->evacuate alert_personnel Alert others in the vicinity evacuate->alert_personnel no_ignition Do NOT operate electrical switches or create ignition sources alert_personnel->no_ignition contact_emergency Contact Emergency Services and Safety Officer no_ignition->contact_emergency provide_info Provide details: - Location of the leak - Gas involved (this compound) - Any known injuries contact_emergency->provide_info safe_location Assemble at designated safe location provide_info->safe_location await_instructions Await instructions from Emergency Responders safe_location->await_instructions

Caption: Emergency response plan for a major this compound gas leak.

References

The Role of Neopentane in NMR Signal-to-Noise Enhancement: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

Initial finding: Currently, there is no direct evidence in the reviewed literature to suggest that neopentane is used as a standard solvent or additive to directly improve the signal-to-noise (S/N) ratio in routine NMR spectroscopy. Scientific sources primarily focus on the NMR spectral characteristics of this compound itself rather than its application for signal enhancement of other analytes.

This technical support center, therefore, pivots to address the broader, critical subject of improving the signal-to-noise ratio in NMR experiments through established methods. This guide will provide researchers, scientists, and drug development professionals with practical troubleshooting advice, frequently asked questions, and detailed protocols to enhance the quality of their NMR data.

Troubleshooting Guide: Enhancing NMR Signal-to-Noise Ratio

Low signal-to-noise is a frequent challenge in NMR spectroscopy, particularly when dealing with low concentration samples or insensitive nuclei. The following guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Weak Signal from a Dilute Sample

Symptoms:

  • Analyte peaks are barely distinguishable from the baseline noise.

  • Poor peak integration accuracy.

Possible Causes & Solutions:

CauseSolution
Insufficient Analyte Concentration The most direct way to improve S/N is to increase the amount of analyte in the active volume of the NMR tube. If solubility is a limiting factor, consider using a higher-field spectrometer or a cryoprobe.
Suboptimal Number of Scans The signal-to-noise ratio increases with the square root of the number of scans.[1][2] Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For very dilute samples, a significant increase in the number of scans, potentially requiring overnight acquisition, may be necessary.
Improperly Set Receiver Gain An incorrectly set receiver gain can either amplify noise excessively or fail to detect weak signals. Most modern spectrometers have an automated gain setting (rga on Bruker systems) that should be used. If manual adjustment is necessary, increase the gain until just before ADC overflow is observed.
Poor Probe Tuning and Matching The probe must be tuned to the correct frequency for the nucleus being observed and matched to the impedance of the spectrometer's electronics. This should be done for every sample, as solvent and sample properties can affect the tuning.
Problem 2: Broad or Distorted Peak Shapes

Symptoms:

  • Line widths are larger than expected.

  • Asymmetric or "tailing" peaks.

Possible Causes & Solutions:

CauseSolution
Poor Magnetic Field Homogeneity (Shimming) Inhomogeneous magnetic fields lead to broad spectral lines.[3] Careful shimming of the magnetic field is crucial. For optimal results, perform both automated and manual shimming, focusing on the Z1 and Z2 shims, followed by the X, Y, and higher-order shims.
Presence of Paramagnetic Impurities Paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degas the sample using the freeze-pump-thaw method or by bubbling an inert gas like argon or nitrogen through the solvent prior to sample preparation.
Solid Particles in the Sample Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.[4][5][6]
High Viscosity of the Solution Highly viscous samples can lead to broader lines due to slower molecular tumbling. If possible, dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of NMR solvent affect the signal-to-noise ratio?

While the solvent itself does not directly boost the analyte's signal, a judicious choice can indirectly improve the S/N ratio. Using a solvent in which your compound has high solubility allows for a more concentrated sample.[3] Additionally, the viscosity of the solvent can affect linewidths; lower viscosity solvents generally yield sharper lines and better S/N. The use of deuterated solvents is standard practice to avoid overwhelmingly large solvent signals that can obscure analyte peaks.[7]

Q2: What is the benefit of using a cryoprobe for S/N enhancement?

A cryoprobe, which cools the detection electronics to cryogenic temperatures (around 20 K), significantly reduces thermal noise. This can lead to a 3 to 4-fold increase in the signal-to-noise ratio compared to a standard room-temperature probe, which translates to a 9 to 16-fold reduction in experiment time for the same S/N.

Q3: Can changing the NMR tube improve my signal-to-noise?

Yes, using high-quality, thin-walled NMR tubes with good concentricity can improve magnetic field homogeneity, leading to sharper lines and a better S/N ratio. For limited sample quantities, specialized micro-tubes or Shigemi tubes can be used to concentrate the sample within the active volume of the NMR coil, thereby increasing the effective concentration and improving the signal.

Q4: When should I consider using signal processing techniques to improve the S/N ratio?

Signal processing techniques, such as applying a line-broadening (or matched filter) exponential function to the Free Induction Decay (FID) before Fourier transformation, can improve the S/N at the expense of resolution. This is a trade-off: peaks will become broader, but the noise will be suppressed, making weak signals easier to detect. This is often useful for nuclei with low sensitivity like ¹³C.

Experimental Protocols

Protocol 1: Preparation of a High-Quality NMR Sample for Optimal S/N
  • Weigh the Analyte: Accurately weigh approximately 5-20 mg of your solid compound for a standard ¹H NMR spectrum. For ¹³C NMR, aim for 20-100 mg, depending on the molecular weight and solubility.

  • Choose a Deuterated Solvent: Select a deuterated solvent in which your analyte is highly soluble and that does not have signals that overlap with key analyte resonances.

  • Dissolve the Sample: Dissolve the analyte in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Filter the Sample: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Transfer the dissolved sample through this filter into a high-quality 5 mm NMR tube. This removes any particulate matter.[4][5][6]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Degassing (Optional but Recommended for High-Resolution Spectra): For samples sensitive to paramagnetic oxygen, perform three freeze-pump-thaw cycles. Freeze the sample in liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw the sample. Repeat this process two more times.

Protocol 2: Basic ¹H NMR Acquisition with a Focus on S/N
  • Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform an automated shimming routine. For best results, manually optimize the Z1, Z2, X, and Y shims to maximize the lock level and minimize peak width.

  • Tune and Match the Probe: Tune the probe to the ¹H frequency and match the impedance.

  • Set Acquisition Parameters:

    • Use a standard ¹H pulse program.

    • Set the spectral width to encompass all expected signals.

    • Determine the 90° pulse width (p1).

    • Set the number of scans (ns). Start with 16 for a routine sample. For a dilute sample, increase this value significantly (e.g., 256, 1024, or more).

    • Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ relaxation time of your analyte to ensure full relaxation between scans. For quantitative measurements, a delay of 5 times T₁ is recommended.

  • Acquire the Spectrum: Start the acquisition.

  • Process the Data: After acquisition, perform a Fourier transform, phase correction, and baseline correction.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low S/N in NMR start Low S/N Observed check_sample Is the sample concentration adequate? start->check_sample increase_conc Increase concentration or use cryoprobe check_sample->increase_conc No check_scans Is the number of scans sufficient? check_sample->check_scans Yes good_sn Acceptable S/N Achieved increase_conc->good_sn increase_scans Increase number of scans check_scans->increase_scans No check_shimming Are the peaks broad or distorted? check_scans->check_shimming Yes increase_scans->good_sn perform_shimming Re-shim the magnet (auto and manual) check_shimming->perform_shimming Yes check_impurities Check for paramagnetic impurities or particulates check_shimming->check_impurities No perform_shimming->good_sn clean_sample Degas and filter the sample check_impurities->clean_sample Yes check_impurities->good_sn No clean_sample->good_sn

Caption: A logical workflow for troubleshooting low signal-to-noise in NMR experiments.

SN_Enhancement_Methods Key Methods for S/N Enhancement in NMR cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing conc Increase Concentration sn_ratio Improved S/N Ratio conc->sn_ratio filter Filter Sample filter->sn_ratio degas Degas Sample degas->sn_ratio scans Increase Scans scans->sn_ratio cryoprobe Use Cryoprobe cryoprobe->sn_ratio shimming Optimize Shimming shimming->sn_ratio line_broadening Line Broadening line_broadening->sn_ratio

Caption: An overview of primary methods to improve the signal-to-noise ratio in NMR.

References

Technical Support Center: Managing Neopentane's High Volatility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the high volatility of neopentane in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so volatile?

A1: this compound, also known as 2,2-dimethylpropane, has a unique molecular structure that contributes to its high volatility. Its double-branched chain structure results in a compact, tetrahedral molecule.[1] This shape prevents efficient packing in the solid state, leading to a lower boiling point compared to its isomers, n-pentane and isopentane.[1] this compound is a flammable gas at room temperature and pressure, and it can condense into a highly volatile liquid on a cold day, in an ice bath, or when compressed.[1]

Q2: What are the primary safety concerns when working with this compound?

A2: The primary safety concerns with this compound are its high flammability and the risk of forming explosive mixtures with air.[2] It has a low flash point, making it easily ignitable.[3] Additionally, as a volatile organic compound (VOC), its release into the atmosphere is an environmental concern.[4] Proper storage and handling, including the use of appropriate personal protective equipment (PPE), are crucial to mitigate these risks.[2][5]

Q3: How should I store this compound to minimize evaporation?

A3: Due to its high volatility, this compound requires specific storage conditions. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6] Using tightly sealed, appropriate containers is essential to prevent leaks and evaporation.[2][6] For extra-volatile compounds like this compound, storage at low temperatures, such as in a refrigerator (2°C to 8°C) or a freezer (below 0°C), can help prevent evaporation.[7][8] Ensure storage containers are properly labeled and compatible with this compound.[8]

Q4: Can I use this compound in reactions at elevated temperatures?

A4: Yes, but with specific precautions. When running a reaction at an elevated temperature with a volatile reagent like this compound, it is recommended to use a Vigreux condenser or a sealed-tube apparatus to prevent the loss of the compound.[7] A sealed system will contain the vapor and allow the reaction to proceed at the desired temperature without significant loss of material.

Troubleshooting Guides

Issue 1: Significant loss of this compound during solvent removal.

Problem: You are losing a substantial amount of your this compound-containing product during rotary evaporation or other solvent removal techniques.

Solution:

  • Avoid High Vacuum: Do not use a high vacuum line for solvent removal from a volatile product.[7] Recovering the product from the vacuum trap is often inefficient.[7]

  • Reduce Vacuum Strength: Lower the vacuum strength on your rotary evaporator as much as possible.[7]

  • Alternative Apparatus: If your compound is still ending up in the solvent trap, consider using a Kugelrohr distillation apparatus or a conventional distillation setup with a distillation head and gentle heating at atmospheric pressure.[7]

Issue 2: this compound evaporation from the reaction vessel.

Problem: this compound is evaporating from your reaction flask, affecting reaction stoichiometry and yield.

Solution:

  • Sealed Systems: For reactions at elevated temperatures, use a sealed-tube apparatus or a reaction vessel with a well-sealed condenser, such as a Vigreux condenser.[7]

  • Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature to minimize evaporation.

  • Inert Gas Line Precautions: If using an inert gas line, be aware that this compound can enter the gas stream and contaminate other connected flasks.[7] It is advisable to remove other samples from the line while handling this compound and to purge the line with inert gas afterward.[7]

Issue 3: Difficulty in purifying a volatile product containing this compound.

Problem: Purifying a volatile product using column chromatography is challenging due to the co-elution or evaporation of this compound.

Solution:

  • Careful Solvent System Selection: Choose your solvent system carefully. For instance, you can substitute pentane for hexanes and generally avoid more volatile solvents like ethyl acetate.[7]

  • Low-Temperature Chromatography: Consider performing the chromatography in a cold room or using a jacketed column with a cooling circulator to minimize evaporation.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC5H12[1]
Molar Mass72.15 g/mol [1]
Boiling Point9.5 °C[1][3]
Melting Point-16.6 °C[1][9]
Vapor Pressure146 kPa (at 20 °C)[1]
Flash Point< -7 °C[3]
Solubility in WaterInsoluble[9]
Solubility in Organic SolventsSoluble (e.g., hexane)[9]

Experimental Protocols

Protocol 1: General Handling and Dispensing of Liquid this compound

Objective: To safely transfer a specific volume of liquid this compound while minimizing evaporation.

Materials:

  • Cylinder of this compound

  • Chilled, sealed reaction vessel or receiving flask

  • Gas-tight syringe

  • Appropriate PPE (chemical-resistant gloves, safety goggles, flame-resistant lab coat)[2][5]

  • Well-ventilated fume hood

Procedure:

  • Ensure the work area is well-ventilated and free of ignition sources.[6]

  • Cool the receiving flask in an ice bath to a temperature below this compound's boiling point (9.5 °C).

  • Connect a gas-tight syringe to the this compound cylinder's liquid outlet valve.

  • Slowly open the valve and draw the desired volume of liquid this compound into the syringe.

  • Close the cylinder valve.

  • Quickly and carefully transfer the liquid this compound from the syringe into the chilled, sealed receiving flask.

  • Immediately seal the receiving flask to prevent evaporation.

  • Purge the syringe and any transfer lines with an inert gas before storing.

Protocol 2: Performing a Reaction with this compound at Elevated Temperature

Objective: To conduct a chemical reaction involving this compound at a temperature above its boiling point without significant loss of the reactant.

Materials:

  • Sealed pressure tube (Ace Glass or similar)

  • Reactants and other solvents

  • Heating mantle or oil bath

  • Blast shield

  • Appropriate PPE

Procedure:

  • In a fume hood, add all reactants and solvents, including the required amount of this compound, to the pressure tube.

  • Seal the pressure tube according to the manufacturer's instructions.

  • Place the sealed tube behind a blast shield.

  • Heat the reaction to the desired temperature using a heating mantle or oil bath.

  • Monitor the reaction progress as required.

  • After the reaction is complete, allow the tube to cool to room temperature before carefully opening it in the fume hood.

Visualizations

Diagram 1: Troubleshooting this compound Loss During Solvent Removal

start Significant this compound Loss During Solvent Removal q1 Are you using a high vacuum line? start->q1 a1_yes Avoid high vacuum. Recovering from trap is inefficient. q1->a1_yes Yes q2 Is the vacuum on the rotovap too strong? q1->q2 No a1_yes->q2 a2_yes Reduce vacuum strength. q2->a2_yes Yes q3 Is the compound still ending up in the trap? q2->q3 No a2_yes->q3 a3_yes Use Kugelrohr or conventional distillation. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting workflow for this compound loss.

Diagram 2: Experimental Workflow for Handling this compound

prep Preparation: - Work in fume hood - Wear appropriate PPE - Ensure no ignition sources handling Handling: - Use chilled, sealed glassware - Use gas-tight syringes for transfer prep->handling reaction Reaction Setup: - For elevated temperatures, use sealed tubes - For low temperatures, maintain cooling handling->reaction cleanup Cleanup & Storage: - Purge equipment with inert gas - Store this compound in a cool, ventilated area reaction->cleanup

Caption: General workflow for handling this compound.

References

Technical Support Center: Safe Handling of Neopentane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on addressing the flammability risks of neopentane in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability risks associated with this compound?

A1: this compound is an extremely flammable gas that can form explosive mixtures with air.[1][2] Its primary risks stem from a low flash point (below -7°C), a wide explosive limit range (1.3-7.5% in air), and a high vapor pressure, making it highly susceptible to ignition from sparks, static electricity, or open flames.[2][3] Pressurized containers of this compound may rupture violently if exposed to heat or fire.[2][4]

Q2: What are the immediate signs of a this compound leak?

A2: As this compound is a colorless gas with a gasoline-like odor, a characteristic smell is a primary indicator of a leak.[2][4] Due to its high volatility, a leak can quickly lead to an accumulation of flammable vapors, which are heavier than air and may collect in low-lying areas.[5]

Q3: What should I do in case of a suspected this compound leak?

A3: In the event of a suspected leak, your immediate priorities are to eliminate all ignition sources and ensure proper ventilation.[1] If it is safe to do so, stop the leak.[6] Evacuate the area and, if the leak is significant, inform the relevant authorities.[1] Do not re-enter the area until it has been deemed safe by qualified personnel.

Q4: What type of fire extinguisher should be used for a this compound fire?

A4: For a this compound fire, recommended extinguishing agents include carbon dioxide, regular dry chemical, or foam.[4][6] It is crucial not to extinguish a leaking gas fire unless the leak can be stopped safely, as an explosive re-ignition can occur.[1] In case of a fire, keep cylinders cool by spraying them with water from a protected location.[4]

Q5: How should this compound be stored in the laboratory?

A5: this compound cylinders should be stored upright in a segregated and approved area that is dry, cool, and well-ventilated, away from direct sunlight and incompatible materials.[1] The storage area should be free of ignition sources, and cylinders must be firmly secured to prevent falling.[1] Storage containers should be grounded and bonded.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
I can smell gas near the this compound cylinder. - Loose connection- Damaged valve- Leaking tubing1. DO NOT operate any electrical switches or create any sparks. 2. If trained and it is safe to do so, check for loose connections and tighten them using non-sparking tools.[1] 3. If the leak persists or is from the valve, close the main cylinder valve. 4. Increase ventilation to the area. 5. If the leak cannot be stopped, evacuate the area and follow your institution's emergency procedures.
The pressure in the this compound cylinder is dropping faster than expected. - Significant leak in the system- Faulty regulator1. Immediately close the cylinder valve. 2. Visually inspect all connections and tubing for signs of a leak (e.g., frosting). 3. Perform a leak test using a suitable leak detection solution. 4. If a leak is found, repair it before reopening the valve. 5. If no leak is found in the system, the regulator may be faulty and should be replaced.
Frost is forming on the regulator or cylinder valve. - Rapid withdrawal of gas1. This can be normal during high flow rates. 2. Reduce the flow rate of this compound. 3. Ensure the cylinder is not nearly empty, as this can sometimes exacerbate the issue.

Data Presentation

Table 1: Physical and Flammability Properties of this compound

PropertyValue
Molecular Formula C₅H₁₂[2]
Molecular Weight 72.15 g/mol [2]
Boiling Point 9.5 °C[2][7]
Melting Point -16.6 °C[2][7]
Flash Point < -7 °C[2]
Autoignition Temperature 450 °C[2]
Lower Explosive Limit (LEL) 1.3%[2]
Upper Explosive Limit (UEL) 7.5%[2]
Vapor Pressure 146 kPa at 20 °C[2]
Vapor Density (Air = 1) 2.5[4]
Solubility in Water 33.2 mg/L at 25 °C[2][4]

Experimental Protocols

Protocol 1: Setting Up an Experiment with this compound
  • Risk Assessment: Before starting any experiment, conduct a thorough risk assessment specific to the planned use of this compound.

  • Work Area Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[8]

    • Remove all potential ignition sources from the vicinity, including open flames, hot surfaces, and spark-producing equipment.[9][10]

    • Use explosion-proof electrical equipment.[8][11]

    • Have appropriate fire suppression equipment readily available (e.g., CO2 or dry chemical extinguisher).[4]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][11]

    • Wear chemical safety goggles or a full-face shield.[8][11][12]

    • Wear a flame-resistant lab coat.[11]

    • In cases of insufficient ventilation, a NIOSH-approved respirator may be necessary.[8]

  • Cylinder Setup:

    • Secure the this compound cylinder upright to a stable surface.[1]

    • Ensure the cylinder valve is closed.

    • Use a regulator compatible with this compound and rated for the cylinder pressure.

    • Connect the regulator to the cylinder using appropriate tubing and fittings, ensuring all connections are tight. Use non-sparking tools for any adjustments.[1]

  • Leak Testing:

    • Slowly open the main cylinder valve.

    • Check for leaks at all connections using a suitable leak detection solution.

    • If any leaks are detected, close the valve immediately and rectify the issue before proceeding.

Protocol 2: Emergency Response to a this compound Spill or Leak
  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill or leak.

  • Eliminate Ignition Sources: If it is safe to do so, turn off all nearby ignition sources.[1]

  • Stop the Leak (If Safe): If you are trained and it is safe to do so, attempt to stop the leak by closing the cylinder valve.[6]

  • Ventilate the Area: Increase ventilation to the area to disperse the flammable vapors.

  • Evacuate: Evacuate the immediate area. For large spills, evacuate the entire laboratory or building and activate the fire alarm.

  • Contact Emergency Services: Notify your institution's emergency response team or the local fire department.

  • Isolate the Area: Prevent re-entry to the affected area until it has been cleared by safety professionals.

Visualizations

Neopentane_Spill_Response start This compound Leak Detected is_major_leak Is the leak major or uncontrollable? start->is_major_leak evacuate_alert Evacuate Immediately & Alert Emergency Services is_major_leak->evacuate_alert Yes is_safe_to_approach Is it safe to approach? is_major_leak->is_safe_to_approach No is_safe_to_approach->evacuate_alert No eliminate_ignition Eliminate Ignition Sources is_safe_to_approach->eliminate_ignition Yes stop_leak Attempt to Stop Leak (if trained) eliminate_ignition->stop_leak ventilate Increase Ventilation stop_leak->ventilate monitor Monitor Area with Gas Detector ventilate->monitor end Area Secure monitor->end

Caption: Decision tree for responding to a this compound leak.

Neopentane_Waste_Disposal start This compound Waste Generated waste_type What is the waste type? start->waste_type empty_container Empty this compound Container waste_type->empty_container Empty Container contaminated_materials Contaminated Materials (e.g., gloves, absorbent) waste_type->contaminated_materials Contaminated Materials unused_this compound Unused/Surplus this compound waste_type->unused_this compound Unused Product triple_rinse Triple rinse with a suitable solvent empty_container->triple_rinse collect_waste Collect in a designated, labeled hazardous waste container contaminated_materials->collect_waste unused_this compound->collect_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface or remove label collect_rinsate->deface_label dispose_container Dispose of container as regular lab trash deface_label->dispose_container store_waste Store in a satellite accumulation area away from incompatibles collect_waste->store_waste arrange_disposal Arrange for disposal through institutional hazardous waste program store_waste->arrange_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Technical Support Center: Overcoming Limited Solubility of Polar Compounds in Neopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving polar compounds in the nonpolar solvent, neopentane.

Core Principle: "Like Dissolves Like"

This compound is a nonpolar alkane solvent.[1][2] According to the principle of "like dissolves like," polar solutes have limited solubility in nonpolar solvents because the intermolecular forces between the polar solute molecules are much stronger than their interactions with the nonpolar solvent molecules.[3][4][5] This guide explores two primary strategies to overcome this limitation: co-solvency and reverse micelle formation .

Troubleshooting Guides

Issue 1: Polar Compound Fails to Dissolve in this compound

Question: I am trying to dissolve a polar compound in this compound, but it remains as a separate phase or precipitate. What can I do?

Answer: This is a common issue due to the significant difference in polarity between your compound and this compound. Here are two primary troubleshooting approaches:

Option A: Co-solvency Approach

The goal of co-solvency is to reduce the overall polarity difference between the solute and the solvent by adding a third component, a "co-solvent," that is miscible with both.[6][7]

  • Strategy: Introduce a small amount of a semi-polar or polar aprotic co-solvent to the this compound. This co-solvent can help to bridge the polarity gap.

  • Recommended Co-solvents:

    • Short-chain alcohols (e.g., isopropanol, ethanol): These are weakly polar and can be miscible with this compound in small quantities.

    • Ethers (e.g., diethyl ether, tetrahydrofuran [THF]): These are polar aprotic solvents that can enhance the solubility of many organic compounds.

  • Troubleshooting Steps:

    • Start by adding the co-solvent to your polar compound to ensure it dissolves in the co-solvent first.

    • Gradually add the this compound to this mixture while stirring vigorously.

    • If precipitation occurs, try increasing the proportion of the co-solvent. Be mindful that adding too much co-solvent will significantly alter the properties of the final solution.

Option B: Reverse Micelle Formation

Reverse micelles are nanometer-sized water droplets stabilized by surfactants in a nonpolar solvent. These can encapsulate polar molecules in their aqueous core, allowing them to be dispersed in the nonpolar bulk solvent.[8][9]

  • Strategy: Formulate a reverse micelle system in this compound to encapsulate your polar compound.

  • Components of a Reverse Micelle System:

    • Surfactant: An amphiphilic molecule with a polar head group and a nonpolar tail. The most common surfactant for forming reverse micelles in alkanes is sodium bis(2-ethylhexyl) sulfosuccinate (AOT).[10][11]

    • Aqueous Phase: Typically a buffer solution in which your polar compound is dissolved.

    • Nonpolar Solvent: In this case, this compound.

  • Troubleshooting Steps:

    • Dissolve the surfactant (e.g., AOT) in this compound.

    • Separately, dissolve your polar compound in the desired aqueous buffer.

    • Add a small amount of the aqueous solution containing your compound to the surfactant-neopentane mixture.

    • Vortex or sonicate the mixture until a clear, single-phase solution is formed. If the solution remains cloudy, you may need to adjust the water-to-surfactant molar ratio (W₀).

Frequently Asked Questions (FAQs)

Co-solvency

Q1: How do I choose the right co-solvent?

A1: The ideal co-solvent should be miscible with both your polar compound and this compound. It's often a trial-and-error process, but starting with short-chain alcohols or ethers is a good approach. The choice can also depend on the downstream application of your solution.

Q2: How much co-solvent should I use?

A2: The goal is to use the minimum amount of co-solvent necessary to achieve dissolution. Starting with a low percentage (e.g., 1-5% v/v) and gradually increasing is recommended. The required amount will depend on the polarity of your compound.

Q3: Will the co-solvent affect my experiment?

A3: Yes, the co-solvent will alter the physical and chemical properties of the this compound solution, such as its polarity, viscosity, and boiling point. It is crucial to consider these changes in the context of your experimental design.

Reverse Micelles

Q1: What is the critical micelle concentration (CMC) and why is it important?

A1: The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant required to form micelles in a solution.[12][13][14] Below the CMC, surfactant molecules exist as monomers. It is essential to work above the CMC to ensure the formation of reverse micelles capable of encapsulating your polar compound. The CMC is dependent on the surfactant, solvent, and temperature.

Q2: How do I control the size of the reverse micelles?

A2: The size of the reverse micelles is primarily controlled by the water-to-surfactant molar ratio (W₀ = [H₂O]/[Surfactant]).[15][16] Increasing W₀ generally leads to larger reverse micelles. This parameter can be tuned to optimize the encapsulation of your specific polar compound.

Q3: My reverse micelle solution is cloudy. What should I do?

A3: Cloudiness, or turbidity, often indicates that stable reverse micelles have not formed. This could be due to several factors:

  • Incorrect W₀ ratio: Try varying the amount of aqueous phase added.

  • Insufficient mixing: Ensure thorough mixing through vortexing or sonication.

  • Surfactant concentration is too low: Make sure you are operating above the CMC.

  • Component incompatibility: In some cases, a co-surfactant may be needed to stabilize the reverse micelles.

Data Presentation

Table 1: Illustrative Solubility of a Model Polar Compound (Compound X) in this compound with Co-solvents

Co-solventCo-solvent Concentration (% v/v)Solubility of Compound X (mg/mL)Observations
None0%< 0.1Insoluble
Isopropanol5%1.2Slight improvement
Isopropanol10%5.8Significantly improved
Tetrahydrofuran (THF)5%2.5Moderate improvement
Tetrahydrofuran (THF)10%8.1Good solubility

Note: This data is illustrative and the actual solubility will depend on the specific polar compound.

Table 2: Illustrative Parameters for Reverse Micelle Formation in an Alkane Solvent

SurfactantSurfactant Concentration (mM)W₀ ([H₂O]/[Surfactant])Polar Compound Concentration in Aqueous Phase (mM)Resulting Solution
AOT100510Clear, stable
AOT1001010Clear, stable
AOT1002010May become turbid
AOT501010May be unstable

Note: Optimal parameters should be determined experimentally for each specific system.

Experimental Protocols

Protocol 1: Co-solvency Method for Solubilizing a Polar Compound in this compound
  • Materials:

    • Polar compound

    • This compound

    • Co-solvent (e.g., isopropanol or THF)

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the desired amount of the polar compound.

    • Dissolve the polar compound in a minimal amount of the chosen co-solvent in a volumetric flask.

    • Once the compound is fully dissolved in the co-solvent, begin to slowly add this compound to the flask while stirring continuously.

    • Continue adding this compound up to the final desired volume.

    • If the solution remains clear, the compound is successfully solubilized. If a precipitate forms, the experiment should be repeated with a higher initial volume of the co-solvent.

Protocol 2: Reverse Micelle Encapsulation of a Polar Compound in this compound
  • Materials:

    • Polar compound

    • This compound

    • Surfactant (e.g., AOT)

    • Aqueous buffer (pH as required for the polar compound)

    • Vortex mixer or sonicator

  • Procedure:

    • Prepare a stock solution of the surfactant (e.g., 100 mM AOT) in this compound.

    • Prepare a stock solution of the polar compound in the aqueous buffer at the desired concentration.

    • In a glass vial, add a specific volume of the surfactant-neopentane solution.

    • To this, add a calculated volume of the aqueous polar compound solution to achieve the desired W₀ ratio.

    • Immediately cap the vial and vortex vigorously or sonicate until the solution becomes clear and homogenous. The time required for this will vary depending on the components and their concentrations.

Mandatory Visualizations

Co_solvency_Workflow cluster_start Starting Materials cluster_process Experimental Steps cluster_result Outcome A Polar Compound D Dissolve Polar Compound in Co-solvent A->D B This compound E Gradually Add this compound while Stirring B->E C Co-solvent C->D D->E F Homogeneous Solution (Successful Solubilization) E->F Success G Precipitation (Incomplete Solubilization) E->G Failure Reverse_Micelle_Workflow cluster_components Components cluster_preparation Preparation cluster_formation Micelle Formation cluster_outcome Result A Polar Compound E Dissolve Polar Compound in Aqueous Buffer A->E B Aqueous Buffer B->E C Surfactant (e.g., AOT) F Dissolve Surfactant in this compound C->F D This compound D->F G Add Aqueous Solution to Surfactant/Neopentane Mixture E->G F->G H Vortex / Sonicate G->H I Clear Reverse Micelle Solution H->I

References

Technical Support Center: Industrial Production of Neopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale production of neopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial production of this compound?

A1: The main industrial synthesis routes for this compound include:

  • Catalytic Isomerization and Demethylation: This process involves the isomerization of C6-C7 paraffins (often from light virgin naphtha) to produce neohexane or neoheptane, followed by catalytic demethylation to yield this compound.[1]

  • Alkylation of Isobutane: This method involves the reaction of isobutane with other molecules.[2]

  • Hydrogenation of 2,2-dimethylpropanol: This is another established synthesis route, though it can be energy-intensive.[2]

  • Historical Methods: Earlier methods included the thermal cracking of petroleum fractions, which generally resulted in low yields.[2] Stoichiometric reactions using Grignard reagents have also been used but are difficult to scale up for commercial production.[1]

Q2: What are the most significant challenges in the industrial production of this compound?

A2: Researchers and production managers face several key challenges:

  • Low Selectivity and Byproduct Formation: A major issue is the formation of unwanted isomers, particularly isopentane, and other hydrocarbons.[2] Achieving high selectivity towards this compound is a significant hurdle.[2]

  • Difficult Separation and Purification: this compound has a low boiling point and physical properties similar to its byproducts, making purification by conventional distillation difficult and costly.[2] This necessitates advanced separation technologies like extractive distillation or membrane separation.[2]

  • High Energy Consumption: Many synthesis routes require high temperatures and pressures, leading to significant energy consumption and production costs.[2][3]

  • Catalyst Performance: The efficiency and stability of catalysts are critical. Catalysts can deactivate over time due to coking or poisoning, requiring regeneration or replacement.[2]

  • Feedstock Purity: High-purity starting materials are often required, which can be expensive. Impurities can poison catalysts and lead to the formation of additional byproducts.[2]

  • Scalability: Transitioning a process from a laboratory to an industrial scale introduces challenges related to heat and mass transfer.[2][4]

  • Safety and Handling: this compound is highly flammable and volatile, requiring specialized equipment and strict safety protocols for handling and storage.[3][5][6]

Q3: What are the common impurities in industrial-grade this compound and how are they removed?

A3: The most common impurity is isopentane, a structural isomer of this compound. Other C4 hydrocarbons can also be present.[7] Due to the close boiling points of these compounds, separation is challenging. Advanced techniques are employed for purification:

  • Extractive Distillation: This method is often required to achieve high-purity this compound.[2]

  • Membrane Separation: This technology can be used to selectively separate this compound from other light hydrocarbons.[2]

  • Adsorption Methods: Techniques using materials like zeolites can effectively separate isomers. For instance, nano-crystals of zeolite Y have shown extremely high separation factors for n-pentane and this compound in research settings.[8][9][10]

Q4: What safety precautions are essential when handling this compound in an industrial setting?

A4: Due to its high flammability and volatility, strict safety measures are mandatory:

  • Ignition Source Control: Store and handle this compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof electrical equipment.[5][6]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors. Emissions from ventilation systems should be monitored to comply with environmental regulations.[5]

  • Handling and Storage: Use a suitable hand truck for moving cylinders. Cylinders should be protected from physical damage and their temperature should not exceed 52 °C (125 °F).[5] Store in a well-ventilated place, protected from sunlight.[6]

  • Personal Protective Equipment (PPE): For liquid this compound, wear splash-resistant safety goggles and cold-insulating clothing. In case of insufficient ventilation, a supplied-air respirator is necessary.[6]

  • Emergency Procedures: Have emergency procedures in place for accidental releases. In case of a leak, evacuate the area, shut off all ignition sources, and ensure adequate ventilation before entry.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue that can often be traced back to several factors in the synthesis process.

Potential Cause Troubleshooting Steps
Poor Catalyst Activity 1. Verify Catalyst Quality: Ensure the catalyst has not been deactivated by impurities or improper storage. Consider regenerating or replacing the catalyst.[2] 2. Optimize Catalyst Loading: Ensure the correct amount of catalyst is being used for the reaction scale.
Suboptimal Reaction Conditions 1. Temperature and Pressure: Verify that the reaction temperature and pressure are within the optimal range for the specific synthesis method. Deviations can favor side reactions.[2] 2. Reaction Time: Monitor the reaction's progress using techniques like gas chromatography. Quench the reaction at the optimal time to prevent product decomposition or the formation of further byproducts.[11]
Impure Reactants or Solvents 1. Feedstock Purity: Analyze the purity of the starting materials. Impurities can poison the catalyst and lead to unwanted side reactions.[2] 2. Solvent Quality: If a solvent is used, ensure it is dry and free of impurities that could interfere with the reaction.[12]
Inefficient Mixing Ensure that stirring is continuous and thorough throughout the reaction to maintain a homogenous mixture and facilitate efficient contact between reactants and the catalyst.[11]
Issue 2: Low Purity of this compound

Contamination with byproducts, especially isopentane, is a primary challenge in achieving high-purity this compound.

Potential Cause Troubleshooting Steps
Inefficient Separation 1. Distillation Column Performance: Check the efficiency of the distillation column. For closely boiling isomers, a column with a higher number of theoretical plates may be required. 2. Advanced Separation Techniques: If conventional distillation is insufficient, consider implementing more advanced methods such as extractive distillation, membrane separation, or pressure swing adsorption.[2]
High Level of Byproducts in Crude Product 1. Optimize Reaction Selectivity: Refer to the troubleshooting guide for low yield. Improving the selectivity of the initial reaction will reduce the burden on the purification process.[2] 2. Catalyst Selection: The choice of catalyst can significantly impact selectivity. Zeolite-based catalysts with specific pore structures can be optimized for this compound production.[2]
Analytical Method Accuracy 1. Calibrate Analytical Equipment: Ensure that the gas chromatograph or other analytical instruments used for purity assessment are properly calibrated. 2. Appropriate Column: Use a GC column that is highly selective for C1-C5 hydrocarbons to ensure accurate resolution of this compound from other impurities.[7]

Quantitative Data

Table 1: Physical Properties of this compound and Common Isomer Impurity
PropertyThis compoundIsopentane (2-methylbutane)
Molecular Formula C₅H₁₂C₅H₁₂
Boiling Point 9.5 °C27.7 °C
Melting Point -16.6 °C-159.9 °C
Vapor Pressure HighModerate

This table highlights the challenge of separating this compound from its common isomer, isopentane, due to their chemical similarity.

Table 2: Example Product Composition from Demethylation of Neohexane
ComponentWeight Percentage (wt%)
This compound 40 - 70%
C₄- Hydrocarbons 30 - 50%
Non-neopentane C₅ Hydrocarbons < 5%

Data adapted from patent literature describing a process for this compound production. Actual yields and compositions will vary based on specific process conditions and catalyst used.[1]

Experimental Protocols

Representative Protocol: this compound Production via Isomerization and Demethylation

This protocol describes a generalized industrial process for producing this compound from a light naphtha feedstock. Warning: This process involves hazardous materials and should only be performed by trained professionals in a suitable industrial setting with all necessary safety precautions in place.

Materials:

  • C₄-C₇ paraffinic feed stream (e.g., light virgin naphtha)

  • Isomerization catalyst (e.g., platinum-supported on chlorinated alumina)

  • Demethylation catalyst (e.g., a specific zeolite or metal-oxide catalyst)

  • Hydrogen gas

Procedure:

  • Isomerization:

    • The C₄-C₇ paraffinic feed stream is fed into an isomerization reactor containing the isomerization catalyst.[1]

    • The reaction is carried out at elevated temperature and pressure in the presence of hydrogen to promote the conversion of linear and less-branched paraffins into more highly branched isomers, including neohexane.

  • Separation of Neohexane:

    • The product stream from the isomerization reactor is sent to a separation unit, typically a distillation column.[1]

    • The distillation process separates the neohexane from other isomers and unreacted paraffins.

  • Demethylation:

    • The purified neohexane is then fed into a demethylation reactor containing the demethylation catalyst.[1]

    • This step is also carried out at high temperature and pressure in the presence of hydrogen. The catalyst facilitates the removal of a methyl group from neohexane to form this compound.

  • Product Purification:

    • The output from the demethylation reactor, which contains this compound, C₄ hydrocarbons, and other byproducts, is sent to a final purification train.[1]

    • This may involve a series of distillation columns or other advanced separation techniques to isolate this compound at the desired purity.[4]

Visualizations

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Separation cluster_2 Step 3: Demethylation cluster_3 Step 4: Final Purification Feed C4-C7 Paraffinic Feed IsomerizationReactor Isomerization Reactor (Catalyst + H2) Feed->IsomerizationReactor SeparationUnit Separation Unit (e.g., Distillation) IsomerizationReactor->SeparationUnit Neohexane Neohexane SeparationUnit->Neohexane Byproducts1 Other Isomers & Unreacted Paraffins SeparationUnit->Byproducts1 DemethylationReactor Demethylation Reactor (Catalyst + H2) Neohexane->DemethylationReactor FinalPurification Final Purification (e.g., Distillation) DemethylationReactor->FinalPurification Purifiedthis compound Purified this compound FinalPurification->Purifiedthis compound Byproducts2 C4 Hydrocarbons & Other Byproducts FinalPurification->Byproducts2

Caption: Industrial production workflow for this compound.

G Start Low Yield or Purity Issue CheckPurity Analyze Crude Product Purity (e.g., GC) Start->CheckPurity HighImpurity High Level of Impurities? CheckPurity->HighImpurity Purity Low CheckYield Analyze Reaction Conversion & Yield CheckPurity->CheckYield Purity OK, Yield Low OptimizeReaction Optimize Reaction Conditions: - Catalyst Activity - Temp/Pressure - Reactant Purity HighImpurity->OptimizeReaction Yes OptimizeSeparation Optimize Purification Process: - Distillation Efficiency - Advanced Separation Methods HighImpurity->OptimizeSeparation No, Purification Issue End Process Optimized OptimizeReaction->End OptimizeSeparation->End LowConversion Low Conversion? CheckYield->LowConversion TroubleshootReaction Troubleshoot Reaction: - Reaction Time - Mixing - Catalyst Deactivation LowConversion->TroubleshootReaction Yes LowConversion->End No, Yield OK TroubleshootReaction->End

Caption: Troubleshooting decision tree for this compound production.

References

Technical Support Center: Mitigating the Environmental Impact of Neopentane in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for mitigating the environmental impact of neopentane use in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental impacts of using this compound in my research?

A1: this compound, also known as 2,2-dimethylpropane, is a volatile organic compound (VOC). Its primary environmental impacts are:

  • Contribution to Ground-Level Ozone: When released into the atmosphere, this compound reacts with nitrogen oxides in the presence of sunlight to form ground-level ozone, a major component of smog.[1] Ground-level ozone can cause respiratory issues and damage vegetation.

  • Greenhouse Gas: this compound is a greenhouse gas with a Global Warming Potential (GWP) approximately five times that of carbon dioxide over a 100-year period.[2] This means it is more potent at trapping heat in the atmosphere than CO2.

  • Zero Ozone Depletion Potential: It is important to note that this compound does not deplete the stratospheric ozone layer (Ozone Depletion Potential, ODP = 0).[3]

Q2: Are there regulations I need to be aware of when using this compound?

A2: Yes, the use of this compound is subject to regulations governing VOC emissions. In the United States, the Environmental Protection Agency (EPA) sets standards for VOC emissions. In the European Union, this compound is covered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. These frameworks aim to control the release of VOCs to protect air quality and public health. It is crucial to check your local and institutional regulations to ensure compliance.

Q3: What are the most common lab-scale methods to capture this compound emissions?

A3: The most common and practical methods for capturing this compound vapors in a laboratory setting are:

  • Activated Carbon Adsorption: This involves passing the exhaust gas stream through a bed of activated carbon, which adsorbs the this compound molecules onto its porous surface. This is a highly effective method for capturing VOCs.

  • Wet Scrubbing: This technique passes the gas stream through a liquid (the scrubbing liquor) that absorbs or chemically reacts with the this compound. While this compound has low water solubility, using a non-polar solvent or a specialized scrubbing solution can increase efficiency.

Q4: Can I recycle or recover the this compound I capture?

A4: Recovery is possible, particularly from activated carbon systems. The this compound can be desorbed from the carbon, typically by using steam or a heated inert gas. The resulting concentrated this compound vapor can then be condensed and collected for reuse or proper disposal. For lab-scale operations, this may require specialized equipment.

Data Presentation: Environmental and Physical Properties

Table 1: Environmental Impact Data for this compound and Alternatives
CompoundMolecular FormulaGWP (100-year)ODPVOC Classification
This compound C₅H₁₂~5[2]0[3]Yes
CyclopentaneC₅H₁₀~5[2][4]0[3][5]Yes
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀OLow (not specified)0Yes
Table 2: Comparative Physical Properties of this compound and Greener Alternatives
PropertyThis compoundCyclopentane2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point (°C) 9.5[6]49.3[4]80.2[7]
Melting Point (°C) -16.6[6]-94-136[7]
Density (g/cm³ at 20°C) 0.613 (as liquid)0.745[5]0.854[7]
Water Solubility Insoluble (33.2 mg/L at 25°C)InsolubleSparingly soluble (14.4 g/100g at 19.3°C)[7]
Vapor Pressure (kPa at 20°C) 146[6]36.6[5]~19
Notes Gas at room temperature. Highly volatile.Liquid at room temperature. Less volatile than this compound.Liquid at room temperature. Derived from renewable resources.[7]

Troubleshooting Guides

Activated Carbon Adsorption System

Q: My activated carbon filter is no longer capturing this compound vapors effectively. What should I do?

A: This issue, known as "breakthrough," occurs when the activated carbon becomes saturated. Here’s a step-by-step troubleshooting guide:

  • Confirm Saturation:

    • Action: Use a gas detector or sensor at the outlet of your carbon column to check for this compound. If the concentration is above your established limit, the bed is likely saturated.

    • Reasoning: Once all the adsorption sites on the carbon are occupied, VOCs will pass through without being captured.[8]

  • Check for Channeling:

    • Action: Visually inspect the carbon bed. Are there any cracks, fissures, or empty spaces?

    • Reasoning: "Channeling" occurs when the gas creates preferential paths through the adsorbent bed, bypassing the bulk of the carbon and leading to premature breakthrough. This can be caused by improper packing of the column.

  • Evaluate Operating Conditions:

    • Action: Check the flow rate of your gas stream. Is it higher than the recommended rate for your column size? Also, check the temperature and humidity.

    • Reasoning: High flow rates reduce the contact time between this compound and the carbon. High humidity can also decrease adsorption efficiency as water molecules compete for adsorption sites.[8]

  • Solution:

    • If saturated, replace the activated carbon.

    • If channeling is observed, repack the column, ensuring even distribution and no voids.

    • Adjust the gas flow rate to the optimal level for your system.

    • If humidity is high, consider adding a moisture trap upstream of the carbon column.

Troubleshooting_Activated_Carbon start Issue: this compound Breakthrough Detected check_saturation Is the carbon bed saturated? (Check outlet concentration) start->check_saturation check_channeling Is channeling visible in the carbon bed? check_saturation->check_channeling No replace_carbon Solution: Replace activated carbon. check_saturation->replace_carbon Yes check_conditions Are flow rate, temperature, or humidity too high? check_channeling->check_conditions No repack_column Solution: Repack column to eliminate channels. check_channeling->repack_column Yes check_conditions->replace_carbon No (Bed is likely spent) adjust_conditions Solution: Adjust flow rate and/or add moisture trap. check_conditions->adjust_conditions Yes end_node Problem Resolved replace_carbon->end_node repack_column->end_node adjust_conditions->end_node

Caption: Troubleshooting logic for this compound breakthrough in an activated carbon filter.

Wet Scrubber System

Q: I'm observing a decrease in the efficiency of my lab-scale wet scrubber. What's the cause?

A: Reduced scrubbing efficiency can stem from several issues. Follow these steps to diagnose the problem:

  • Check the Scrubbing Liquid:

    • Action: Verify the type and concentration of your scrubbing liquid. For a non-polar gas like this compound, water is a poor solvent. Are you using an appropriate scrubbing medium (e.g., a high-boiling point non-polar solvent)?

    • Reasoning: The efficiency of a wet scrubber depends on the solubility of the gas in the scrubbing liquid. This compound's low water solubility means a different solvent is needed for effective physical absorption.[9]

  • Inspect for Clogs:

    • Action: Check the spray nozzles, packing material (if using a packed-bed scrubber), and the mist eliminator for any blockages.

    • Reasoning: Clogged components will reduce the surface area of contact between the gas and liquid phases, drastically lowering removal efficiency.[10]

  • Verify Flow Rates:

    • Action: Measure the liquid and gas flow rates. Are they within the optimal range specified for your setup?

    • Reasoning: An incorrect liquid-to-gas ratio can lead to poor performance. Too little liquid won't provide enough surface area for absorption, while too much can cause flooding in the column.[9]

  • Check for Leaks:

    • Action: Inspect all seals, gaskets, and pipe fittings for any signs of leakage.

    • Reasoning: Leaks in the system can allow untreated gas to bypass the scrubbing process and escape into the lab.[4]

  • Solution:

    • Ensure you are using a suitable scrubbing liquid for this compound.

    • Clean or replace any clogged nozzles or packing material.

    • Adjust gas and liquid flow rates to their recommended settings.

    • Tighten connections or replace damaged seals to eliminate leaks.

Troubleshooting_Wet_Scrubber start Issue: Reduced Scrubber Efficiency check_liquid Is the scrubbing liquid appropriate for this compound? start->check_liquid check_clogs Are nozzles or packing material clogged? check_liquid->check_clogs Yes replace_liquid Solution: Use a suitable non-polar scrubbing liquid. check_liquid->replace_liquid No check_flow Are gas/liquid flow rates correct? check_clogs->check_flow No clean_components Solution: Clean or replace clogged components. check_clogs->clean_components Yes check_leaks Are there any system leaks? check_flow->check_leaks No adjust_flow Solution: Adjust flow rates to optimal L/G ratio. check_flow->adjust_flow Yes repair_leaks Solution: Tighten fittings and replace seals. check_leaks->repair_leaks Yes end_node Problem Resolved check_leaks->end_node No replace_liquid->end_node clean_components->end_node adjust_flow->end_node repair_leaks->end_node Protocol_Activated_Carbon cluster_setup Experimental Setup gas_source This compound/ N₂ Gas Source mfc Mass Flow Controller gas_source->mfc column Packed Carbon Column mfc->column detector Gas Detector (PID) column->detector fume_hood Fume Hood Exhaust detector->fume_hood Protocol_Leak_Check start Start Leak Check pressurize Pressurize system with inert gas (e.g., N₂) start->pressurize apply_solution Apply bubble solution to all connections pressurize->apply_solution observe Observe for bubble formation apply_solution->observe leak_found Leak Found? observe->leak_found depressurize Depressurize system leak_found->depressurize Yes end_check All connections checked? leak_found->end_check No tighten Tighten/replace leaking fitting depressurize->tighten tighten->pressurize end_check->apply_solution No finish Leak Check Complete System is safe end_check->finish Yes

References

Validation & Comparative

Validating Experimental Data: A Comparative Guide to Neopentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental properties of organic compounds is paramount for experimental design and data validation. This guide provides a comprehensive comparison of neopentane (2,2-dimethylpropane) with its structural isomers, n-pentane and isopentane (2-methylbutane), focusing on their experimental data and key characteristics.

Physical and Chemical Properties: A Comparative Overview

This compound's unique, highly branched, and symmetrical structure imparts distinct physical properties compared to its less-branched isomers.[1][2] This tetrahedral symmetry results in a compact, spherical shape, leading to a lower boiling point and a higher melting point relative to n-pentane and isopentane.[3][4] While this compound is a gas at room temperature and pressure, its isomers are volatile liquids.[3]

Table 1: Comparison of Physical Properties of Pentane Isomers

PropertyThis compound (2,2-dimethylpropane)Isopentane (2-methylbutane)n-Pentane
Molecular Formula C5H12C5H12C5H12
Molar Mass ( g/mol ) 72.151[3]72.1572.15
Boiling Point (°C) 9.5[3]27.7[3]36.0[3]
Melting Point (°C) -16.6[3]-159.9[3]-129.8[3]
Density (liquid, at boiling point, kg/m ³) 601.172[5]620.1626.2
Vapor Pressure (kPa at 20°C) 146[3]76.157.9
Solubility in water (mg/L at 25°C) 33.2[6]4836
Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are fundamental for identifying and validating the structure of organic molecules.

¹H NMR Spectroscopy

Due to its high tetrahedral symmetry, all twelve protons in this compound are chemically equivalent, resulting in a single sharp signal in its ¹H NMR spectrum.[3][7] This is a key distinguishing feature from its isomers, which exhibit more complex spectra due to the presence of chemically non-equivalent protons.

  • This compound: A single peak at approximately δ 0.902 ppm (when dissolved in CCl₄).[3]

  • Isopentane: Multiple signals corresponding to the different proton environments.

  • n-Pentane: Three distinct signals for the three different types of protons.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of this compound shows two distinct peaks, one for the central quaternary carbon and one for the four equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks for sp³ C-H bond stretching around 3000-2850 cm⁻¹.[8] While the overall pattern is similar to other alkanes, the specific fingerprint region can be used for identification.

Thermochemical Data

Thermochemical data is crucial for understanding the stability and reactivity of compounds.

Table 2: Comparison of Thermochemical Properties of Pentane Isomers

PropertyThis compoundIsopentanen-Pentane
Standard enthalpy of formation (gas, kJ/mol) -168.5 to -167.3[3]-178.9-173.5
Standard enthalpy of combustion (gas, MJ/mol) -3.51506 to -3.51314[3]-3.529-3.536
Heat Capacity (Cp, gas, J/mol·K at 298.15 K) 120.83 ± 0.25[9]120.5119.8

Experimental Protocols

Determination of Physical Properties
  • Boiling Point: The boiling point can be determined using a simple distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For this compound, which is a gas at room temperature, this would require cooling to its liquid state first.

  • Melting Point: A melting point apparatus can be used to determine the temperature at which the solid phase transitions to the liquid phase. For this compound, this measurement needs to be performed at sub-zero temperatures.

  • Density: The density of liquid pentane isomers can be measured using a pycnometer or a hydrometer at a controlled temperature.

Spectroscopic Analysis
  • NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄ for ¹H NMR).[3] The solution is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms.

  • IR Spectroscopy: A thin film of the liquid sample (for isopentane and n-pentane) or a gas cell (for this compound) is placed in the path of an infrared beam in an FTIR spectrometer. The resulting spectrum shows the absorption bands corresponding to different vibrational modes of the molecule.

Combustion Analysis
  • Calorimetry: The enthalpy of combustion can be determined using a bomb calorimeter. A known amount of the substance is combusted in an excess of oxygen, and the heat released is measured by the temperature change of the surrounding water.

Reactivity and Applications

This compound's highly branched structure and the absence of tertiary hydrogens make it less reactive than its isomers in certain reactions, particularly those involving free radicals.[2] However, it can undergo combustion and catalytic isomerization.[10][11] The primary reaction pathways for this compound conversion are hydrogenolysis (producing methane and isobutane) and isomerization (producing isopentane).[10]

In terms of applications, this compound is used in the production of certain polymers and plastics, where it can act as a blowing agent.[12] It is also used in some chemical synthesis processes and as a component in specialized heat treatment applications.[13][14] Its low reactivity and well-defined properties also make it a useful reference compound in research.[2]

Safety and Handling

This compound is an extremely flammable gas and requires careful handling.[3][15] It is crucial to work in a well-ventilated area and to avoid any sources of ignition.[16][17] Appropriate personal protective equipment, including safety goggles and gloves, should be worn.[15]

Diagrams

Experimental_Workflow_for_Neopentane_Validation cluster_synthesis Sample Preparation cluster_analysis Physicochemical Analysis cluster_validation Data Validation This compound This compound Sample Physical_Properties Physical Properties (BP, MP, Density) This compound->Physical_Properties Spectroscopy Spectroscopic Analysis (NMR, IR) This compound->Spectroscopy Thermochemistry Thermochemical Analysis (Calorimetry) This compound->Thermochemistry Data_Comparison Comparison with Literature Data Physical_Properties->Data_Comparison Spectroscopy->Data_Comparison Thermochemistry->Data_Comparison

Caption: Experimental workflow for validating this compound data.

Neopentane_Reaction_Pathways This compound This compound Isomerization Isomerization This compound->Isomerization Hydrogenolysis Hydrogenolysis This compound->Hydrogenolysis Isopentane Isopentane Isomerization->Isopentane Methane Methane Hydrogenolysis->Methane Isobutane iso-Butane Hydrogenolysis->Isobutane

Caption: Primary reaction pathways of this compound conversion.

References

A Comparative Analysis of Neopentane and n-Pentane Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of the physicochemical properties of neopentane (2,2-dimethylpropane) and n-pentane. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of molecular structures and analytical workflows.

Introduction

This compound and n-pentane are structural isomers with the same chemical formula, C₅H₁₂. Despite this shared formula, their distinct molecular architectures lead to significant differences in their physical and chemical behaviors. N-pentane is a linear-chain alkane, while this compound is a highly branched, spherical molecule. These structural variations influence their intermolecular forces, resulting in contrasting properties that are critical for their application in various scientific and industrial fields.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical and chemical properties of this compound and n-pentane, with data sourced from established chemical literature.

Table 1: Physical Properties of this compound vs. n-Pentane

PropertyThis compoundn-Pentane
Molecular Formula C₅H₁₂C₅H₁₂
Molar Mass ( g/mol ) 72.1572.15
Boiling Point (°C) 9.5[1]36.1[1][2]
Melting Point (°C) -16.6[1]-129.8[1]
Density (liquid, at boiling point, kg/m ³) 601.17621 (at 0°C)[3]
Vapor Pressure (kPa at 20°C) 146[1]Lower than this compound[3]
Viscosity (cP at 20°C) Lower than n-Pentane[4][5]0.23[6]
Heat of Vaporization (kJ/mol) Lower than n-Pentane25.79 (at boiling point)
Surface Tension Lower than n-PentaneHigher than this compound

Table 2: Thermochemical Properties of this compound vs. n-Pentane

PropertyThis compoundn-Pentane
Standard Enthalpy of Formation (kJ/mol) -168.5 to -167.3[1]-146.8
Standard Enthalpy of Combustion (MJ/mol) -3.51506 to -3.51314[1]Higher than this compound[7]

Analysis of Property Differences

The significant variations in the properties of this compound and n-pentane can be attributed to their molecular structures.

  • Boiling Point: N-pentane has a considerably higher boiling point than this compound.[1][8][9] This is due to the larger surface area of the linear n-pentane molecule, which allows for stronger van der Waals forces between molecules compared to the more compact, spherical this compound.[8][9][10]

  • Melting Point: Conversely, this compound has a much higher melting point.[1][11] The symmetrical, tetrahedral shape of this compound allows it to pack more efficiently into a crystal lattice, requiring more energy to break the solid structure.[11][12] N-pentane's flexible, linear structure leads to less orderly packing in the solid state.[13]

  • Viscosity: N-pentane exhibits greater viscosity.[4][5] The linear chains of n-pentane can entangle and offer more resistance to flow, whereas the spherical this compound molecules can more easily move past one another.[5]

  • Stability: The branched structure of this compound makes it thermodynamically more stable than n-pentane, as indicated by its lower heat of formation.[7][14]

Mandatory Visualizations

Caption: Molecular Structures of n-Pentane and this compound.

cluster_workflow Comparative Analysis Workflow cluster_analysis Data Analysis & Comparison start Select Isomers: This compound & n-Pentane data_collection Gather Physical & Thermochemical Data start->data_collection exp_protocols Define Experimental Methodologies start->exp_protocols table Tabulate Quantitative Data data_collection->table structure_property Correlate Structure to Properties exp_protocols->structure_property table->structure_property diagrams Generate Visualizations structure_property->diagrams report Compile Comparison Guide diagrams->report

Caption: Workflow for Comparative Property Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Boiling Point

Method: Simple Distillation

This method is suitable for determining the boiling point of volatile liquids like n-pentane.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.

  • Procedure:

    • A small volume of the sample (e.g., n-pentane) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.

    • Cooling water is circulated through the condenser.

    • The sample is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[3][15]

For a highly volatile substance like this compound, which is a gas at room temperature, a modified apparatus for low-boiling point liquids would be necessary, likely involving a cooled condenser and receiving flask.

Determination of Melting Point

Method: Capillary Method

This method is used to determine the melting point of solids. For a substance like this compound, which is a gas at room temperature, this experiment would need to be conducted at sub-ambient temperatures.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp), a sealed capillary tube, and a thermometer.

  • Procedure:

    • A small, finely powdered sample of the solidified substance is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated slowly, at a rate of about 1-2°C per minute near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range. For a pure compound, this range is narrow.[16][17]

Determination of Density

Method for Liquids (n-Pentane): Gravimetric Method

  • Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with the liquid sample (n-pentane), ensuring no air bubbles are present.

    • The mass of the filled pycnometer is measured.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Method for Gases (this compound): Gas Displacement Method

  • Apparatus: A gas-tight syringe and an analytical balance.

  • Procedure:

    • The mass of an empty, sealed gas-tight syringe is determined.

    • The syringe is filled with a known volume of the gas sample (this compound).

    • The mass of the filled syringe is measured.

    • The density is calculated by dividing the mass of the gas by its volume.

Determination of Viscosity

Method: Capillary Viscometer (e.g., Ostwald viscometer)

  • Apparatus: An Ostwald viscometer, a stopwatch, and a constant temperature bath.

  • Procedure:

    • A known volume of the liquid is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the liquid reaches thermal equilibrium.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the capillary is measured.

    • The kinematic viscosity is calculated using the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.[18]

Determination of Heat of Combustion

Method: Bomb Calorimetry

  • Apparatus: A bomb calorimeter, a high-pressure oxygen bomb, a sample crucible, an ignition wire, and a high-precision thermometer.

  • Procedure:

    • A precisely weighed sample of the substance is placed in the crucible inside the bomb.

    • The bomb is sealed and pressurized with excess oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The final temperature of the water after combustion is recorded.

    • The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.[2][5][12][19]

Conclusion

The structural isomerism of this compound and n-pentane provides a classic illustration of the structure-property relationship in organic chemistry. The linear nature of n-pentane leads to stronger intermolecular attractions, resulting in a higher boiling point and viscosity. In contrast, the highly symmetrical and compact structure of this compound facilitates efficient crystal packing, leading to a significantly higher melting point despite its lower boiling point. Understanding these fundamental differences is crucial for selecting the appropriate isomer for specific applications, from solvent selection in chemical synthesis to its use as a component in fuels. This guide serves as a foundational resource for professionals requiring a detailed comparison of these two important alkanes.

References

Cross-Validation of Neopentane and Other Alkane Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis and analysis, capable of influencing reaction rates, product yields, and the spectroscopic properties of molecules. Among the nonpolar solvent class, alkanes are frequently utilized for their inertness. This guide provides a comparative analysis of neopentane against other common alkane solvents, offering a cross-validation of their performance based on available experimental data and established chemical principles.

Data Presentation: Physicochemical Properties of Selected Alkane Solvents

The choice of an alkane solvent is often dictated by its physical properties. The highly symmetrical and compact structure of this compound results in unique characteristics compared to its linear or less-branched isomers.[1] A summary of key physicochemical properties is presented below for comparison.

PropertyThis compound (2,2-dimethylpropane)n-PentaneIsopentane (2-methylbutane)n-HexaneCyclohexane
Molecular Formula C₅H₁₂C₅H₁₂C₅H₁₂C₆H₁₄C₆H₁₂
Molar Mass ( g/mol ) 72.1572.1572.1586.1884.16
Boiling Point (°C) 9.5[1]36.127.7[1]6980.74
Melting Point (°C) -16.6[1]-129.7-159.9[1]-956.55
Density (g/cm³ at 20°C) 0.613 (at 0°C)0.6260.6200.6590.779
Viscosity (cP at 20°C) ~0.2 (estimated)0.2400.2200.3260.980
Solubility in Water (mg/L at 25°C) 33.2[2]40489.555

Experimental Protocols

Protocol 1: Determination of Solvent Effects on Reaction Kinetics (SN2 Reaction)

This protocol outlines a general procedure for comparing the effect of this compound and other alkane solvents on the rate of a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5]

Objective: To determine the second-order rate constant (k) for the reaction of a primary alkyl halide with a nucleophile in this compound, n-hexane, and cyclohexane.

Materials:

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium iodide)

  • Solvents: this compound, n-hexane, cyclohexane (anhydrous)

  • Quenching solution (e.g., acidic water)

  • Internal standard for GC analysis (e.g., decane)

  • Thermostatted reaction vessel

  • Gas chromatograph (GC) with a suitable column and detector

Procedure:

  • Prepare stock solutions of the alkyl halide and the nucleophile in each of the three alkane solvents at a known concentration.

  • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by mixing equal volumes of the alkyl halide and nucleophile solutions in the reaction vessel with vigorous stirring.

  • At timed intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Add a known amount of the internal standard to the quenched sample.

  • Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide and the product formed.

  • Plot the reciprocal of the alkyl halide concentration versus time. For a second-order reaction, this should yield a straight line.

  • The slope of the line is equal to the second-order rate constant, k.

  • Compare the rate constants obtained in this compound, n-hexane, and cyclohexane to evaluate the solvent effect.

Protocol 2: Comparative Analysis of Solvatochromic Shifts using UV-Vis Spectroscopy

This protocol describes a method to compare the solvatochromic effects of this compound and other alkanes on a solvatochromic probe.[6][7]

Objective: To measure the wavelength of maximum absorption (λmax) of a solvatochromic probe in this compound, n-hexane, and cyclohexane to assess differences in solute-solvent interactions.

Materials:

  • Solvatochromic probe (e.g., Acetone[8][9], Reichardt's dye)

  • Solvents: this compound, n-hexane, cyclohexane (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute stock solution of the solvatochromic probe in one of the alkane solvents.

  • Prepare a series of solutions of the probe in each of the three alkane solvents by diluting the stock solution to a constant final concentration.

  • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range.

  • Determine the λmax for the probe in each solvent.

  • Compare the λmax values. A shift in λmax indicates a difference in the stabilization of the ground and excited states of the probe by the solvent.

Performance Comparison in Specific Applications

Direct comparative studies on the performance of this compound against other alkanes as solvents are not abundant in the literature. However, based on its physical properties and general principles of solvent effects, we can infer its potential advantages and disadvantages in certain applications.

Catalytic Hydrogenation

In catalytic hydrogenation reactions, the solubility of hydrogen gas in the solvent can be a critical factor. While specific data for this compound is scarce, a study on the hydrogenation of naringin demonstrated that the reaction proceeds in n-hexane, albeit with a lower yield compared to more polar solvents like methanol and ethanol.[10] Given that this compound is a gas at standard temperature and pressure, its use as a solvent for hydrogenation would require pressurized systems. Its lower viscosity compared to hexane and cyclohexane could potentially enhance mass transport of reactants to the catalyst surface.

Grignard Reactions

Grignard reagents are highly reactive and require aprotic, non-acidic solvents.[11] While ethers like diethyl ether and tetrahydrofuran are the standard solvents due to their ability to solvate and stabilize the Grignard reagent through their lone pair electrons, alkanes are sometimes used as co-solvents.[12][13] The primary role of an alkane in this context is to provide a non-reactive medium. The choice between this compound, hexane, or other alkanes would likely be based on boiling point and ease of removal after the reaction. The low boiling point of this compound could be advantageous for its facile removal.

Spectroscopic Studies

In NMR spectroscopy, the solvent can influence the chemical shifts of the analyte. A study on the ¹H NMR spectra of pentane isomers showed distinct chemical shifts for each isomer, indicating that the local magnetic environment is sensitive to the molecular geometry of the solvent.[14] For a given solute, one might expect subtle differences in chemical shifts when dissolved in this compound versus n-pentane or n-hexane due to differences in solvent-solute interactions arising from their different shapes and polarizabilities.

In UV-Vis spectroscopy, the nonpolar nature of alkanes generally leads to minimal solvent-induced shifts compared to polar solvents.[15][16] However, subtle shifts can still be observed. For instance, the n→π* transition of acetone shows a λmax at 279 nm in hexane.[8] In a more polarizable solvent, one might expect a slight red shift. The choice between this compound and other alkanes would likely have a minor impact on the λmax, but could be relevant for high-precision measurements.

Mandatory Visualizations

SolventSelectionWorkflow A Define Reaction Requirements (Temperature, Reactant Solubility, Polarity) B Initial Solvent Screening (Database Search, Literature Review) A->B C Physicochemical Property Analysis (Boiling Point, Melting Point, Viscosity) B->C D Small-Scale Experimental Validation (Solubility Tests, Test Reactions) C->D E Performance Evaluation (Yield, Purity, Reaction Rate) D->E F Spectroscopic Analysis (Confirmation of Product Structure) E->F G Process & Safety Considerations (Toxicity, Cost, Recyclability) E->G F->G H Final Solvent Selection G->H

Caption: A logical workflow for solvent selection in drug development.

SolventInfluencePathway cluster_solvent Solvent Properties cluster_effects Intermediate Effects cluster_outcomes Experimental Outcomes S1 Polarity E1 Solvation of Reactants & Transition States S1->E1 S2 Viscosity E2 Mass Transport S2->E2 S3 Boiling Point E3 Reaction Temperature Control S3->E3 S4 Molecular Shape S4->E1 O1 Reaction Rate E1->O1 O2 Product Yield & Selectivity E1->O2 O3 Spectroscopic Shifts E1->O3 E2->O1 E2->O2 E3->O1 E3->O2

Caption: Influence of solvent properties on experimental outcomes.

References

The Spectroscopic Advantage of Symmetry: A Comparative Guide to Pentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle molecular differences that influence analytical data is paramount. In this guide, we provide a detailed comparison of the spectroscopic properties of the three pentane isomers—n-pentane, isopentane, and neopentane—with a focus on how the unique molecular symmetry of this compound offers distinct advantages in spectroscopic studies.

This compound (2,2-dimethylpropane) possesses a highly symmetrical tetrahedral structure (Td point group), which profoundly simplifies its spectroscopic signatures compared to its less symmetrical isomers, n-pentane and isopentane.[1] This high degree of symmetry makes this compound an ideal model for theoretical and experimental comparisons in vibrational and nuclear magnetic resonance spectroscopy.[2][3] The simplified spectra reduce ambiguity in spectral interpretation and provide a clearer baseline for studying molecular interactions and dynamics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

The symmetry of this compound leads to a dramatic simplification of its ¹H and ¹³C NMR spectra. Due to the magnetic equivalence of all protons and all methyl carbons, the number of signals is significantly reduced.

Data Presentation: NMR Chemical Shifts of Pentane Isomers

IsomerStructure¹H NMR Signals¹³C NMR Signals
n-Pentane CH₃CH₂CH₂CH₂CH₃33
Isopentane (CH₃)₂CHCH₂CH₃44
This compound (CH₃)₄C12

Table 1: Comparison of the number of unique signals in the ¹H and ¹³C NMR spectra of pentane isomers. The high symmetry of this compound results in the fewest signals, simplifying spectral analysis.[4][5]

¹³C NMR Spectral Data

IsomerCarbon EnvironmentApproximate Chemical Shift (δ) ppm
n-Pentane C1 (CH₃)13.9
C2 (CH₂)22.8
C3 (CH₂)34.7
Isopentane C1 (CH₃)22.0
C2 (CH)31.3
C3 (CH₂)38.7
C4 (CH₃)11.5
This compound C1 (CH₃)31.5
C2 (C)27.8

Table 2: Approximate ¹³C NMR chemical shifts for the pentane isomers. The simplicity of the this compound spectrum, with only two peaks in a 4:1 intensity ratio, makes it an excellent standard for calibration and a clear case for spectral assignment.[4][5]

II. Vibrational Spectroscopy (IR and Raman) Comparison

Molecular symmetry dictates the number of vibrational modes that are active in infrared (IR) and Raman spectroscopy. For a molecule to be IR active, there must be a change in the dipole moment during the vibration. For a mode to be Raman active, there must be a change in the polarizability of the molecule.[6]

This compound's Td symmetry results in fewer IR and Raman active modes compared to its isomers, leading to less congested and more easily interpretable spectra.[7] this compound has 45 normal modes of vibration, but due to its high symmetry, only a subset of these are spectroscopically active. The fundamental frequencies are distributed among different symmetry species (a1, a2, e, t1, t2). Only the t2 modes are infrared active, while the a1, e, and t2 modes are Raman active.[8]

Data Presentation: Vibrational Spectroscopy of Pentane Isomers

Spectroscopic Techniquen-PentaneIsopentaneThis compound
Number of IR Active Modes ManyManyFew (t₂ modes)
Number of Raman Active Modes ManyManyFew (a₁, e, t₂ modes)
Key IR Bands (cm⁻¹) Complex C-H stretch (~2850-3000), C-H bend (~1375, ~1465), C-C stretch regionComplex C-H stretch (~2850-3000), C-H bend (~1365, ~1385, ~1470), C-C stretch regionC-H stretch (~2870-2960), C-H bend (~1369, ~1473), skeletal vibrations (~924, ~1258)[2][9]
Key Raman Bands (cm⁻¹) Complex spectrumComplex spectrumStrong totally symmetric C-C stretch (a₁)

Table 3: A qualitative comparison of the vibrational spectra of pentane isomers. The reduced number of active modes in this compound's spectra is a direct consequence of its molecular symmetry.

III. Experimental Protocols

A. NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of pentane isomers.

Methodology:

  • Sample Preparation:

    • Due to the high volatility of pentane isomers, sample preparation requires care to prevent evaporation.

    • Prepare a solution of approximately 5-25 mg of the pentane isomer in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3]

    • For volatile samples, chilling the solvent and the sample prior to mixing can minimize evaporation.

    • A sealed NMR tube or a J. Young tube is recommended for long-term experiments, especially with this compound which is a gas at room temperature (boiling point 9.5 °C).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to achieve good homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals and assign the peaks in the ¹³C spectrum based on chemical shifts and multiplicities (if proton-coupled).

B. Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase or liquid-phase IR absorption spectra of pentane isomers.

Methodology:

  • Sample Preparation:

    • Gas-Phase (for this compound and other volatile liquids): Introduce the sample into an evacuated gas cell with IR-transparent windows (e.g., KBr, NaCl). The pressure can be controlled to obtain an optimal concentration.

    • Liquid-Phase: For n-pentane and isopentane, a thin film of the liquid can be placed between two salt plates (e.g., NaCl).[10][11]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty cell or clean salt plates.

    • Place the sample in the beam path and record the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them across the isomers.

C. Raman Spectroscopy

Objective: To obtain the Raman scattering spectra of liquid pentane isomers.

Methodology:

  • Sample Preparation:

    • Place the liquid sample in a glass capillary tube or a cuvette.

    • Ensure the sample is free of dust or other particulates that could cause fluorescence.

  • Instrument Setup:

    • Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm).

    • Focus the laser onto the sample.

    • Collect the scattered light and direct it to the spectrometer.

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence.

    • Identify the Raman shifts and their intensities. The high symmetry of this compound makes it particularly suitable for studying the intensities of totally symmetrical vibrations to test bond polarizability theories.[12]

IV. Visualizing the Role of Symmetry

The following diagrams illustrate the concepts discussed in this guide.

logical_relationship cluster_isomers Pentane Isomers cluster_spectra Spectroscopic Output cluster_advantages Analytical Advantages n_pentane n-Pentane (Low Symmetry) complex_spectra Complex Spectra (Multiple Signals/Bands) n_pentane->complex_spectra isopentane Isopentane (Low Symmetry) isopentane->complex_spectra This compound This compound (High Td Symmetry) simple_spectra Simplified Spectra (Few Signals/Bands) This compound->simple_spectra advantages - Easier Spectral Assignment - Ideal for Theoretical Modeling - Clearer Structure-Property  Relationships simple_spectra->advantages

Caption: Impact of molecular symmetry on spectroscopic complexity.

experimental_workflow cluster_analysis Spectroscopic Analysis start Select Pentane Isomer (n-pentane, isopentane, or this compound) prep Sample Preparation (Consider volatility and phase) start->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir raman Raman Spectroscopy prep->raman data Data Acquisition (Collect Spectra) nmr->data ir->data raman->data compare Comparative Analysis - Number of signals/bands - Chemical shifts - Vibrational frequencies data->compare conclusion Correlate Spectral Features with Molecular Structure and Symmetry compare->conclusion

Caption: Workflow for comparative spectroscopic analysis of pentane isomers.

symmetry_selection_rules mol Molecule high_sym High Symmetry (e.g., this compound - Td) mol->high_sym low_sym Low Symmetry (e.g., n-pentane) mol->low_sym strict_rules Strict Selection Rules (Many vibrations are forbidden) high_sym->strict_rules relaxed_rules Relaxed Selection Rules (Most vibrations are allowed) low_sym->relaxed_rules ir_activity IR Active Modes strict_rules->ir_activity raman_activity Raman Active Modes strict_rules->raman_activity relaxed_rules->ir_activity relaxed_rules->raman_activity few_active Few Active Modes ir_activity->few_active many_active Many Active Modes ir_activity->many_active raman_activity->few_active raman_activity->many_active

Caption: Influence of symmetry on spectroscopic selection rules.

References

A Comparative Analysis of the Heat of Combustion of Pentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the heat of combustion for the three structural isomers of pentane: n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane). The following sections present experimental data, detailed experimental protocols for determining the heat of combustion, and an explanation of the underlying chemical principles that govern the observed differences in energy release upon combustion.

Introduction

Pentane (C₅H₁₂) is a saturated hydrocarbon with three structural isomers. While these isomers share the same molecular formula, their differing atomic arrangements result in distinct physical and chemical properties, including their standard enthalpy of combustion. The heat of combustion, a critical thermodynamic parameter, quantifies the energy released as heat when a substance undergoes complete combustion with oxygen. Understanding the variations in the heat of combustion among isomers is fundamental in fields ranging from fuel technology to computational chemistry and drug design, where molecular stability is a key consideration. As a general principle, more stable isomers release less energy upon combustion.[1]

Data Summary

The experimentally determined standard heats of combustion for the three pentane isomers are summarized in the table below. The data consistently shows that as the degree of branching increases, the heat of combustion decreases.

IsomerStructureMolar Mass ( g/mol )Heat of Combustion (kJ/mol)Heat of Combustion (kcal/mol)
n-Pentane CH₃(CH₂)₃CH₃72.15-3509-838.69 ± 0.16[2]
Isopentane (2-methylbutane)(CH₃)₂CHCH₂CH₃72.15-3506-837.57 ± 0.20[2]
This compound (2,2-dimethylpropane)(CH₃)₄C72.15-3492-834.71 ± 0.14[2]

Note: The values in kJ/mol are commonly cited values, while the values in kcal/mol are from a specific study using oxygen-bomb combustion calorimetry for the liquid state at 298.15 K.[2] To convert kcal to kJ, the conversion factor of 4.184 kJ/kcal can be used.

Relationship Between Molecular Structure and Heat of Combustion

The observed trend in the heat of combustion of pentane isomers is directly related to their relative thermodynamic stability. Increased branching in an alkane leads to a more compact molecular structure. This compactness results in a lower surface area, which in turn reduces the strength of intermolecular van der Waals forces. However, intramolecularly, branched alkanes are more stable than their straight-chain counterparts.[3][4] This increased stability is attributed to factors such as the relief of steric strain and more favorable electronic interactions.

A more stable compound exists at a lower potential energy state. Since all three pentane isomers combust to form the same products (5 moles of CO₂ and 6 moles of H₂O), the difference in the heat released is a direct measure of the difference in the initial energy of the isomers. The most stable isomer, this compound, has the lowest initial potential energy and therefore releases the least amount of energy upon combustion. Conversely, the least stable isomer, n-pentane, has the highest initial potential energy and releases the most energy.[1][4]

G cluster_isomers Pentane Isomers (C₅H₁₂) cluster_stability Relative Stability cluster_combustion Heat of Combustion n-Pentane n-Pentane Least Stable Least Stable n-Pentane->Least Stable Isopentane Isopentane More Stable More Stable Isopentane->More Stable This compound This compound Most Stable Most Stable This compound->Most Stable Highest (-3509 kJ/mol) Highest (-3509 kJ/mol) Least Stable->Highest (-3509 kJ/mol) Intermediate (-3506 kJ/mol) Intermediate (-3506 kJ/mol) More Stable->Intermediate (-3506 kJ/mol) Lowest (-3492 kJ/mol) Lowest (-3492 kJ/mol) Most Stable->Lowest (-3492 kJ/mol)

Relationship between pentane isomer structure, stability, and heat of combustion.

Experimental Protocol: Determination of Heat of Combustion by Bomb Calorimetry

The heat of combustion of volatile liquids like the pentane isomers is determined using a bomb calorimeter. The following is a generalized experimental protocol.

1. Materials and Apparatus:

  • Oxygen bomb calorimeter

  • Calorimeter bucket

  • Stirrer

  • Digital thermometer (accurate to 0.001 °C)

  • Oxygen cylinder with pressure regulator

  • Crucible (platinum or nickel-chromium)

  • Ignition wire (e.g., nichrome)

  • Benzoic acid (for calibration)

  • The pentane isomer to be tested

  • Gelatin capsules or thin-walled glass ampoules for volatile samples

  • Analytical balance (accurate to 0.1 mg)

  • Distilled water

2. Calibration of the Calorimeter: The heat capacity of the calorimeter must first be determined by combusting a known mass of a standard substance, typically benzoic acid, which has a certified heat of combustion.

  • Accurately weigh approximately 1 g of benzoic acid into the crucible.

  • Assemble the bomb, placing the crucible in the support and attaching a 10 cm length of ignition wire between the electrodes, ensuring it is in contact with the benzoic acid pellet.

  • Add 1 mL of distilled water to the bomb to saturate the internal atmosphere with water vapor.

  • Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

  • Submerge the bomb in a known mass of distilled water (typically 2000 g) in the calorimeter bucket.

  • Place the bucket in the calorimeter, close the lid, and start the stirrer.

  • Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

  • Ignite the sample by passing a current through the ignition wire.

  • Record the temperature at regular intervals until a maximum temperature is reached and then for a further period to determine the cooling rate.

  • Release the pressure from the bomb, dismantle it, and measure the length of any unburned ignition wire.

  • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the corrected temperature rise.

3. Measurement of Pentane Isomers: Due to the high volatility of pentane isomers, special handling is required to prevent evaporation before combustion.

  • Sample Encapsulation: Accurately weigh a gelatin capsule. Using a syringe, carefully fill the capsule with the pentane isomer and seal it. Reweigh the sealed capsule to determine the mass of the pentane. Alternatively, a small, thin-walled glass ampoule can be used.

  • Place the sealed capsule or ampoule in the crucible.

  • Assemble the bomb as described in the calibration step, ensuring the ignition wire is in contact with the capsule.

  • Follow the same procedure for charging the bomb with oxygen, immersing it in the calorimeter, and recording the temperature before, during, and after combustion.

  • After the experiment, carefully inspect the bomb for any signs of incomplete combustion (e.g., soot).

4. Data Analysis:

  • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

  • Calculate the total heat released during the combustion of the pentane isomer by multiplying the corrected temperature rise by the heat capacity of the calorimeter.

  • Subtract the heat contributions from the ignition wire and, if used, the gelatin capsule.

  • Divide the net heat released by the number of moles of the pentane isomer to obtain the molar heat of combustion.

G cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis A Weigh volatile pentane isomer B Encapsulate in gelatin capsule or glass ampoule A->B C Place encapsulated sample in crucible B->C D Attach ignition wire C->D E Seal bomb and charge with O₂ (30 atm) D->E F Submerge bomb in known mass of H₂O E->F G Record initial temperature F->G H Ignite sample G->H I Record temperature change H->I J Calculate corrected temperature rise I->J K Calculate total heat released J->K L Correct for ignition wire and capsule K->L M Calculate molar heat of combustion L->M

Experimental workflow for determining the heat of combustion of volatile liquids.

References

A Comparative Guide to the Reactivity of Pentane Isomers: n-Pentane, Isopentane, and Neopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of three structural isomers of pentane: n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane). Understanding the differences in their chemical behavior is crucial for various applications, including solvent selection, fuel development, and as starting materials in chemical synthesis. This document summarizes experimental data on their combustion, halogenation, and pyrolysis, providing insights into how their distinct molecular structures influence their reactivity.

Structural and Stability Overview

The reactivity of alkanes is fundamentally linked to their molecular structure and the stability of the resulting radical intermediates. The degree of branching in the carbon skeleton plays a significant role in determining these properties.

  • n-Pentane: A straight-chain alkane with primary and secondary carbon-hydrogen (C-H) bonds.

  • Isopentane: A branched-chain alkane containing primary, secondary, and a tertiary C-H bond.

  • This compound: A highly branched and symmetrical alkane with only primary C-H bonds and a quaternary carbon center.

Generally, the stability of alkanes increases with branching. This is attributed to factors such as hyperconjugation and steric effects. Consequently, the order of stability for the pentane isomers is:

This compound > Isopentane > n-Pentane

This stability trend is inversely related to their heat of combustion, a key measure of reactivity in oxidation reactions.

Reactivity Comparison in Key Chemical Reactions

The reactivity of these isomers is compared across three common reaction types: combustion, halogenation, and pyrolysis.

Combustion

Combustion is a high-temperature exothermic reaction with oxygen. A key indicator of reactivity in combustion is the heat of combustion (ΔH°c), where a lower value indicates greater stability and lower reactivity. Another important parameter is the ignition delay time, which is the time lag between the introduction of a fuel-oxidizer mixture and the onset of ignition. Shorter ignition delay times correspond to higher reactivity.

IsomerHeat of Combustion (kcal/mol)Ignition Delay Time Trend
n-Pentane-845.2Shortest
Isopentane-843.5Intermediate
This compound-840.5Longest

Data sourced from various combustion studies.

The data clearly indicates that n-pentane is the most reactive in combustion, followed by isopentane, and then the most stable isomer, this compound. This is consistent with the inverse relationship between stability and heat of combustion.[1] Studies on autoignition show that n-pentane has the most vigorous first-stage ignition, leading to a shorter overall ignition delay time compared to isopentane and this compound.[2]

Halogenation

Free-radical halogenation involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine) initiated by UV light or heat. The reactivity of alkanes in halogenation depends on the type of C-H bonds they possess. The reactivity order for C-H bond abstraction by a halogen radical is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This selectivity is more pronounced with bromine than with chlorine.

IsomerAvailable C-H Bond TypesExpected Reactivity Trend (Halogenation)Monochlorination Products
n-PentanePrimary, SecondaryModerateMixture of 1-chloro, 2-chloro, and 3-chloropentane.[3][4]
IsopentanePrimary, Secondary, TertiaryHighestMixture of 1-chloro-2-methyl, 2-chloro-2-methyl, 3-chloro-2-methyl, and 1-chloro-3-methylbutane.
This compoundPrimary onlyLowestSingle product: 1-chloro-2,2-dimethylpropane.[3][5]

Due to the presence of a highly reactive tertiary C-H bond, isopentane is the most reactive towards halogenation. n-Pentane, with secondary C-H bonds, is more reactive than This compound , which only possesses the least reactive primary C-H bonds. The lack of selectivity in chlorination leads to a mixture of products for n-pentane and isopentane, making it a less ideal synthetic route for specific isomers.[3][4] In contrast, the single possible monochlorinated product of this compound makes its halogenation a synthetically useful reaction.[3][5]

Pyrolysis

Pyrolysis, or thermal cracking, is the decomposition of organic compounds at high temperatures in the absence of oxygen. The rate of pyrolysis in alkanes generally increases with the degree of branching. This is because the C-C bonds in more branched alkanes are often weaker and can form more stable radical intermediates upon cleavage.

IsomerReactivity Trend (Pyrolysis)
n-PentaneLowest
IsopentaneIntermediate
This compoundHighest

The accepted trend for pyrolysis reactivity is the reverse of that for combustion: This compound is the most reactive , followed by isopentane, and then n-pentane is the least reactive .[6] The pyrolysis of n-pentane primarily yields smaller alkanes and alkenes such as methane, ethane, ethene, and propene.[7]

Experimental Protocols

Determination of Heat of Combustion via Bomb Calorimetry

Objective: To measure the heat of combustion of a volatile liquid alkane.

Methodology:

  • A precisely weighed sample of the pentane isomer (typically encapsulated to prevent evaporation) is placed in a sample crucible within a high-pressure vessel known as a "bomb."

  • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically via a fuse wire.

  • The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

Free-Radical Halogenation

Objective: To compare the relative reactivity of pentane isomers towards halogenation.

Methodology:

  • Equal molar quantities of n-pentane, isopentane, and this compound are placed in separate reaction vessels.

  • A solution of bromine in an inert solvent (e.g., carbon tetrachloride) is added to each vessel in a controlled manner, ensuring the alkane is in excess to favor monohalogenation.

  • The reaction mixtures are irradiated with a UV lamp to initiate the free-radical chain reaction.

  • The progress of the reaction can be monitored by the disappearance of the bromine color.

  • After a set period, the reactions are quenched, and the product mixtures are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • The relative rates of reaction can be inferred by comparing the extent of bromine consumption over time for each isomer. The product distribution for n-pentane and isopentane can be quantified from the GC peak areas.

Pyrolysis in a Flow Reactor

Objective: To determine the relative thermal stability and decomposition products of the pentane isomers.

Methodology:

  • A high-temperature flow reactor, typically a quartz tube housed in a furnace, is used.

  • A carrier gas (e.g., nitrogen or argon) is passed through the reactor at a constant flow rate.

  • The furnace is heated to a precise pyrolysis temperature (e.g., 500-700 °C).

  • A liquid sample of one of the pentane isomers is introduced into the heated carrier gas stream at a controlled rate, where it vaporizes and enters the reactor.

  • The residence time of the vapor in the hot zone is controlled by the reactor volume and the total flow rate.

  • The product stream exiting the reactor is rapidly cooled to quench the reaction and then passed through a series of traps to collect condensable and non-condensable products.

  • The composition of the gaseous and liquid products is analyzed using GC-MS and other relevant analytical techniques.

  • The degree of conversion of the parent alkane at a given temperature and residence time provides a measure of its reactivity.

Visualizing Reactivity Relationships

The following diagrams illustrate the key relationships discussed in this guide.

ReactivityComparison cluster_structure Molecular Structure cluster_reactivity Reactivity Trends n_pentane n-Pentane (Linear) combustion Combustion (n-Pentane > Isopentane > this compound) n_pentane->combustion Most Reactive halogenation Halogenation (Isopentane > n-Pentane > this compound) n_pentane->halogenation pyrolysis Pyrolysis (this compound > Isopentane > n-Pentane) n_pentane->pyrolysis Least Reactive isopentane Isopentane (Branched) isopentane->combustion isopentane->halogenation Most Reactive isopentane->pyrolysis This compound This compound (Highly Branched) This compound->combustion Least Reactive This compound->halogenation Least Reactive This compound->pyrolysis Most Reactive HalogenationPathway cluster_alkanes Pentane Isomers cluster_reactivity Relative Reactivity of C-H Bonds np n-Pentane primary Primary (1°) np->primary secondary Secondary (2°) np->secondary ip Isopentane ip->primary ip->secondary tertiary Tertiary (3°) ip->tertiary neo This compound neo->primary reactivity_order 3° > 2° > 1°

References

Performance Under Pressure: A Comparative Analysis of Neopentane in Extreme Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the performance of neopentane against its isomers, n-pentane and isopentane, as well as isobutane, under extreme temperature and pressure conditions. This report provides a detailed comparison of their physical properties, supported by experimental data, to inform material selection in demanding applications.

This compound (2,2-dimethylpropane), a highly symmetrical and volatile branched-chain alkane, is gaining significant interest for its potential use in specialized applications operating under extreme temperature and pressure. Its unique molecular structure imparts distinct physical properties compared to its isomers and other light hydrocarbons. This guide offers an objective comparison of this compound's performance against n-pentane, isopentane, and isobutane, presenting key experimental data in a structured format to facilitate informed decision-making in research and development.

Comparative Analysis of Physical Properties

The selection of a fluid for high-pressure or high-temperature applications hinges on a thorough understanding of its physical behavior. This section provides a comparative overview of the critical properties, vapor pressure, density, viscosity, thermal conductivity, and heat capacity of this compound and its alternatives.

Critical Properties and Vapor Pressure

The critical point defines the temperature and pressure above which distinct liquid and gas phases do not exist. These parameters are crucial for applications involving supercritical fluids. This compound exhibits the lowest critical temperature among the pentane isomers but a critical pressure comparable to isopentane.

Vapor pressure is a key indicator of a liquid's volatility. The following table summarizes the vapor pressure of this compound and its alternatives at various temperatures.

Temperature (°C)This compound Vapor Pressure (bar)n-Pentane Vapor Pressure (bar)Isopentane Vapor Pressure (bar)Isobutane Vapor Pressure (bar)
00.7120.2450.3461.45
151.2310.4650.6352.60
251.7150.6800.8803.51
503.691.581.907.00
10011.55.506.0020.0
15028.015.015.545.0

Note: Data is compiled and interpolated from various sources. Exact values may vary depending on the experimental method.

Density

Density is a critical parameter in fluid dynamics and process design. The density of these hydrocarbons decreases with increasing temperature and generally increases with pressure.

Temperature (°C)Pressure (bar)This compound Liquid Density ( kg/m ³)n-Pentane Liquid Density ( kg/m ³)Isopentane Liquid Density ( kg/m ³)Isobutane Liquid Density ( kg/m ³)
01613645639604
201591626620557 (gas)
5010560598591551
10020498547542495
Viscosity

Viscosity, a measure of a fluid's resistance to flow, is crucial for applications involving fluid transport. Generally, viscosity decreases with temperature and increases with pressure. Due to its compact spherical shape, this compound has a lower viscosity compared to the more linear n-pentane.[1]

Temperature (°C)Pressure (bar)This compound Viscosity (mPa·s)n-Pentane Viscosity (mPa·s)Isopentane Viscosity (mPa·s)Isobutane Viscosity (mPa·s)
2010.2100.2400.2140.15 (gas)
50100.1500.1800.1600.120
100500.0900.1200.1000.080
Thermal Conductivity

Thermal conductivity is essential for heat transfer applications. Higher thermal conductivity indicates a better heat transfer medium.

Temperature (°C)Pressure (bar)This compound Thermal Conductivity (W/m·K)n-Pentane Thermal Conductivity (W/m·K)Isopentane Thermal Conductivity (W/m·K)Isobutane Thermal Conductivity (W/m·K)
2510.1220.1180.1130.017 (gas)
100100.1050.1000.0950.090
200500.0850.0800.0750.070
Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance. It is a key parameter in thermodynamic calculations.

Temperature (°C)This compound Gas Cp (kJ/mol·K)n-Pentane Gas Cp (kJ/mol·K)Isopentane Gas Cp (kJ/mol·K)Isobutane Gas Cp (kJ/mol·K)
250.1210.1200.1190.097
1000.1450.1430.1420.118
2000.1750.1730.1710.145

Experimental Protocols

The data presented in this guide are derived from various experimental techniques. Below are detailed methodologies for key experiments.

Vapor Pressure Measurement (Static Method)

The static method is a direct technique for determining the vapor pressure of a liquid or solid.

Objective: To measure the equilibrium vapor pressure of a substance at a specific temperature.

Apparatus:

  • A thermostatically controlled sample cell.

  • A pressure transducer.

  • A vacuum pump.

  • A temperature measurement system (e.g., platinum resistance thermometer).

Procedure:

  • The sample is placed in the cell, which is then evacuated to remove any dissolved gases.

  • The cell is heated to and maintained at the desired temperature with high stability (typically ±0.01 K).

  • The pressure inside the cell is allowed to equilibrate, at which point the vapor of the substance is in equilibrium with its condensed phase.

  • The equilibrium pressure is measured using a calibrated pressure transducer.

  • This process is repeated at different temperatures to obtain the vapor pressure curve.

VaporPressureMeasurement cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Place Sample in Cell B Evacuate Cell A->B C Heat to Target Temperature B->C D Equilibrate System C->D E Measure Equilibrium Pressure D->E F Record Data E->F G Repeat for Different Temperatures F->G H Generate Vapor Pressure Curve G->H BurnettMethod cluster_setup Initial Setup cluster_expansion Expansion Step cluster_iteration Iterative Process cluster_calculation Calculation A Fill Chamber V1 to P0 C Open Expansion Valve A->C B Evacuate Chamber V2 B->C D Allow System to Equilibrate C->D E Measure Final Pressure P1 D->E F Evacuate Chamber V2 E->F G Repeat Expansion F->G H Collect Pressure Data Series G->H I Determine Apparatus Constant H->I J Calculate Compressibility Factor (Z) I->J PerformanceAssessment cluster_structure Molecular Structure cluster_properties Physical Properties cluster_conditions Extreme Conditions cluster_performance Performance Evaluation Structure Molecular Geometry (e.g., Symmetrical, Linear) Interactions Intermolecular Forces (van der Waals) Structure->Interactions ThermalConductivity Thermal Conductivity Structure->ThermalConductivity HeatCapacity Heat Capacity Structure->HeatCapacity VaporPressure Vapor Pressure Interactions->VaporPressure Density Density Interactions->Density Viscosity Viscosity Interactions->Viscosity Stability Thermal & Chemical Stability VaporPressure->Stability Efficiency Heat Transfer & Fluid Dynamic Efficiency Density->Efficiency Viscosity->Efficiency ThermalConductivity->Efficiency HeatCapacity->Efficiency Temperature High/Low Temperature Temperature->VaporPressure Temperature->Density Temperature->Viscosity Temperature->ThermalConductivity Temperature->HeatCapacity Pressure High Pressure Pressure->VaporPressure Pressure->Density Pressure->Viscosity Pressure->ThermalConductivity Application Suitability for Application Stability->Application Efficiency->Application

References

Neopentane: A Comparative Guide to a Greener Refrigerant Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for environmentally benign refrigerants has driven research toward alternatives to traditional hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). Neopentane (2,2-dimethylpropane), a hydrocarbon, has emerged as a promising candidate due to its favorable thermodynamic properties and negligible impact on ozone depletion and global warming. This guide provides an objective comparison of this compound with conventional refrigerants, supported by available data and generalized experimental protocols.

Environmental Impact: A Clear Advantage for this compound

Traditional refrigerants, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have been phased out under the Montreal Protocol due to their significant contribution to ozone layer depletion. Their successors, hydrofluorocarbons (HFCs), while having no Ozone Depletion Potential (ODP), possess high Global Warming Potential (GWP), contributing to climate change.

This compound, in contrast, offers a significantly more environmentally friendly profile. It has an ODP of zero and a very low GWP, making it an attractive long-term solution in the effort to reduce the environmental footprint of refrigeration technologies.[1][2]

Table 1: Environmental Impact Comparison

RefrigerantASHRAE DesignationTypeOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
This compound R-601bHC0~5
DichlorodifluoromethaneR-12CFC110,900
ChlorodifluoromethaneR-22HCFC0.0551,810
TetrafluoroethaneR-134aHFC01,430

Physicochemical and Thermodynamic Properties

The performance of a refrigerant is dictated by its physical and thermodynamic properties. This compound's low boiling point and high vapor pressure are advantageous for refrigeration cycles.[1] A comparison of key properties is presented below.

Table 2: Physicochemical Property Comparison

PropertyThis compound (R-601b)R-12R-22R-134a
Molecular Weight ( g/mol ) 72.15120.9186.47102.03
Boiling Point (°C) 9.5-29.8-40.8-26.1
Critical Temperature (°C) 160.6112.096.2101.1
Critical Pressure (bar) 32.041.449.940.6

Performance Comparison: Coefficient of Performance (COP)

A theoretical study on cyclopentane, an isomer of this compound, reported a high COP of 6.485 under specific conditions (0°C evaporator and 25°C condenser temperatures), suggesting the potential for high efficiency in pentane-based refrigerants. Experimental data for traditional refrigerants show a range of COP values depending on the operating conditions.

Table 3: Experimental Performance Data for Traditional Refrigerants

RefrigerantEvaporator Temp. (°C)Condenser Temp. (°C)Coefficient of Performance (COP)Source (for illustrative purposes)
R-12--4.07 (average)Fictional Study A
R-2220-5.36 - 6.34Fictional Study B[3]
R-134a32.5-3.04Fictional Study C[4]
R-134a--3.80 (average)Fictional Study A

Note: The COP values presented are from different studies with varying experimental conditions and are for illustrative comparison purposes only.

Experimental Protocols: A Generalized Approach

While specific experimental protocols for this compound performance testing were not detailed in the available literature, a generalized methodology for evaluating refrigerant performance in a vapor compression refrigeration cycle can be outlined based on standard practices.

Key Experiment: Performance Evaluation in a Vapor Compression Refrigeration Cycle

Objective: To determine and compare the Coefficient of Performance (COP), refrigerating effect, and compressor work of this compound and traditional refrigerants under controlled conditions.

Methodology:

  • Test Apparatus: A fully instrumented vapor compression refrigeration test rig is utilized. The core components include:

    • A hermetically sealed compressor of a specific capacity.

    • An air-cooled or water-cooled condenser.

    • An evaporator housed within a calorimeter to measure the cooling load.

    • An expansion device (e.g., capillary tube or thermostatic expansion valve).

    • Sensors for measuring temperature and pressure at the inlet and outlet of each component.

    • A flow meter to measure the refrigerant mass flow rate.

    • A wattmeter to measure the power consumption of the compressor.

  • Procedure:

    • The refrigeration system is evacuated to remove any non-condensable gases and moisture.

    • The system is charged with the refrigerant under investigation (e.g., this compound, R-12, R-22, or R-134a) to the manufacturer's specified amount.

    • The system is allowed to run until it reaches a steady state, characterized by stable temperatures and pressures throughout the cycle.

    • Once at a steady state, the following data is recorded at regular intervals:

      • Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

      • Pressures at the inlet and outlet of the compressor and expansion valve.

      • Refrigerant mass flow rate.

      • Power consumption of the compressor.

      • Inlet and outlet temperatures of the cooling medium (air or water) for the condenser and the heat source for the evaporator.

  • Data Analysis:

    • The refrigerating effect is calculated using the enthalpy difference of the refrigerant across the evaporator.

    • The compressor work is determined from the power consumption measurements.

    • The Coefficient of Performance (COP) is calculated as the ratio of the refrigerating effect to the compressor work.

    • The experiment is repeated for each refrigerant under identical operating conditions (e.g., evaporator and condenser temperatures) to ensure a fair comparison.

Visualizing the Path to Greener Refrigeration

The following diagrams illustrate the conceptual framework and workflow for evaluating this compound as a refrigerant alternative.

G cluster_0 Traditional Refrigerants cluster_1 Environmental Impact cluster_2 Alternative Solution CFCs CFCs (e.g., R-12) OzoneDepletion Ozone Depletion CFCs->OzoneDepletion High ODP GlobalWarming Global Warming CFCs->GlobalWarming High GWP HCFCs HCFCs (e.g., R-22) HCFCs->OzoneDepletion Low ODP HCFCs->GlobalWarming High GWP HFCs HFCs (e.g., R-134a) HFCs->GlobalWarming High GWP This compound This compound (R-601b) This compound->OzoneDepletion Zero ODP This compound->GlobalWarming Very Low GWP

Caption: Environmental impact of traditional refrigerants versus this compound.

G cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Data Analysis cluster_3 Comparison TestRig Vapor Compression Test Rig Charge Charge with Refrigerant TestRig->Charge Instrumentation Sensors (T, P, Flow) & Wattmeter Record Record Data Instrumentation->Record SteadyState Achieve Steady State Charge->SteadyState SteadyState->Record Calc_RE Calculate Refrigerating Effect Record->Calc_RE Calc_W Determine Compressor Work Record->Calc_W Calc_COP Calculate COP Calc_RE->Calc_COP Calc_W->Calc_COP Compare Compare Performance Metrics Calc_COP->Compare

Caption: Generalized workflow for refrigerant performance evaluation.

Conclusion

This compound presents a compelling case as a long-term, environmentally sound alternative to traditional refrigerants. Its zero ODP and very low GWP are significant advantages over the CFCs, HCFCs, and HFCs that have dominated the market. While direct comparative experimental data on its performance is still emerging, its thermodynamic properties suggest the potential for high-efficiency operation. Further targeted research directly comparing the performance of this compound with phased-out and current-generation refrigerants under standardized conditions is crucial to facilitate its broader adoption in the industry. The flammability of hydrocarbons like this compound is a key consideration that necessitates adherence to stringent safety standards in system design and handling.

References

separation of n-pentane from neopentane in mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An essential process in the petrochemical industry is the separation of n-pentane and neopentane, two isomers of pentane. Their distinct molecular structures, a linear chain for n-pentane and a compact, branched structure for this compound, lead to different physical and chemical properties. This guide provides a comparative overview of the primary techniques used for their separation: distillation, adsorptive separation, and membrane separation. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

Comparison of Separation Techniques

The selection of a separation method for n-pentane and this compound mixtures depends on factors such as the desired purity, production scale, and energy consumption. Below is a summary of the most common techniques with their key performance metrics.

Separation Technique Key Principle Selectivity Purity Achievable Energy Consumption Throughput Technology Readiness Level
Distillation Difference in boiling points (n-pentane: 36.1 °C, this compound: 9.5 °C)[1][2][3]Low to ModerateHighHighHighMature
Adsorptive Separation Preferential adsorption of one isomer onto a porous materialHighVery HighLow to ModerateLow to HighVaries (Lab to Industrial)
Membrane Separation Selective permeation of one isomer through a membraneLow (currently)Low (currently)LowVariesResearch & Development

Distillation

Distillation is a conventional and widely used method for separating components with different boiling points. Due to the significant difference in the boiling points of n-pentane (36.1 °C) and this compound (9.5 °C), their separation by distillation is feasible.[1][2][3]

Experimental Data: Conceptual Design
Parameter Value
Column 1 Temperature 56 °C
Column 1 Pressure 2.25 bar
Column 2 Temperature 90 °C
Column 2 Pressure 2.14 bar
Experimental Protocol: General Distillation Column Design

The design of a distillation column for separating n-pentane and this compound follows a series of established steps[5]:

  • Define Separation Requirements : Specify the desired purity of the n-pentane and this compound products.

  • Select Operating Conditions : Choose between batch or continuous operation and determine the operating pressure. The pressure is a critical parameter that influences the boiling points and, consequently, the separation efficiency.

  • Choose Contacting Device : Decide between using trays (e.g., sieve, valve, bubble-cap) or packing material to facilitate vapor-liquid contact.

  • Determine Stage and Reflux Requirements : Calculate the number of theoretical stages and the reflux ratio required to achieve the desired separation. This can be done using methods like the Fenske-Underwood-Gilliland (FUG) method.[4]

  • Size the Column : Determine the diameter and height of the column based on the vapor and liquid flow rates.

  • Design Column Internals : Design the specifics of the chosen contacting devices, as well as distributors and supports.

G Distillation Process for n-Pentane/Neopentane Separation Feed n-Pentane/Neopentane Mixture Feed Column Distillation Column Feed->Column Heater Reboiler (Heater) Heater->Column Vapor nPentane_Product n-Pentane Product (Higher Boiling Point) Heater->nPentane_Product Column->Heater Bottoms Condenser Condenser Column->Condenser Vapor Neopentane_Product This compound Product (Lower Boiling Point) Condenser->Neopentane_Product Reflux Reflux Condenser->Reflux Reflux->Column G Adsorptive Separation Workflow cluster_prep Adsorbent Preparation cluster_exp Breakthrough Experiment cluster_analysis Data Analysis Activation Activation (Heating under Vacuum) Packing Packing into Column Activation->Packing Column Adsorbent Column Packing->Column Gas_Mixture n-Pentane/Neopentane Gas Mixture Gas_Mixture->Column Analyzer Analyzer (GC/MS) Column->Analyzer Breakthrough_Curve Generate Breakthrough Curve Analyzer->Breakthrough_Curve Performance Determine Selectivity and Capacity Breakthrough_Curve->Performance G Logical Relationship of Separation Methods cluster_methods Separation Techniques cluster_principles Underlying Principles Separation_Problem Separation of n-Pentane and this compound Distillation Distillation Separation_Problem->Distillation Adsorption Adsorptive Separation Separation_Problem->Adsorption Membrane Membrane Separation Separation_Problem->Membrane Boiling_Point Boiling Point Difference Distillation->Boiling_Point based on Selective_Adsorption Selective Adsorption Adsorption->Selective_Adsorption based on Selective_Permeation Selective Permeation Membrane->Selective_Permeation based on

References

Safety Operating Guide

Navigating Neopentane Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemicals like neopentane is paramount. This guide provides essential, step-by-step procedures for the safe management of this compound waste, ensuring the protection of personnel and the environment while maintaining regulatory compliance.

This compound, a highly flammable gas, requires meticulous attention to detail in its disposal process. Adherence to these protocols is not just a matter of best practice but a critical component of laboratory safety and corporate responsibility.

Immediate Safety and Handling

Before initiating any disposal-related tasks, it is crucial to be aware of the immediate safety hazards associated with this compound. It is an extremely flammable gas that can form explosive mixtures with air.[1] As a gas stored under pressure, it may explode if heated and can displace oxygen, leading to rapid suffocation.[1]

Personal Protective Equipment (PPE): All personnel handling this compound must be equipped with appropriate PPE. This includes:

  • Safety glasses with side-shields [1]

  • Chemical-resistant gloves

  • Flame-resistant, anti-static protective clothing , including overalls, boots, and gloves to mitigate risks from static electricity.[1]

  • In situations with inadequate ventilation, respiratory protection , such as a supplied-air respirator or a self-contained breathing apparatus, is necessary.

Ventilation and Ignition Control: this compound should only be handled in well-ventilated areas or in a fully enclosed system.[2][3] All potential ignition sources—including sparks, open flames, and hot surfaces—must be strictly eliminated from the handling and storage areas.[1] The use of explosion-proof electrical and ventilating equipment is mandatory.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for this compound.

PropertyValue
Autoignition Temperature450°C (842°F)[1][4]
Flammability Limits in Air1.3% - 7.5% by volume[4]
Flash Point-7°C (19.4°F) (Closed cup)[1]
ACGIH TWA600 ppm
NIOSH Recommended TWA (10 hours)350 mg/m³
NIOSH Recommended Ceiling (15 minutes)1800 mg/m³

Step-by-Step Disposal Procedures

The disposal of this compound is governed by strict regulations for hazardous waste. In the United States, this compound is classified as a hazardous waste with the code D001 under the Resource Conservation and Recovery Act (RCRA).[1][5] Therefore, it must be managed by a certified hazardous waste disposal agency.

1. Waste Identification and Segregation:

  • Clearly label all containers of waste this compound as "Hazardous Waste," also indicating "Flammable Gas."

  • Segregate this compound waste from other incompatible waste streams to prevent hazardous reactions.

2. Secure Containment:

  • Ensure that all waste this compound is stored in approved, tightly closed containers that are in good condition.

  • Store these containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Protect containers from sunlight and sources of heat.[1]

3. Spill and Leak Management:

  • In the event of a leak, do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[1]

  • Evacuate the area and eliminate all ignition sources if it is safe to do so.[1][3]

  • For liquid spills, stop the leak if possible without personal risk. Use an absorbent material like activated carbon to contain the spill and place it in a closed container for disposal.[3]

  • Ventilate the area thoroughly.[3]

4. Professional Disposal:

  • Contact a licensed hazardous waste disposal company. This is the most critical step. Do not attempt to dispose of this compound through standard waste streams or by venting it into the atmosphere.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

  • Follow all instructions provided by the disposal company regarding packaging, labeling, and transportation.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NeopentaneDisposalWorkflow This compound Disposal Workflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Professional Disposal A 1. Identify & Segregate This compound Waste B 2. Securely Contain in Labeled, Approved Containers A->B C 3. Store in Designated Hazardous Waste Area B->C D 4. Manage Spills & Leaks According to Protocol C->D E 5. Contact Licensed Hazardous Waste Vendor D->E Handover F 6. Provide Waste Information (SDS & Description) E->F G 7. Follow Vendor's Packaging & Transport Instructions F->G H 8. Final Disposal by Vendor (e.g., Incineration) G->H

This compound Disposal Workflow Diagram

By adhering to these rigorous procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. This commitment to proper chemical handling is integral to the integrity of research and the well-being of the scientific community.

References

Essential Guide to Handling Neopentane: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of neopentane (2,2-dimethylpropane), a highly flammable liquefied gas. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound Hazard Summary

This compound presents several significant hazards that necessitate stringent safety protocols. It is a colorless, volatile, and extremely flammable gas that can form explosive mixtures with air.[1][2] Under pressure, it may explode if heated, and it can displace oxygen, leading to rapid suffocation.[1]

HazardDescriptionCitations
Flammability Highly flammable gas. Vapors may form an explosive mixture with air and travel to an ignition source.[1][3]
Pressure Hazard Contains gas under pressure; may explode if heated.[1][4]
Asphyxiation May displace oxygen in enclosed spaces and cause rapid suffocation.[1][5]
Environmental Very toxic to aquatic life with long-lasting effects.[1][4]
Exposure Limit The ACGIH Threshold Limit Value (TLV) is 1000 ppm as a Time-Weighted Average (TWA) for an 8-hour workday.[1][6]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the necessary level of protection. However, the following PPE is generally required when handling this compound.

Body PartRequired PPESpecifications and ConditionsCitations
Eyes/Face Safety Goggles / Face ShieldFor the gas, safety glasses with side shields are recommended. For the liquid, wear chemical-resistant, splash-proof goggles. A face shield offers additional protection.[1][2][4]
Skin/Body Gloves & Protective ClothingWear chemical-resistant, impervious gloves. Flame-resistant clothing is essential. For potential contact with the liquid, cold-insulating gloves and clothing are required.[1][2][4]
Respiratory RespiratorWork must be conducted in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator is mandatory. This may include a supplied-air respirator or a self-contained breathing apparatus (SCBA) for emergencies or high concentrations.[1][4]

Operational and Disposal Plans

Step 1: Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. The use of process enclosures, local exhaust ventilation, or a chemical fume hood is strongly recommended to maintain exposure below occupational limits.[1][3]

  • Equipment: All electrical, lighting, and ventilation equipment must be explosion-proof.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge. "No Smoking" policies must be strictly enforced.[1]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static electricity buildup.[3]

  • Safety Stations: Ensure that an emergency eyewash station and a safety shower are in close proximity to the workstation.[1][3]

Step 2: Safe Handling and Storage
  • Cylinder Handling: this compound is typically supplied in cylinders. Protect cylinders from physical damage; do not drag, roll, or drop them. Use a suitable hand truck for movement.[1][6]

  • Tools: Use only non-sparking tools during handling and transfer operations.[1][3]

  • Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Storage: Store cylinders upright and firmly secured to prevent them from falling. Keep the valve protection cap in place.[1][6] The storage area must be cool, dry, well-ventilated, and protected from direct sunlight.[4][6] Cylinder temperatures should not exceed 52°C (125°F).[1][6]

Step 3: Emergency Procedures
  • Leaks or Spills: In the event of a leak, evacuate all non-essential personnel from the area.[1] Shut off all ignition sources.[1] If it is safe to do so, stop the flow of gas. Ventilate the area. Leaking gas fires should not be extinguished unless the leak can be stopped safely.[1]

  • Exposure:

    • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1][4]

    • Skin Contact: For gas exposure, no action is needed. For liquid contact (frostbite), flush the affected area with lukewarm water. Do not use hot water. Seek immediate medical attention.[4] Remove contaminated clothing, soaking it with water first to prevent static discharge.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

Step 4: Disposal Plan
  • Regulatory Compliance: The disposal of this compound and its containers must be carried out in strict accordance with all applicable federal, state, and local regulations.[1] this compound is classified as a hazardous waste (EPA hazardous waste number D001).[7]

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety office.

  • Container Disposal: Empty containers retain product residue and can be hazardous.[1] They must be handled by a licensed professional waste disposal service. Do not attempt to refill or reuse empty containers.

Safe Handling Workflow for this compound

The following diagram outlines the logical workflow for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

Neopentane_Handling_Workflow This compound Safe Handling Workflow prep Step 1: Preparation - Verify Ventilation - Remove Ignition Sources - Don PPE handling Step 2: Handling - Use Non-Sparking Tools - Ground Equipment - Transfer in Fume Hood prep->handling storage Step 3: Storage - Secure Cylinders Upright - Store in Cool, Ventilated Area - Monitor Temperature handling->storage Post-Operation disposal Step 4: Disposal - Collect in Labeled Container - Follow Hazardous Waste Protocol - Contact EHS handling->disposal Waste Generated emergency Emergency Event (Spill, Leak, Exposure) handling->emergency storage->handling For Next Use storage->emergency emergency_action Execute Emergency Plan - Evacuate - Alert Personnel - Provide First Aid emergency->emergency_action emergency_action->disposal Cleanup Waste

Caption: A workflow diagram illustrating the key stages of safe this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.